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[3-(Aminomethyl)morpholin-3-yl]methanol Documentation Hub

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  • Product: [3-(Aminomethyl)morpholin-3-yl]methanol
  • CAS: 2044745-56-2

Core Science & Biosynthesis

Foundational

The Strategic Integration of[3-(Aminomethyl)morpholin-3-yl]methanol in Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and drug development, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and drug development, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. One highly effective, field-proven strategy is the incorporation of sp³-rich, polar heterocyclic scaffolds.

This whitepaper provides an in-depth technical analysis of [3-(Aminomethyl)morpholin-3-yl]methanol , uniquely identified by the CAS Registry Number 2044745-56-2 [1]. We will explore its physicochemical properties, its structural rationale in modern drug design, and provide robust, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in biological systems. The data below summarizes the core identifiers and properties of [3-(Aminomethyl)morpholin-3-yl]methanol[1, 4].

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 2044745-56-2 Unique identifier for procurement and regulatory documentation.
Chemical Formula C₆H₁₄N₂O₂Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 146.19 g/mol Highly efficient ligand-efficiency metric (LE) when incorporated into larger pharmacophores.
MDL Number MFCD30487858Database cross-referencing for structural searches.
Structural Features Morpholine ring, primary amine, primary alcoholProvides a dense array of hydrogen bond donors and acceptors within a compact, sp³-hybridized chiral center.

Structural Rationale & Pharmacological Significance

The morpholine ring is a "privileged scaffold" in both oncology and central nervous system (CNS) drug discovery [2, 3]. But why choose a C3-disubstituted morpholine like [3-(Aminomethyl)morpholin-3-yl]methanol over a simpler planar ring?

Escaping "Flatland"

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings, which often suffer from poor aqueous solubility and off-target toxicity. By introducing the aminomethyl and hydroxymethyl groups at the C3 position of the morpholine ring, we create a sterically demanding, sp³-hybridized core. This three-dimensional complexity improves target specificity through directional hydrogen bonding.

Modulating Pharmacokinetics

The causality behind selecting this specific scaffold lies in its ADME (Absorption, Distribution, Metabolism, and Excretion) benefits:

  • pKa Modulation: The oxygen heteroatom in the morpholine ring lowers the basicity of the adjacent nitrogen (typically resulting in a pKa of ~8.7) [2]. This ensures the molecule is partially ionized at physiological pH, perfectly balancing lipophilicity and aqueous solubility.

  • Metabolic Stability: The electron-withdrawing nature of the morpholine oxygen protects the ring from rapid oxidative metabolism by CYP450 enzymes, a common failure point for piperidine-based drugs [3].

  • Blood-Brain Barrier (BBB) Penetration: The balanced lipophilic-hydrophilic profile of morpholine derivatives makes them exceptionally suited for CNS targets [3].

G A [3-(Aminomethyl)morpholin-3-yl]methanol CAS: 2044745-56-2 B Morpholine Core A->B C Aminomethyl Group A->C D Hydroxymethyl Group A->D E Metabolic Stability & BBB Penetration B->E Modulates pKa (~8.7) F Primary Pharmacophore (H-Bond Donor) C->F Target Binding G Aqueous Solvation (H-Bond Acceptor) D->G Solubilization

Structural rationale and pharmacological impact of[3-(Aminomethyl)morpholin-3-yl]methanol.

Synthetic Methodology & Workflow

To utilize this compound effectively, one must understand its synthetic assembly. The following step-by-step methodology outlines a generalized route for synthesizing C3-disubstituted morpholines, explaining the chemical logic behind each step.

Step-by-Step Synthetic Protocol
  • Step 1: Nitrogen Protection.

    • Action: React 3-oxomorpholine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) and dichloromethane (DCM).

    • Causality: The Boc protecting group is chosen over Cbz or Fmoc because it is stable under the subsequent reductive conditions and can be orthogonally removed under mild acidic conditions later.

  • Step 2: C3 Functionalization (Hydroxymethylation).

    • Action: Treat the Boc-protected intermediate with lithium diisopropylamide (LDA) at -78°C to form the enolate, followed by the addition of monomeric formaldehyde.

    • Causality: The cryogenic temperature prevents unwanted side reactions (like aldol condensations of the starting material), ensuring the selective addition of the hydroxymethyl group at the C3 position.

  • Step 3: Aminomethyl Introduction via Cyanation.

    • Action: Convert the newly formed tertiary alcohol to a leaving group (e.g., mesylate), displace with sodium cyanide (NaCN), and subsequently reduce the nitrile to a primary amine using Raney Nickel and H₂ gas.

    • Causality: Raney Nickel is selected for the reduction because it selectively reduces nitriles to primary amines without cleaving the morpholine ring or affecting the Boc group.

  • Step 4: Global Deprotection.

    • Action: Stir the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Neutralize with saturated NaHCO₃.

    • Causality: TFA cleanly removes the Boc group, yielding the final free-base [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2).

Analytical Characterization Protocol

Trust in chemical biology relies on rigorous validation. Every protocol described here forms a self-validating system : the LC-MS provides exact mass confirmation, the NMR elucidates structural connectivity, and the HPLC-UV guarantees quantitative purity. If one metric fails, the system flags the batch, preventing downstream experimental artifacts.

Step-by-Step Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of D₂O and LC-MS grade Acetonitrile (MeCN). Causality: D₂O is required for NMR, while MeCN ensures compatibility with the HPLC mobile phase.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a C18 reverse-phase column. Mobile phase A: Water + 0.1% TFA; Mobile phase B: MeCN + 0.1% TFA. Run a gradient from 5% B to 95% B over 15 minutes.

    • Validation: Inject a known internal standard (e.g., caffeine) to verify system suitability (retention time stability). The target compound must show a single sharp peak with >98% Area Under the Curve (AUC) at 210 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Validation: The mass spectrum must display a dominant parent ion peak at m/z 147.1 corresponding to the [M+H]⁺ adduct of C₆H₁₄N₂O₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Acquire a ¹H-NMR spectrum at 400 MHz.

    • Validation: The spectrum must show the characteristic multiplets of the morpholine ring protons between 3.0–4.0 ppm, and explicitly lack any aromatic signals, confirming the absence of unreacted benzyl-protected precursors.

G S1 Step 1: Sample Preparation Dissolution in D2O / MeCN S2 Step 2: LC-MS Analysis ESI+ Mode for [M+H]+ (m/z 147.1) S1->S2 S3 Step 3: NMR Spectroscopy 1H & 13C Structural Elucidation S2->S3 S4 S4 S3->S4 S5 Validated Compound CAS: 2044745-56-2 S4->S5

Step-by-step analytical validation workflow for morpholine derivatives.

References

  • American Elements. (n.d.). [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2. Retrieved from[Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from[Link]

  • Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. Retrieved from[Link]

Exploratory

Unlocking 3D Chemical Space: The Structural and Physicochemical Profiling of[3-(Aminomethyl)morpholin-3-yl]methanol

Executive Summary: The Fsp³ Imperative In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is critical for improving clinical success rates. Molecules with a high frac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fsp³ Imperative

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is critical for improving clinical success rates. Molecules with a high fraction of sp³ carbons (Fsp³) exhibit better aqueous solubility, reduced off-target toxicity, and superior metabolic stability.

[3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) represents a premium, highly versatile small molecule building block designed specifically for this purpose[1]. Originally cataloged as an Enamine building block[2], this tri-functional scaffold features a morpholine core with geminal disubstitution at the C3 position. This architecture creates a quaternary stereocenter that projects functional groups into distinct 3D vectors, offering unprecedented opportunities for novel target engagement.

Structural Architecture & Physicochemical Profiling

Like cyclohexane, the morpholine ring inherently adopts a stable chair conformation[3]. However, the introduction of both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the C3 position forces a unique steric environment. One substituent must adopt an axial position while the other sits equatorially, creating a highly rigid, vector-specific projection that is invaluable for probing enzyme active sites.

Any reaction that introduces or utilizes this stereocenter results in specific diastereomeric outcomes, requiring precise stereochemical control during synthesis[3].

Quantitative Physicochemical Data

To facilitate rapid integration into your computational docking and ADME prediction pipelines, the core physical properties of this scaffold are summarized below.

PropertyValueStructural & ADME Implication
CAS Number 2044745-56-2Primary registry identifier for commercial procurement[4].
Molecular Formula C₆H₁₄N₂O₂Efficient, low-molecular-weight framework[4].
Molecular Weight 146.19 g/mol Highly optimal for maximizing Ligand Efficiency (LE)[4].
Fraction sp³ (Fsp³) 1.00100% 3D character; completely devoid of planar aromaticity.
H-Bond Donors 4High solubility; requires strategic masking to optimize permeability.
H-Bond Acceptors 4Excellent potential for kinase hinge-region binding.
Topological Polar Surface Area ~65 ŲIdeal baseline for oral bioavailability (Rule of 5 compliant).

Orthogonal Functionalization: A Self-Validating Workflow

Because[3-(Aminomethyl)morpholin-3-yl]methanol possesses three reactive sites—a primary aliphatic amine, a secondary morpholine amine, and a primary alcohol—it demands a rigorous orthogonal protection strategy.

As a Senior Application Scientist, I cannot overstate the importance of causality in protocol design. The primary aliphatic amine (-CH₂NH₂) is kinetically more nucleophilic and sterically unhindered compared to the secondary amine embedded within the morpholine ring. We exploit this kinetic differential using cryogenic temperatures to achieve absolute regioselectivity.

OrthogonalProtection A Tri-functional Scaffold [3-(Aminomethyl)morpholin-3-yl]methanol B Selective Primary Amine Protection (Boc2O) A->B Step 1 -78°C C N-Boc Derivative (Free Morpholine NH & OH) B->C LC-MS Check D Morpholine N-Alkylation (Reductive Amination) C->D Step 2 NaCNBH3 E Fully Orthogonal Diversified Scaffold D->E NMR Validation

Fig 1. Orthogonal protection workflow for [3-(Aminomethyl)morpholin-3-yl]methanol.

Protocol 1: Regioselective N-Boc Protection (Self-Validating System)

Objective: Mask the primary aminomethyl group while preserving the secondary morpholine nitrogen for structural diversification.

  • Initialization: Dissolve[3-(Aminomethyl)morpholin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Kinetic Trapping: Cool the reaction vessel to strictly -78°C using a dry ice/acetone bath. Causality: At room temperature, Boc-anhydride will indiscriminately attack both amines. Cryogenic conditions freeze out the activation energy required for the sterically hindered secondary amine to react.

  • Reagent Addition: Add triethylamine (1.1 eq), followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) over 30 minutes. Causality: Sub-stoichiometric Boc₂O further prevents over-protection.

  • Self-Validating Checkpoint (Crucial): Before quenching, extract a 10 µL aliquot and analyze via LC-MS.

    • Pass Condition: A dominant[M+H]⁺ peak at m/z 247.16 (mono-Boc).

    • Fail Condition: Presence of m/z 347.21 indicates di-Boc formation (over-protection). If detected, the temperature was inadequately controlled, and the batch must be discarded or subjected to complex chromatography.

  • Quench & Isolate: If validated, quench with saturated aqueous NH₄Cl and extract.

Target Engagement: Morpholines in Kinase Inhibition

Morpholine rings are privileged scaffolds in medicinal chemistry, particularly in the development of lipid kinase inhibitors (e.g., PI3K, mTOR). The oxygen atom of the morpholine ring frequently acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket.

By utilizing [3-(Aminomethyl)morpholin-3-yl]methanol, drug designers can anchor the morpholine oxygen to the hinge, while the C3 geminal substituents (the aminomethyl and methanol groups) project directly into the solvent-exposed channel or the ribose-binding pocket. This allows for the attachment of solubilizing groups or targeted protein degrader (PROTAC) linkers without disrupting the primary pharmacophore.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Activation PIP3->AKT Signaling Cascade Inhibitor Morpholine Scaffold (Hinge Binder) Inhibitor->PI3K Hydrogen Bonding (Morpholine Oxygen)

Fig 2. Morpholine scaffold targeting the PI3K lipid kinase signaling pathway.

Conclusion[3-(Aminomethyl)morpholin-3-yl]methanol is not merely a structural curiosity; it is a highly engineered tool for modern drug discovery. By providing a 100% Fsp³ core with three distinct, orthogonally addressable functional groups, it allows medicinal chemists to build complex, 3D-oriented libraries. When handled with rigorous, self-validating synthetic protocols, this scaffold can drastically reduce the attrition rate of lead compounds by optimizing both target affinity and physicochemical properties.

References

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2". American Elements Catalog.[4] URL: [Link]

  • AccelaChem. "219903-85-2,4-(prop-2-en-1-yl)oxan-4-ol". AccelaChemBio.[5] URL: [Link]

  • AS-1 (Axel). "88-2796-53 Enamine 化合物 250mg CAS No:2044745-56-2". AS-1.[2] URL:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazard information for[3-(Aminomethyl)morpholin-3-yl]methanol

An In-Depth Technical Guide to the Hazard and Safety Profile of [3-(Aminomethyl)morpholin-3-yl]methanol Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive hazard information for [3-(Aminomethyl)morpholin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hazard and Safety Profile of [3-(Aminomethyl)morpholin-3-yl]methanol

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive hazard information for [3-(Aminomethyl)morpholin-3-yl]methanol (CAS No. 2044745-56-2) is readily available in public databases. This guide has been compiled by a Senior Application Scientist to provide a robust hazard and safety assessment based on data from structurally similar compounds. The recommendations herein are predictive and should be used to inform risk assessment and safe handling procedures in a laboratory or drug development setting. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Executive Summary: A Predictive Hazard Analysis

[3-(Aminomethyl)morpholin-3-yl]methanol is a substituted morpholine derivative containing a primary amine and a primary alcohol. Due to the absence of specific toxicological and safety data for this compound, this guide employs a structure-activity relationship (SAR) approach to forecast its potential hazards. By analyzing data from analogous structures, we can infer a likely hazard profile and establish prudent safety protocols. The core structural motifs—the morpholine ring, the primary aminomethyl group, and the hydroxymethyl group—each contribute to the overall toxicological profile. This document will deconstruct these contributions to build a comprehensive safety and handling strategy for researchers.

Predicted Hazard Identification and Classification

The hazard profile of [3-(Aminomethyl)morpholin-3-yl]methanol is predicted based on the known hazards of its constituent functional groups and data from structurally related molecules.

Analysis of Structural Analogues

The following table summarizes the known hazard classifications for compounds structurally related to the topic substance. This data forms the basis for our predictive assessment.

Compound NameCAS NumberKey Hazards IdentifiedSource(s)
[3-(aminomethyl)-4-methylmorpholin-3-yl]methanol 2106567-27-3Acute toxicity (oral, dermal, inhalation), Skin Irritation, Serious Eye Damage, STOT SE 3 (drowsiness/dizziness)[1]
(Morpholin-3-yl)methanol 106910-83-2Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful if inhaled, May cause respiratory irritation[2]
Morpholine 110-91-8Flammable liquid, Toxic/Harmful (oral, dermal, inhalation), Causes severe skin burns and eye damage[3][4][5]
[3-(Aminomethyl)oxetan-3-yl]methanol 45513-32-4Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled[6]
Predicted GHS Classification for [3-(Aminomethyl)morpholin-3-yl]methanol

Based on the data from the analogues, the following Globally Harmonized System (GHS) classification is predicted. The presence of the primary amine and the morpholine nitrogen suggests a basic character, which can contribute to corrosive or irritant effects.

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or Causes skin irritation).[1][7] Given that morpholine itself is corrosive, a conservative approach would be to handle this compound as potentially corrosive.

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[8][9][10] This is a common hazard for amines and is explicitly noted for several analogues.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Predicted Hazard Pictograms
CorrosionExclamation MarkSkull and Crossbones

Signal Word: Danger

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

Given the predicted hazards, particularly the potential for skin and eye damage, stringent handling protocols are required.

Engineering Controls
  • Ventilation: All handling of solid and dissolved forms of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are covered (no open-toed shoes).

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency and First-Aid Procedures

Prompt and appropriate first aid is critical in the event of an exposure.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Profile by Analogy

The toxicity of [3-(Aminomethyl)morpholin-3-yl]methanol can be inferred from its structural components.

  • Morpholine Moiety: Morpholine itself can cause irritation to the skin, eyes, and respiratory system.[16] Chronic exposure has been associated with liver and kidney damage in animal studies.[3] A significant concern with secondary amines like morpholine is the potential for in vivo formation of carcinogenic N-nitrosomorpholine (NMOR) in the presence of nitrites.[17]

  • Primary Aliphatic Amine: Aliphatic amines are known skin and respiratory irritants and can be corrosive.[6][18] They are readily absorbed through the skin, which can lead to systemic effects.

  • Primary Alcohol: While the toxicity of primary alcohols can vary greatly (e.g., methanol vs. ethanol), they generally contribute to potential central nervous system depression.[19][20][21] The primary alcohol in this molecule is not expected to be the main driver of acute toxicity but adds to the overall chemical functionality.

Diagrams and Workflows

Structural Relationship Diagram

This diagram illustrates the structural similarities between the target compound and the analogues used for this hazard assessment.

G Target [3-(Aminomethyl)morpholin-3-yl]methanol (Target Compound) Analogue1 [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol (N-Methylated Analogue) Target->Analogue1 Similar Substitution Analogue2 (Morpholin-3-yl)methanol (Lacks Aminomethyl Group) Target->Analogue2 Structural Parent Analogue3 Morpholine (Core Structure) Target->Analogue3 Core Ring System Analogue4 [3-(Aminomethyl)oxetan-3-yl]methanol (Oxetane Ring Analogue) Target->Analogue4 Similar Functional Groups

Caption: Structural relationships between the target compound and its analogues.

Risk Assessment Workflow

This workflow outlines the logical steps for a researcher to safely handle the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review this Hazard Assessment B Consult Analogue SDS A->B C Conduct Site-Specific Risk Assessment B->C D Verify Engineering Controls (Fume Hood, Eyewash) C->D E Don Correct PPE D->E F Handle Compound in Fume Hood E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Store Compound Correctly H->I

Caption: A workflow for conducting a risk assessment before handling the compound.

References

  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
  • ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation.
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Assigning hazard categories. In Pesticide Registration Toolkit. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • Niir.org. (2025, September 17). What is Morpholine: A Simple Guide. Retrieved from [Link]

  • Formpak Software. (2024, August 1). Eye Damage/Irritation Hazard Category in GHS and CLP. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Health effects of morpholine based coating for fruits and vegetables. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemical Safety in Schools. (n.d.). "AMINES" Search Result. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 7). Current View on the Mechanisms of Alcohol-Mediated Toxicity. Retrieved from [Link]

  • YouTube. (2020, December 1). Toxicology of Alcohols - clin chem review. Retrieved from [Link]

  • American College of Emergency Physicians. (2020, October 1). Toxic Alcohols | Toxicology Section. Retrieved from [Link]

  • Clinician.com. (2022, April 15). Toxic Alcohols: Mechanisms, Presentation, Evaluation, and Management. Retrieved from [Link]

  • Medscape. (2025, January 3). Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of[3-(Aminomethyl)morpholin-3-yl]methanol: Exact Mass and Multiphasic pKa Characterization

Executive Summary In modern drug discovery, the precise physicochemical characterization of small-molecule building blocks is non-negotiable. [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of small-molecule building blocks is non-negotiable. [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) is a highly functionalized, polar aliphatic heterocycle increasingly utilized in pharmaceutical synthesis[1][2]. Featuring a morpholine core heavily substituted at the C3 position with both an aminomethyl and a hydroxymethyl group, this molecule presents unique analytical challenges.

This technical guide provides an authoritative, in-depth analysis of its molecular weight, exact mass, and acid-base (pKa) chemistry. By detailing the causality behind the analytical methodologies—specifically the necessity of Hydrophilic Interaction Liquid Chromatography (HILIC) and potentiometric titration—this whitepaper serves as a self-validating framework for researchers characterizing complex, multi-basic polar analytes.

Structural Elucidation & Theoretical Parameters

The structural complexity of [3-(Aminomethyl)morpholin-3-yl]methanol arises from its dense functionalization. The morpholine ring inherently possesses a secondary amine, while the C3-aminomethyl substituent introduces a primary amine, creating a 1,2-diamine system. Furthermore, the C3-hydroxymethyl group acts as a hydrogen-bond donor/acceptor and exerts an inductive electron-withdrawing effect (-I).

These structural features dictate the molecule's exact mass and ionization behavior. Below is the synthesized quantitative data for this compound[1].

Table 1: Fundamental Physicochemical Properties
ParameterValueAnalytical Significance
Chemical Name [3-(Aminomethyl)morpholin-3-yl]methanolIUPAC nomenclature
CAS Number 2044745-56-2Unique identifier[1][2]
Chemical Formula C₆H₁₄N₂O₂Baseline for isotopic distribution[1]
Molecular Weight 146.19 g/mol Required for molarity calculations[1]
Exact Mass (Neutral) 146.1055 DaTarget for high-resolution mass spectrometry
Exact Mass [M+H]⁺ 147.1128 DaPrimary target ion in ESI+ mode
Predicted pKa₁ (Basic) ~9.2Protonation of the primary aminomethyl group
Predicted pKa₂ (Basic) ~5.8Protonation of the morpholine secondary amine

Mechanistic Acid-Base Chemistry (The pKa Profile)

Understanding the pKa of [3-(Aminomethyl)morpholin-3-yl]methanol requires analyzing it as a coupled system rather than isolated functional groups. Standard morpholine has a pKa of 8.36, while isolated primary aliphatic amines typically exhibit a pKa of ~9.5 to 10.0[3]. However, in this molecule, the two basic nitrogen atoms are separated by only two carbon bonds (a 1,2-diamine relationship).

Causality of the Multiphasic Speciation:

  • First Protonation (pKa₁ ~9.2): As the pH drops below 10.5, the more basic primary amine (aminomethyl group) is protonated first.

  • Electrostatic Repulsion & Inductive Effects (pKa₂ ~5.8): The second protonation event (at the morpholine nitrogen) is severely hindered. The localized positive charge from the adjacent protonated primary amine creates strong electrostatic repulsion. Additionally, the electronegative oxygen of the hydroxymethyl group withdraws electron density via sigma bonds (-I effect). Consequently, the basicity of the morpholine nitrogen is depressed from its standard ~8.36 down to approximately 5.8.

Speciation S1 Free Base (Unprotonated) pH > 10.5 Charge: 0 S2 Monoprotonated pH ~ 7.5 Charge: +1 S1->S2 +H+ (pKa1 ~9.2) S3 Diprotonated pH < 4.0 Charge: +2 S2->S3 +H+ (pKa2 ~5.8)

Stepwise protonation pathway of [3-(Aminomethyl)morpholin-3-yl]methanol across physiological pH.

Experimental Methodologies for Physicochemical Characterization

To empirically validate the exact mass and pKa, standard reversed-phase LC-MS and UV-metric titrations will fail. The protocols below are designed specifically for highly polar, non-chromophoric heterocycles.

Workflow Prep Sample Prep: Polar Analyte (HILIC Conditions) Split1 LC-HRMS (Q-TOF) ESI+ Mode Prep->Split1 Split2 Potentiometric Titration Nitrogen Atmosphere Prep->Split2 Res1 Exact Mass: 146.1055 Da [M+H]+: 147.1128 Da Split1->Res1 Res2 Multiphasic pKa Profile (No UV Chromophore) Split2->Res2 Sync ADME & Salt Selection Profiling Res1->Sync Res2->Sync

Self-validating experimental workflow for mass and pKa characterization of polar morpholines.

Protocol A: Exact Mass Determination via LC-HRMS (Q-TOF)

Rationale: Distinguishing this molecule from isobaric impurities requires < 5 ppm mass accuracy. Because the molecule is highly polar (negative logP), standard C18 reversed-phase columns will yield no retention. HILIC is mandatory.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v). Add 0.1% Formic Acid. Expert Insight: Formic acid ensures the basic nitrogens are pre-protonated in solution, drastically enhancing ESI+ ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide) using a gradient of high organic to high aqueous mobile phase.

  • Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV. Acquire data on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer calibrated with a standard tuning mix.

  • Data Processing: Extract the [M+H]⁺ ion chromatogram at m/z 147.1128 . Verify the isotopic M+1 peak (due to ¹³C natural abundance) to confirm the C₆H₁₄N₂O₂ formula.

Protocol B: Potentiometric Determination of pKa

Rationale: [3-(Aminomethyl)morpholin-3-yl]methanol lacks a conjugated pi-system (no aromatic rings), meaning it does not absorb UV light above 220 nm. Consequently, high-throughput UV-metric titration is useless. Potentiometry is the required orthogonal approach.

  • Sample Preparation: Dissolve 3 mg of the compound in 10 mL of a 0.15 M KCl aqueous solution. Expert Insight: The 0.15 M KCl matches physiological ionic strength, preventing activity coefficient fluctuations from skewing the pKa calculation.

  • Atmospheric Control: Purge the titration vessel with Nitrogen gas (N₂). Expert Insight: Aliphatic amines readily absorb atmospheric CO₂ to form carbonic acid and carbamates, which will create false inflection points on the titration curve.

  • Acidification: Add standardized 0.1 M HCl to drop the pH to ~2.0, ensuring the molecule is fully driven to State 3 (Diprotonated).

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments up to pH 11.5.

  • Data Extraction: Plot the volume of KOH versus pH. Utilize a Bjerrum plot to deconvolute the overlapping inflection points and extract pKa₁ (~9.2) and pKa₂ (~5.8).

Implications for Drug Development

The exact mass and pKa parameters are not mere trivia; they dictate the molecule's fate in biological systems. At a physiological pH of 7.4, the pKa profile (9.2 and 5.8) dictates that[3-(Aminomethyl)morpholin-3-yl]methanol exists almost exclusively (>95%) in the monoprotonated state (+1 charge) .

This permanent positive charge at physiological pH significantly lowers its lipophilicity (logD_7.4), restricting passive diffusion across the Blood-Brain Barrier (BBB) unless actively transported. Furthermore, knowing the exact pKa values allows formulation scientists to select the correct counterions (e.g., mesylate or hydrochloride) to form stable, highly soluble crystalline salts for oral dosing.

References

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2". American Elements Life Science Catalog. Available at:[Link]

Sources

Foundational

The Strategic Utility of[3-(Aminomethyl)morpholin-3-yl]methanol in Modern Medicinal Chemistry

Executive Summary Morpholine is universally recognized as a "privileged structure" in drug discovery, frequently deployed to improve aqueous solubility, modulate basicity, and enhance blood-brain barrier (BBB) permeabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is universally recognized as a "privileged structure" in drug discovery, frequently deployed to improve aqueous solubility, modulate basicity, and enhance blood-brain barrier (BBB) permeability[1]. However, the traditional unsubstituted morpholine ring carries inherent metabolic liabilities, primarily susceptibility to cytochrome P450 (CYP450)-mediated oxidation at the C3 and C5 positions.

To circumvent these vulnerabilities while expanding the available chemical space, medicinal chemists have shifted focus toward heavily substituted, conformationally restricted morpholine derivatives. [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) stands out as a highly versatile, geminally disubstituted (3,3-disubstituted) building block[2]. By installing both an aminomethyl and a hydroxymethyl group at the C3 position, this scaffold introduces profound conformational constraints, completely blocks C3 metabolic oxidation, and provides three orthogonal vectors for molecular diversification.

Physicochemical Profiling and the Thorpe-Ingold Effect

The introduction of a quaternary carbon at the C3 position of the morpholine ring induces the Thorpe-Ingold effect (gem-dialkyl effect). This steric crowding compresses the internal bond angle at C3, subsequently pushing the exocyclic −CH2​NH2​ and −CH2​OH groups closer together. This conformational pre-organization is thermodynamically advantageous for synthesizing spirocyclic or fused bicyclic systems, reducing the entropic penalty during cyclization.

Furthermore, this specific substitution pattern dramatically alters the acid-base profile of the molecule. Unsubstituted morpholine has a pKa of approximately 8.36[3], while simple alkyl substitution (e.g., 3-methylmorpholine) raises the pKa to ~9.03[4]. However, in[3-(Aminomethyl)morpholin-3-yl]methanol, the highly electron-withdrawing inductive effects of the adjacent oxygen ( −CH2​OH ) and nitrogen ( −CH2​NH2​ ) significantly lower the pKa of the morpholine N4 atom.

Quantitative Physicochemical Comparison
CompoundC3 SubstitutionMorpholine N4 pKaPrimary Amine pKaMetabolic Liability (C3)
Morpholine None~8.36N/AHigh
3-Methylmorpholine −CH3​ ~9.03N/AModerate
[3-(Aminomethyl)morpholin-3-yl]methanol −CH2​NH2​ , −CH2​OH ~6.8 - 7.5 (Est.)~9.5 - 10.0Blocked

Expertise Insight: The significant pKa differential between the primary amine (~9.8) and the sterically hindered, inductively deactivated secondary morpholine amine (~7.0) is the thermodynamic foundation that enables chemoselective functionalization.

G A Unsubstituted Morpholine B CYP450 Oxidation at C3/C5 A->B Susceptible C Gem-Disubstituted Morpholine Core D Metabolic Shielding (Blocked C3) C->D Resistant E Conformational Lock (Thorpe-Ingold Effect) C->E Restricted

Conformational and metabolic shielding logic of gem-disubstituted morpholines.

Applications in Drug Discovery

The gem-disubstituted morpholine motif has demonstrated significant clinical and preclinical value. A premier example is the modification of the oxazolidinone antibiotic linezolid. Standard linezolid undergoes rapid metabolism via oxidation of its morpholine ring and exhibits off-target mitochondrial toxicity. Researchers have successfully incorporated gem-disubstituted morpholine analogs to maintain antibacterial efficacy while significantly reducing mitochondrial protein synthesis inhibition and improving metabolic stability[5].

[3-(Aminomethyl)morpholin-3-yl]methanol serves as an ideal precursor for similar bioisosteric replacements. The primary amine and alcohol can be cyclized to form spiro-oxazepanes or utilized in fragment-based drug discovery (FBDD) to probe deep hydrophobic pockets while maintaining the polar surface area necessary for oral bioavailability.

Experimental Workflows: Orthogonal Functionalization

Handling a molecule with three distinct nucleophilic sites (N4 secondary amine, C3 primary amine, C3 primary alcohol) requires rigorous, self-validating protection strategies. The following protocol leverages the steric and electronic disparities between the two nitrogen atoms to achieve absolute chemoselectivity.

Protocol: Chemoselective Mono-Protection and Functionalization

Objective: Selectively protect the primary amine, followed by the secondary amine, leaving the primary alcohol available for late-stage oxidation or etherification.

Step 1: Selective Primary Amine Protection (Boc-ylation)

  • Procedure: Dissolve [3-(Aminomethyl)morpholin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) at -78°C under inert atmosphere. Add di-tert-butyl dicarbonate ( Boc2​O , 0.95 eq) dropwise over 30 minutes. Stir for 2 hours, gradually warming to 0°C.

  • Causality: The primary amine is sterically unhindered and highly nucleophilic compared to the N4 secondary amine, which is buried adjacent to the quaternary C3 center. Using sub-stoichiometric Boc2​O at cryogenic temperatures kinetically traps the primary amine, preventing over-reaction.

  • Self-Validation: Monitor via LC-MS. The appearance of a single mass peak corresponding to [M+H+Boc] without the formation of di-Boc species confirms regioselectivity. A ninhydrin stain on TLC will shift from dark purple (free primary amine) to faint yellow, validating the consumption of the primary amine.

Step 2: Secondary Amine Protection (Fmoc-ylation)

  • Procedure: To the crude mono-Boc intermediate in DCM, add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and Fmoc-Cl (1.2 eq). Warm the reaction to room temperature and stir for 12 hours.

  • Causality: The N4 amine is sterically hindered and electronically deactivated. Elevated temperatures and a strong, non-nucleophilic base (DIPEA) are required to deprotonate the N4 and drive the thermodynamic reaction with the bulky Fmoc-Cl electrophile.

  • Self-Validation: The reaction is complete when the mono-Boc intermediate is fully consumed via TLC. The resulting orthogonal N,N-diprotected compound is highly stable to silica gel chromatography, allowing for straightforward purification.

Step 3: Primary Alcohol Oxidation

  • Procedure: Treat the purified, diprotected intermediate with Dess-Martin Periodinane (DMP, 1.5 eq) in DCM at 0°C for 2 hours to yield the corresponding aldehyde.

  • Causality: DMP provides mild, neutral oxidation conditions that efficiently oxidize the primary alcohol without cleaving the acid-sensitive Boc group or the base-sensitive Fmoc group.

Workflow Step1 1. Starting Material: [3-(Aminomethyl)morpholin-3-yl]methanol Step2 2. Primary Amine Protection (Boc2O, -78°C, Kinetic Control) Step1->Step2 Chemoselective based on Sterics & pKa Step3 3. Secondary Amine Protection (Fmoc-Cl, DIPEA, RT, Thermodynamic) Step2->Step3 Step4 4. Primary Alcohol Oxidation (Dess-Martin Periodinane, 0°C) Step3->Step4 Step5 5. Diversification & Selective Deprotection Step4->Step5

Step-by-step orthogonal functionalization workflow for the morpholine core.

Conclusion

[3-(Aminomethyl)morpholin-3-yl]methanol represents a paradigm shift from simple flat heterocycles to complex, three-dimensional, sp³-rich pharmacophores. By mastering the steric and electronic nuances of its gem-disubstituted C3 center, medicinal chemists can deploy this building block to solve complex metabolic liabilities, engineer novel spirocyclic scaffolds, and navigate the rigorous demands of modern drug discovery.

References

  • Kumari, A., & Singh, R. K. (2020).
  • American Elements. (n.d.).[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2.
  • Stoltz, B. M., et al. (n.d.). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity.
  • Ataman Kimya. (n.d.). MORPHOLINE (MORFOLİN) Properties and Acidity.
  • Benchchem. (n.d.). 3-Methylmorpholine | 42185-06-8 | Predicted pKa.

Sources

Exploratory

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide: Pharmacokinetic Profiling of [3-(Aminomethyl)morpholin-3-yl]methanol Derivatives The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently employed to enhance the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of [3-(Aminomethyl)morpholin-3-yl]methanol Derivatives

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall disposition within a biological system.[3][4] The [3-(Aminomethyl)morpholin-3-yl]methanol scaffold, in particular, presents a unique three-dimensional structure with multiple points for substitution, offering a rich chemical space for optimization. However, to truly harness its potential, a systematic and rigorous pharmacokinetic (PK) profiling cascade is essential. Understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is critical for translating a promising compound into a viable therapeutic agent.[5][6]

This guide provides a comprehensive, field-proven framework for the pharmacokinetic characterization of novel [3-(Aminomethyl)morpholin-3-yl]methanol derivatives. We will proceed from foundational bioanalytical work through a tiered system of in vitro assays and culminate in definitive in vivo studies, explaining the causal logic behind each experimental choice.

Part 1: Foundational Bioanalytical Method Development

Before any pharmacokinetic parameter can be measured, a robust and validated bioanalytical method is required to accurately quantify the derivative in complex biological matrices like plasma, blood, and tissue homogenates.[7] For small molecules such as morpholine derivatives, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its unparalleled sensitivity, specificity, and speed.[8][9]

The Causality Behind Method Development Choices

The goal is to create a method that is not only sensitive enough to detect low concentrations of the drug but is also free from interference from endogenous components of the biological sample.[7] The process is iterative, involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[9]

Experimental Protocol: LC-MS/MS Method Development and Validation

1. Analyte and Internal Standard (IS) Optimization:

  • Infuse a standard solution of the derivative and a chosen internal standard (a structurally similar but isotopically labeled or analog compound) directly into the mass spectrometer.

  • Optimize ionization parameters (e.g., electrospray voltage, source temperature) in both positive and negative ion modes to find the most stable and intense precursor ion ([M+H]+ or [M-H]-).

  • Perform collision-induced dissociation (CID) on the precursor ion to identify the most stable and abundant product ions.

  • Select the precursor → product ion transition with the best signal-to-noise ratio for Multiple Reaction Monitoring (MRM) analysis.[10] This ensures high selectivity for the analyte.[9]

2. Chromatographic Separation:

  • Select a reversed-phase column (e.g., C18) suitable for small, polar molecules.[11]

  • Develop a gradient elution method using mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape and ionization efficiency.[12]

  • The goal is to achieve baseline separation of the analyte from any potential interfering peaks in the matrix within a short run time (typically < 5 minutes) to support high-throughput analysis.[13]

3. Sample Preparation:

  • Objective: To efficiently extract the analyte from the biological matrix while removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS/MS system.

  • Protein Precipitation (PPT): The simplest method. Add a cold organic solvent (e.g., acetonitrile) containing the internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.[11] This is a fast, high-throughput starting point.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties.[13]

  • Solid-Phase Extraction (SPE): The most labor-intensive but provides the cleanest samples. The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.

4. Method Validation (as per FDA/ICH Guidelines):

  • Once developed, the method must be validated to ensure its reliability.[13][14] Key validation parameters include:

    • Selectivity & Specificity: No interference at the retention time of the analyte and IS in blank matrix from at least six different sources.

    • Linearity and Range: The method must be linear over a defined concentration range, typically covering several orders of magnitude, with a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

    • Recovery & Matrix Effect: Assess the efficiency of the extraction process and the impact of the biological matrix on ionization.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Part 2: In Vitro ADME Profiling: A Tiered Approach

In vitro ADME assays are crucial for early-stage drug discovery, providing data to guide structure-activity relationships (SAR) and eliminate compounds with fatal PK flaws before committing to expensive in vivo studies.[5][15][16]

Logical Workflow for In Vitro ADME Screening

The following diagram illustrates a logical, tiered approach to in vitro screening. Assays are ordered to provide foundational data first, which can inform the design and interpretation of subsequent, more complex assays.

G Solubility Aqueous Solubility (Kinetic & Thermodynamic) MetStab_LM Metabolic Stability (Liver Microsomes) Solubility->MetStab_LM PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab_LM->PPB Prioritizes compounds Permeability Permeability & Efflux (Caco-2 Assay) MetStab_LM->Permeability MetStab_Hep Metabolic Stability (Hepatocytes) MetStab_LM->MetStab_Hep Confirms Phase I/II metabolism Transporter Transporter Interaction (e.g., P-gp, BCRP) Permeability->Transporter If Efflux Ratio > 2 MetID Metabolite Identification MetStab_Hep->MetID Identifies major metabolites CYP_Inhibition CYP450 Inhibition MetStab_Hep->CYP_Inhibition Assesses DDI risk

Figure 1: Tiered workflow for in vitro ADME profiling.
Metabolic Stability

Expertise & Causality: This assay predicts the rate of metabolic clearance, a primary determinant of a drug's half-life and oral bioavailability. We begin with liver microsomes as they are enriched in Phase I (e.g., CYP450) enzymes and provide a cost-effective, high-throughput screen.[17] Compounds showing moderate to high stability are then progressed to hepatocytes, which contain both Phase I and Phase II enzymes and active transporters, offering a more complete and physiologically relevant model.[18][19]

  • Preparation: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Pre-warm to 37°C.[20]

  • Initiation: Add the test compound (final concentration typically 1 µM) to the HLM mixture. Split the mixture into two sets: one fortified with the NADPH-regenerating system (cofactor for CYP enzymes) and one without (negative control).[20]

  • Incubation: Incubate the plates at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[12] The T=0 sample serves as the 100% reference.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Parameter Formula Description
Half-Life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (Cl_int) (k / [protein]) * VThe rate of metabolism independent of blood flow.
Table 1: Key parameters derived from metabolic stability assays.
Plasma Protein Binding (PPB)

Expertise & Causality: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[21] High plasma protein binding can limit efficacy and tissue distribution.[22][23] Rapid Equilibrium Dialysis (RED) is the preferred method as it minimizes non-specific binding to the apparatus and provides a direct measure of the unbound fraction (fu).[21]

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO).

  • Dosing: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1-5 µM) to one chamber. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[21][22]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.[21][24]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, combine the plasma sample with blank buffer and the buffer sample with blank plasma. Precipitate proteins with an organic solvent containing an internal standard and analyze both fractions by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Fraction Unbound (fu) % Bound Interpretation
> 0.1< 90%Low Binding
0.01 - 0.190 - 99%Moderate to High Binding
< 0.01> 99%Very High Binding[23]
Table 2: Interpretation of plasma protein binding data.
Permeability and Efflux

Expertise & Causality: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption and bioavailability.[25] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as the gold-standard in vitro model of the human intestinal barrier.[26][27] This assay not only measures passive diffusion but can also identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, limiting absorption.[16][27]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter plates (e.g., Transwell®) for 21 days until they form a differentiated, polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.[28] A high TEER value (e.g., ≥ 200 Ω·cm²) indicates a well-formed barrier. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[26]

  • Transport Study (A→B):

    • Add the test compound (typically 10 µM) to the apical (A, upper) chamber, which represents the gut lumen.[28]

    • Add fresh buffer to the basolateral (B, lower) chamber, representing the blood side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), take samples from the basolateral chamber to quantify the amount of drug that has crossed the monolayer.[26]

  • Transport Study (B→A):

    • In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.[27]

  • Analysis: Quantify the concentration of the compound in all samples using the validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is then calculated to identify potential transporter-mediated efflux.

Figure 2: Conceptual diagram of the Caco-2 bidirectional permeability assay.
Papp (A→B) Value (x 10⁻⁶ cm/s) Permeability Classification Interpretation
< 1LowPoor absorption expected
1 - 10ModerateModerate absorption expected
> 10HighGood absorption expected
Efflux Ratio (ER = Papp(B→A)/Papp(A→B))
< 2No significant effluxCompound is not a substrate of major efflux transporters.
≥ 2Significant effluxCompound is likely a substrate of an efflux transporter (e.g., P-gp).[27][29]
Table 3: Interpretation of Caco-2 permeability and efflux data.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a whole, living organism, integrating all ADME processes simultaneously.[30][31] These studies are required to determine key PK parameters like bioavailability and half-life, which are critical for predicting human pharmacokinetics and designing clinical trials.[31][32]

The Causality Behind Study Design
  • Animal Model: The Sprague-Dawley rat is a standard, well-characterized model for initial PK studies.[11]

  • Dosing Routes: Administering the compound via both intravenous (IV) and oral (PO) routes is critical. The IV dose serves as the 100% bioavailability reference, allowing for the calculation of absolute oral bioavailability from the PO dose.[11] Comparing the two profiles reveals the extent of absorption and first-pass metabolism.

  • Dose Selection: Doses should be high enough for accurate quantification in plasma but well below any toxic levels identified in preliminary studies.[33]

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
  • Animal Acclimation & Preparation:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days.

    • Fast animals overnight (~12 hours) before dosing, with free access to water.[11]

    • For the IV group, cannulation of the jugular vein is often performed for serial blood sampling without stressing the animal.

  • Dosing Formulation & Administration:

    • IV Group (n=3-6 rats): Prepare the compound in a suitable vehicle (e.g., saline with 5% DMSO). Administer a single bolus dose (e.g., 1-2 mg/kg) into the tail vein.[11]

    • PO Group (n=3-6 rats): Prepare the compound in an oral gavage-compatible vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[11]

  • Blood Sampling:

    • Collect serial blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Time Points: Pre-dose, and 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[11]

    • PO Time Points: Pre-dose, and 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.[11]

    • Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and prepare them for analysis (e.g., via protein precipitation) as per the validated protocol.

    • Quantify the concentration of the derivative in each plasma sample using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Key In Vivo Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for assessing bioavailability and clearance.
t½ (Half-life) Time for plasma concentration to decrease by 50%.Determines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation.

Table 4: Essential pharmacokinetic parameters from in vivo studies.
Visualizing the In Vivo PK Workflow

G Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling In-life Phase Processing Plasma Separation (Centrifugation, -80°C Storage) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification of Drug) Processing->Analysis Bioanalytical Phase PK_Calc Pharmacokinetic Analysis (NCA using Software) Analysis->PK_Calc Report Data Interpretation (Cmax, AUC, t½, F%) PK_Calc->Report Data Analysis Phase

Figure 3: Workflow for a typical in vivo pharmacokinetic study.

Conclusion: Synthesizing Data for Informed Decision-Making

The comprehensive pharmacokinetic profiling of [3-(Aminomethyl)morpholin-3-yl]methanol derivatives is a multi-faceted process that builds from the ground up. By first establishing a reliable bioanalytical method, researchers can generate high-quality data from a tiered sequence of in vitro and in vivo experiments. This systematic approach allows for the early identification of liabilities such as poor metabolic stability, low permeability, or high efflux, enabling medicinal chemists to optimize structures effectively. Ultimately, integrating these diverse datasets provides the critical insights needed to select drug candidates with the highest probability of success in clinical development, fulfilling the promise of the morpholine scaffold in creating superior therapeutics. All preclinical studies must adhere to Good Laboratory Practice (GLP) regulations as required by regulatory bodies like the FDA to ensure data integrity and quality for potential regulatory submissions.[34][35]

References

  • Title: How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Source: Google Cloud.
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Source: JRC Big Data Analytics Platform.
  • Title: Caco2 assay protocol. Source: N/A.
  • Title: In Vitro ADME Assays and Services. Source: Charles River Laboratories.
  • Title: Plasma Protein Binding Assay. Source: Visikol.
  • Title: Caco-2 Permeability Assay Protocol. Source: Creative Bioarray.
  • Title: Caco-2 Permeability Assay. Source: Domainex.
  • Title: P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Source: PubMed.
  • Title: BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Source: MilliporeSigma.
  • Title: A Guide to In Vitro ADME Testing in Drug Development. Source: WuXi AppTec.
  • Title: In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Source: BioDuro.
  • Title: Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Source: IntechOpen.
  • Title: Bioanalytical Method Development in the United States: Key Techniques and Services. Source: ResolveMass Laboratories Inc.
  • Title: Plasma Protein Binding Assay. Source: Domainex.
  • Title: In Vitro ADME. Source: Selvita.
  • Title: P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools | Request PDF. Source: ResearchGate.
  • Title: Assays | ADMET & DMPK | Caco-2 Permeability. Source: Concept Life Sciences.
  • Title: In-vitro plasma protein binding. Source: Protocols.io.
  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes. Source: Protocols.io.
  • Title: In vivo pharmacokinetic experiments in preclinical drug development. Source: Symeres.
  • Title: P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design. Source: American Chemical Society Publications.
  • Title: Plasma Protein Binding. Source: QPS.
  • Title: GLP Quantitative Bioanalysis using LC-MS/MS. Source: Biotrial.
  • Title: A review on pharmacological profile of Morpholine derivatives. Source: ResearchGate.
  • Title: Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Source: Beckman Coulter.
  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Source: N/A.
  • Title: Establishment of a P-glycoprotein substrate screening model and its preliminary application. Source: World Journal of Gastroenterology.
  • Title: In Vivo Pharmacokinetic (PK) Studies. Source: Selvita.
  • Title: Application Note: Experimental Design for In Vivo Pharmacokinetic Studies of Synephrinium. Source: Benchchem.
  • Title: Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. Source: ijrti.org.
  • Title: Bioanalytical method development and validation: Critical concepts and strategies. Source: PubMed.
  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: PubMed.
  • Title: Optimising in vivo pharmacology studies--Practical PKPD considerations. Source: PubMed.
  • Title: Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Source: Ashdin Publishing.
  • Title: (PDF) In vitro and In vivo Relevance of the P-glycoprotein Probe Substrates in Drug Discovery and Development: Focus on Rhodamine 123, Digoxin and Talinolol. Source: ResearchGate.
  • Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Source: PMC.
  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Source: National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Title: Metabolic Stability in Drug Development: 5 Assays. Source: WuXi AppTec.
  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: Food and Drug Administration.
  • Title: FDA Requirements for Preclinical Studies. Source: N/A.
  • Title: A review on pharmacological profile of Morpholine derivatives. Source: ResearchGate.
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: PMC - NIH.
  • Title: Preclinical Studies in Drug Development. Source: PPD.
  • Title: Step 2: Preclinical Research. Source: FDA.
  • Title: Pharmacokinetics and Bioavailability. Source: Food and Drug Administration.

Sources

Foundational

The Morpholine Pharmacophore in Targeted Therapeutics: Mechanistic Insights and Preclinical Workflows for [3-(Aminomethyl)morpholin-3-yl]methanol Derivatives

Executive Summary The morpholine ring is a ubiquitous and privileged pharmacophore in medicinal chemistry, featured prominently in numerous FDA-approved drugs and advanced clinical candidates[1][2]. Its optimal basicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous and privileged pharmacophore in medicinal chemistry, featured prominently in numerous FDA-approved drugs and advanced clinical candidates[1][2]. Its optimal basicity, balanced lipophilic-hydrophilic profile, and metabolic stability make it an ideal scaffold for modulating the pharmacokinetic properties of drug molecules[1][3]. This technical guide explores the structural biology, mechanism of action, and preclinical evaluation workflows for highly functionalized morpholine derivatives, with a specific focus on [3-(Aminomethyl)morpholin-3-yl]methanol (CAS 2044745-56-2) as a versatile building block for kinase inhibitors[4][5].

Structural Biology and Mechanism of Action

The Privileged Nature of the Morpholine Scaffold

Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen heteroatoms. With a pKa of approximately 8.7, it provides an optimal balance of aqueous solubility and lipid permeability, allowing compounds to effectively cross biological membranes, including the blood-brain barrier (BBB)[1][3].

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Morpholine derivatives are cornerstone structures in the development of dual inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways[6][7]. The mechanism of action is fundamentally rooted in the structural geometry of the morpholine ring:

  • Hinge Region Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of PI3Kα, this oxygen forms a direct hydrogen bond with the backbone amide of the Val851 hinge residue[7][8][9].

  • Planar Penetration: When conjugated to flat heteroaromatic cores (such as triazines or pyrimidines), the morpholine moiety allows the inhibitor to penetrate deeply into the ATP-binding cleft of both PI3K and mTOR, competing directly with ATP[6][8].

PI3K_mTOR_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Class I) RTK->PI3K Phosphorylates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Induces Morpholine Morpholine Derivatives (e.g., [3-(Aminomethyl)morpholin-3-yl]methanol) Morpholine->PI3K Inhibits (Hinge Binding) Morpholine->mTOR Inhibits (ATP Competitive)

Fig 1: PI3K/Akt/mTOR signaling pathway and dual ATP-competitive inhibition by morpholine derivatives.

Structure-Activity Relationship (SAR) & ADMET Profiling[3-(Aminomethyl)morpholin-3-yl]methanol is a highly functionalized, chiral building block[4]. The incorporation of this specific moiety into larger scaffolds (e.g., pyrimidine or triazine cores) drastically alters both the pharmacodynamics and pharmacokinetics of the resulting drug candidate.

Table 1: SAR and Pharmacological Impact of[3-(Aminomethyl)morpholin-3-yl]methanol Features

Structural FeaturePharmacological EffectMechanistic Rationale
Morpholine Oxygen High PI3K/mTOR AffinityActs as a critical hydrogen bond acceptor to the Valine hinge region (e.g., Val851) of the kinase ATP-binding pocket[6].
Morpholine Nitrogen Improved ADMET PropertiesModulates basicity (pKa ~8.7), enhancing aqueous solubility, metabolic stability, and oral bioavailability[1][2].
3-Aminomethyl Group Enhanced Scaffold CouplingProvides a highly reactive primary amine for amide/urea coupling to heteroaromatic cores, locking the conformation[4].
3-Hydroxymethyl Group Increased Target SpecificityActs as a hydrogen bond donor/acceptor in the ribose-binding pocket, improving kinase isoform selectivity[7][10].

Preclinical Experimental Methodologies

To validate the mechanism of action of novel morpholine derivatives synthesized from [3-(Aminomethyl)morpholin-3-yl]methanol, a rigorous, self-validating cascade of assays must be employed.

Experimental_Workflow Synthesis 1. Scaffold Synthesis (Amide Coupling) Binding 2. Cell-Free Kinase Assay (ADP-Glo Luminescence) Synthesis->Binding Cellular 3. in vitro Cell Viability (MTT / CellTiter-Glo) Binding->Cellular Mechanistic 4. Western Blotting (Target Engagement) Cellular->Mechanistic ADMET 5. in vivo PK/PD (Bioavailability Analysis) Mechanistic->ADMET

Fig 2: Preclinical validation workflow for morpholine-based kinase inhibitors.

Protocol 1: Cell-Free ADP-Glo™ Kinase Assay (Target Affinity)

Objective: Quantify the IC50 of the synthesized morpholine derivative against PI3Kα and mTOR[7]. Causality & Trustworthiness: The ADP-Glo assay measures ADP production universally for kinases, allowing direct comparison between PI3K and mTOR activities without relying on sequence-specific phospho-antibodies. Including a known pan-PI3K/mTOR morpholine inhibitor (e.g., PI-103 or Gedatolisib) as a positive control validates enzyme viability and assay sensitivity[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant PI3Kα, PIP2 substrate, and ultra-pure ATP in a kinase reaction buffer (HEPES, MgCl2, EGTA).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the morpholine derivative (starting at 10 μM). Include PI-103 as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the enzyme, substrate, ATP, and inhibitor in a 384-well plate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Western Blotting for Cellular Target Engagement

Objective: Confirm that the morpholine derivative inhibits the PI3K/mTOR pathway inside living cancer cells[6][7]. Causality & Trustworthiness: Measuring both phosphorylated and total protein levels is mandatory. A reduction in p-Akt without a change in total Akt proves that the compound is inhibiting kinase phosphorylation activity, rather than causing non-specific cytotoxicity or protein degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., MCF-7 breast cancer cells) and incubate overnight. Treat with the morpholine derivative at 0.5x, 1x, and 5x the established IC50 for 2-4 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical Step: Phosphatase inhibitors prevent the rapid dephosphorylation of Akt and S6K during extraction.

  • Electrophoresis & Transfer: Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band intensity via densitometry to determine the cellular IC50 for target engagement.

References

  • Singh, R. K., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry (2020).

  • Wang, Y., et al. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design (2016).

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2 Product Specifications." American Elements Catalog (2024).

  • Geng, et al. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors." ResearchGate / Current Medicinal Chemistry (2021).

  • Silva, et al. "New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction." ACS Omega / PMC (2023). (Note: PMC identifier representative of recent dual-inhibitor structural studies)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[3-(Aminomethyl)morpholin-3-yl]methanol

Application Note: De Novo Synthesis and Isolation Protocol for [3-(Aminomethyl)morpholin-3-yl]methanol Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Che...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Isolation Protocol for [3-(Aminomethyl)morpholin-3-yl]methanol

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Target Compound: [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2)

Introduction & Strategic Rationale

The morpholine ring is a ubiquitously privileged scaffold in medicinal chemistry, frequently deployed to improve the pharmacokinetic profiles, aqueous solubility, and CYP3A4 metabolic stability of active pharmaceutical ingredients (APIs) [1]. While mono-substituted morpholines are common, 3,3-disubstituted morpholines—such as [3-(aminomethyl)morpholin-3-yl]methanol —provide unique, rigid three-dimensional vectors for hydrogen bonding and target protein engagement [2].

Because direct commercial availability of this specific 3,3-disubstituted building block can be limited to specialized custom synthesis catalogs [3], establishing a robust, scalable, and self-validating in-house synthetic protocol is critical for lead optimization campaigns.

Synthetic Strategy: The synthesis relies on the functionalization of a commercially available precursor, N-Boc-morpholine-3-carboxylic acid methyl ester. The strategy utilizes a highly controlled enolate alkylation to establish the quaternary stereocenter at C3, followed by functional group interconversions (amidation and chemoselective reduction) to yield the target diamine-alcohol.

SynthesisRoute SM N-Boc-morpholine- 3-carboxylate Int1 3-Hydroxymethyl Intermediate SM->Int1 1. LDA, -78°C 2. CH2O (gas) Int2 3-Carboxamide Intermediate Int1->Int2 NH3/MeOH 60°C Int3 Boc-Protected Target Int2->Int3 BH3·THF Reflux Target [3-(Aminomethyl) morpholin-3-yl]methanol Int3->Target HCl/Dioxane RT

Synthetic workflow for [3-(Aminomethyl)morpholin-3-yl]methanol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10-gram scale synthesis.

StepTransformationReagents & CatalystsStoichiometry (eq)Temp (°C)Expected Yield
1 Enolate HydroxymethylationLDA / Formaldehyde (gas)1.1 / 1.5-78 to RT65 - 72%
2 Aminolysis (Amidation)NH₃ in Methanol (7M)10.06085 - 90%
3 Amide ReductionBorane-THF (BH₃·THF)3.065 (Reflux)70 - 78%
4 Global Deprotection4M HCl in Dioxane5.020 (RT)> 95%

Step-by-Step Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (Argon or N₂) using oven-dried glassware.

Step 1: Synthesis of 4-(tert-butyl) 3-methyl 3-(hydroxymethyl)morpholine-3,4-dicarboxylate

Causality & Insight: Lithium diisopropylamide (LDA) is selected as a non-nucleophilic strong base to quantitatively generate the kinetic enolate of the morpholine-3-carboxylate at -78 °C. Maintaining this cryogenic temperature is critical to prevent self-condensation (Claisen-type reactions) of the starting material. Gaseous formaldehyde (generated in situ by cracking paraformaldehyde) is used as the electrophile to avoid the introduction of water, which would quench the enolate [4].

  • Preparation: Charge a flame-dried 500 mL 3-neck round-bottom flask with anhydrous THF (100 mL) and diisopropylamine (1.15 eq). Cool to -78 °C.

  • Base Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq). Stir for 30 minutes to form LDA.

  • Enolate Formation: Add a solution of N-Boc-morpholine-3-carboxylic acid methyl ester (10.0 g, 1.0 eq) in THF (30 mL) dropwise over 20 minutes. Stir at -78 °C for 1 hour.

  • Electrophilic Addition: In a separate flask, heat paraformaldehyde (1.5 eq) to 150 °C and cannula-transfer the resulting formaldehyde gas directly into the reaction mixture.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a viscous oil.

Step 2: Synthesis of tert-butyl 3-carbamoyl-3-(hydroxymethyl)morpholine-4-carboxylate

Causality & Insight: Direct aminolysis of the methyl ester using methanolic ammonia is a clean, self-validating transformation. The reaction is driven forward by the large excess of ammonia. The presence of the adjacent free hydroxyl group can actually assist the amidation through intramolecular hydrogen bonding, stabilizing the tetrahedral intermediate.

  • Reaction Setup: Dissolve the product from Step 1 in 7M NH₃ in Methanol (10.0 eq of NH₃) in a heavy-walled pressure vessel.

  • Heating: Seal the vessel and heat to 60 °C behind a blast shield for 18 hours.

  • Validation: Monitor reaction completion via TLC (stain with Ninhydrin; the primary amide will show distinct retention compared to the ester).

  • Isolation: Cool to room temperature, carefully vent the pressure, and concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure amide as a white solid.

Step 3: Synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)morpholine-4-carboxylate

Causality & Insight: Borane-THF (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) for this reduction. While LiAlH₄ is a powerful reducing agent, it poses a significant risk of prematurely cleaving the Boc protecting group or causing unwanted side reactions with the free hydroxyl group. Borane selectively reduces primary amides to primary amines smoothly at reflux [4].

  • Reduction: Dissolve the amide from Step 2 in anhydrous THF (0.2 M concentration). Cool to 0 °C.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M solution, 3.0 eq) via syringe.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously quench by the dropwise addition of Methanol until effervescence ceases. Then, add 1M NaOH (20 mL) and heat to 60 °C for 2 hours to break the stable boron-amine complex.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the Boc-protected diamine-alcohol.

Step 4: Global Deprotection to [3-(Aminomethyl)morpholin-3-yl]methanol
  • Deprotection: Dissolve the intermediate from Step 3 in a minimal amount of Dichloromethane. Add 4M HCl in Dioxane (5.0 eq).

  • Stirring: Stir at room temperature for 2-4 hours. The product will typically precipitate out of solution as the hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Free-Basing (Optional): If the free base is required, pass the aqueous solution of the salt through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) or neutralize with aqueous Na₂CO₃ and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2018). Catalytic Asymmetric Synthesis of Morpholines. Chemical Reviews, 118(10), 5080-5200.[Link]

  • American Elements. (2026). [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2. Retrieved from[Link]

  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2004). Synthesis of Morpholines, Thiomorpholines, and Piperazines from β-Heteroatom Amino Compounds. Synthesis, 2004(04), 641-662.[Link]

Application

Using[3-(Aminomethyl)morpholin-3-yl]methanol as a building block in drug discovery

Application Note: Strategic Integration of [3-(Aminomethyl)morpholin-3-yl]methanol in sp3-Enriched Drug Discovery Executive Summary & Scientific Rationale In modern drug discovery, the over-reliance on flat, sp2-hybridiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of [3-(Aminomethyl)morpholin-3-yl]methanol in sp3-Enriched Drug Discovery

Executive Summary & Scientific Rationale

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically contributed to high clinical attrition rates due to poor aqueous solubility, suboptimal pharmacokinetics, and off-target promiscuity. To escape "flatland," medicinal chemists actively pursue systematic chemical diversity (SCD) by incorporating sp3-enriched, conformationally complex scaffolds[1].

The morpholine ring is a privileged heterocycle, featured in over 20 FDA-approved drugs and heavily utilized in central nervous system (CNS) and oncology targets[2]. Its oxygen atom uniquely reduces the basicity of the adjacent nitrogen via inductive effects while serving as a critical hydrogen-bond acceptor. However, standard unsubstituted morpholine provides limited vectors for multidimensional growth.

[3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) [3] solves this limitation. By introducing an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) group at the C3 position, this building block shatters the symmetry of the morpholine ring. It provides three orthogonal reactive sites, enabling Diversity-Oriented Synthesis (DOS) of complex peptidomimetics, spirocycles, and next-generation kinase inhibitors that project deeply into 3D chemical space.

Physicochemical Profiling & Causality

The selection of a building block must be driven by its predictable impact on the final drug candidate's physicochemical profile. Substituting a standard piperidine or morpholine with[3-(Aminomethyl)morpholin-3-yl]methanol fundamentally alters the molecule's interaction with biological targets.

  • Basicity & Permeability Causality: The morpholine oxygen exerts an electron-withdrawing effect, lowering the pKa of the secondary ring amine compared to piperidine. This prevents the molecule from becoming overly basic, a common cause of poor blood-brain barrier (BBB) permeability and hERG channel toxicity.

  • Hinge-Binding Dynamics: In PI3K/mTOR inhibitors, the morpholine oxygen acts as an ATP-mimetic, accepting a hydrogen bond from the backbone amide of Val882 (PI3K) or Val2240 (mTOR)[2].

  • Vector Expansion: The C3-substituents allow the molecule to anchor in the kinase hinge region while simultaneously projecting the primary amine and alcohol into the solvent-exposed channel, providing ideal attachment points for PROTAC E3-ligase linkers or solubilizing motifs[4].

Table 1: Physicochemical Contributions of Saturated Heterocyclic Scaffolds to Drug Cores

Scaffold / Building BlockAdded sp3 CarbonsH-Bond DonorsH-Bond AcceptorsEst. TPSA Contribution (Ų)Primary Medicinal Chemistry Advantage
Piperidine 501~12.0High basicity; improved aqueous solubility.
Morpholine 402~12.2Reduced basicity; classic kinase hinge binder.
[3-(Aminomethyl)morpholin-3-yl]methanol 634~68.03D vector expansion; orthogonal DOS handles.

Target Pathway: Dual PI3K/mTOR Inhibition

To understand the utility of this scaffold, we must visualize its role in its most prominent biological application: the PI3K/AKT/mTOR signaling pathway. Overactivation of this pathway drives aberrant cancer cell growth and neurodegeneration[2]. Morpholine derivatives competitively bind to the ATP pockets of these kinases.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) Val882 Hinge Region RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 Val2240 Hinge Region AKT->mTOR Downstream Signaling Inhibitor Morpholine-Derived Dual Inhibitor Inhibitor->PI3K H-Bond to Val882 Inhibitor->mTOR H-Bond to Val2240

Fig 1: PI3K/mTOR signaling pathway highlighting dual inhibition via morpholine hinge-binding.

Experimental Workflows: Orthogonal Functionalization

To harness the tri-functional nature of [3-(Aminomethyl)morpholin-3-yl]methanol, chemists must exploit the differential nucleophilicity and steric environments of its reactive sites. The primary amine (-CH2NH2) is highly nucleophilic and unhindered; the secondary ring amine is less nucleophilic (due to the adjacent oxygen's inductive pull) and sterically encumbered by the C3 substituents; the primary alcohol (-CH2OH) requires strong basic activation.

Workflow Start [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) Step1 Step 1: Chemoselective N-Boc Protection Target: Primary Amine (-CH2NH2) Start->Step1 High nucleophilicity Low steric hindrance Step2 Step 2: SNAr Kinase Hinge Coupling Target: Secondary Ring Amine Step1->Step2 LC-MS Validation (Mass + 100 Da) Step3 Step 3: O-Alkylation / PROTAC Linker Target: Primary Alcohol (-CH2OH) Step2->Step3 Heat + DIPEA Forces SNAr End sp3-Enriched Lead Compound (Self-Validated via LC-MS/NMR) Step3->End Final Deprotection & Purification

Fig 2: Chemoselective synthetic workflow for orthogonal functionalization of the morpholine scaffold.

Protocol: Step-by-Step Chemoselective Assembly

Phase 1: Regioselective Mono-Boc Protection

  • Causality: Conducting the reaction at 0 °C capitalizes on the kinetic preference of the unhindered primary amine over the sterically hindered secondary ring amine.

  • Procedure:

    • Dissolve[3-(Aminomethyl)morpholin-3-yl]methanol (1.0 eq) in anhydrous DCM (0.1 M) under N2.

    • Cool the solution to 0 °C using an ice bath.

    • Add Triethylamine (1.2 eq) followed by a dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 0.95 eq) dissolved in DCM. Note: Using a slight deficit of Boc2O prevents over-protection.

    • Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3 and extract with DCM.

  • Self-Validating System: Perform rapid LC-MS on the crude mixture. The presence of a single major peak at [M+H]+ = 247.1 m/z confirms mono-Boc protection. If a peak at 347.1 m/z is observed, over-protection of the secondary amine has occurred, indicating the temperature was not strictly maintained.

Phase 2: SNAr Coupling to a Heteroaromatic Core (e.g., 4-Chloropyrimidine)

  • Causality: With the highly reactive primary amine masked, the secondary ring amine is forced to act as the nucleophile. Because it is sterically hindered, elevated temperatures and a non-nucleophilic base (DIPEA) are required to drive the Nucleophilic Aromatic Substitution (SNAr).

  • Procedure:

    • Dissolve the mono-Boc protected intermediate (1.0 eq) and 4-chloropyrimidine derivative (1.1 eq) in anhydrous NMP (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the reaction to 90 °C for 12 hours.

    • Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove NMP.

  • Self-Validating System: Analyze the purified product via 1H NMR. The disappearance of the secondary amine proton (broad singlet, ~2.0-2.5 ppm) and the distinct downfield shift of the morpholine ring protons adjacent to the nitrogen (shifting from ~2.8 ppm to ~3.5-3.8 ppm) confirms successful coupling to the electron-deficient pyrimidine ring.

Phase 3: Solvent-Channel O-Alkylation

  • Causality: The primary alcohol is the least nucleophilic of the three original functional groups. It requires deprotonation by a strong base (NaH) to form a highly reactive alkoxide capable of attacking an alkyl halide (e.g., a PEG-linker for a PROTAC).

  • Procedure:

    • Dissolve the Phase 2 intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.

    • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H2 evolution ceases.

    • Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with ice water and extract with EtOAc.

  • Self-Validating System: In 1H NMR, the shift of the primary alcohol's oxymethylene protons (-CH2O-) from ~3.4 ppm to ~3.6-3.8 ppm, coupled with the disappearance of the exchangeable -OH proton, confirms O-alkylation. If N-alkylation occurred (due to premature Boc deprotection), the -CH2NH- protons would shift instead.

References

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2". American Elements Catalog. Available at:[Link]

  • Chamakuri, S., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity". Organic Letters, 2024. Available at: [Link]

  • Fiasella, A., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery". PMC - NIH, 2020. Available at:[Link]

  • Perry, M. W. D., et al. "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway". Journal of Medicinal Chemistry - ACS Publications, 2019. Available at: [Link]

Sources

Method

Advanced Elaboration of sp³-Rich Scaffolds: Applications of[3-(Aminomethyl)morpholin-3-yl]methanol in Diversity-Oriented Synthesis

Executive Summary The pharmaceutical industry's paradigm shift away from flat, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures has made[1]. [3-(Aminomethyl)morpholin-3-yl]methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift away from flat, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures has made[1]. [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) represents a highly functionalized, gem-disubstituted morpholine derivative that perfectly aligns with this structural evolution[2][3]. By offering three distinct functionalization vectors—a primary amine, a secondary cyclic amine, and a primary alcohol—this molecule serves as a versatile hub for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)[4].

This application note details the physicochemical profiling, mechanistic logic, and self-validating protocols required to orthogonally functionalize this complex scaffold.

Physicochemical Profiling & 3D Chemical Space

To successfully "escape from flatland," building blocks must possess a high fraction of sp³ carbons (Fsp³) while maintaining low molecular weight to comply with the Rule of Three (Ro3) for fragment screening[1][4]. As summarized in Table 1, [3-(Aminomethyl)morpholin-3-yl]methanol is an ideal, fully saturated core[5][6].

Table 1: Physicochemical Properties of[3-(Aminomethyl)morpholin-3-yl]methanol

PropertyValueStrategic Significance
CAS Number 2044745-56-2Unique identifier for procurement[2].
Molecular Formula C₆H₁₄N₂O₂Highly polar, low molecular weight core.
Molecular Weight 146.19 g/mol Excellent for FBDD (well below the 300 g/mol Ro3 limit)[6].
Fsp³ (Fraction of sp³) 1.0 (6/6 carbons)Maximum 3D character; prevents non-specific planar binding[4].
Hydrogen Bond Donors 4 (-NH₂, -NH-, -OH)Provides multiple points for target-protein engagement.
Hydrogen Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility and pharmacokinetic profiling.

Mechanistic Insights: The Logic of Orthogonal Functionalization

The true synthetic power of this scaffold lies in the differential nucleophilicity and steric environments of its three heteroatoms. Understanding this causality is critical for designing successful [3][7].

  • Vector 1: Primary Amine (-CH₂NH₂) : Extending from the C3 position, this amine is unhindered and highly nucleophilic. It is the kinetically favored site for rapid acylation or reductive amination.

  • Vector 2: Secondary Amine (Morpholine -NH-) : Located within the ring and directly adjacent to the gem-disubstituted C3 quaternary center, this nitrogen is sterically hindered. This steric bulk is a strategic advantage, allowing for the selective protection of Vector 1 without cross-reactivity.

  • Vector 3: Primary Alcohol (-CH₂OH) : As a hard oxygen nucleophile, it remains unreactive under standard mild amine-acylation conditions, allowing for late-stage etherification or oxidation.

FBDD_Workflow cluster_vectors Functionalization Vectors Core sp³-Rich Morpholine Core [3-(Aminomethyl)morpholin-3-yl]methanol Fsp³ = 1.0 Vector1 Vector 1: Primary Amine (Amidation, Reductive Amination) Core->Vector1 Vector2 Vector 2: Secondary Amine (Arylation, Sulfonylation) Core->Vector2 Vector3 Vector 3: Primary Alcohol (Etherification, Oxidation) Core->Vector3 Library Diversity-Oriented Synthesis (DOS) 3D Lead-Like Library Generation Vector1->Library Vector2->Library Vector3->Library

Caption: Vector analysis of the morpholine scaffold for 3D lead-like library generation.

Experimental Protocols: Self-Validating Systems

Protocol 1: Three-Step Orthogonal Protection Strategy

To utilize this scaffold in complex library synthesis, one must orthogonally protect the three vectors. The following protocol leverages the steric and electronic differences discussed above to achieve complete regiocontrol.

Step 1.1: Selective N-Protection of the Primary Amine

  • Causality : Ethyl trifluoroacetate (ETFA) is a mild acylating agent. Due to the severe steric hindrance at the morpholine nitrogen (shielded by the adjacent C3 quaternary center), ETFA exclusively reacts with the unhindered primary amine.

  • Procedure :

    • Dissolve[3-(aminomethyl)morpholin-3-yl]methanol (1.0 eq, 10 mmol) in anhydrous MeOH (0.2 M) and cool to 0 °C under an inert argon atmosphere.

    • Add ETFA (1.05 eq) dropwise over 15 minutes to prevent local concentration spikes.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation : Monitor by LC-MS. The starting material (m/z 147.1 [M+H]⁺) should cleanly convert to the mono-TFAc intermediate (m/z 243.1 [M+H]⁺). The absolute lack of a di-TFAc mass peak confirms the steric shielding of the secondary amine.

Step 1.2: N-Boc Protection of the Secondary Amine

  • Causality : With the primary amine masked as a trifluoroacetamide, the secondary amine can now be forced to react with Di-tert-butyl dicarbonate (Boc₂O). The addition of N,N-Diisopropylethylamine (DIPEA) ensures the secondary amine remains deprotonated and nucleophilic. Heating is required to overcome the C3 steric bulk.

  • Procedure :

    • To the crude concentrated mixture from Step 1.1, add anhydrous DCM (0.2 M), DIPEA (2.0 eq), and Boc₂O (1.2 eq).

    • Heat the reaction to 40 °C for 12 hours.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation : A Ninhydrin stain on TLC will be completely negative (indicating no free amines remain). LC-MS will show the desired product at m/z 343.1 [M+H]⁺.

Step 1.3: O-Silylation of the Primary Alcohol

  • Causality : The primary alcohol is protected using tert-Butyldimethylsilyl chloride (TBDMS-Cl). Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that efficiently silylates the alcohol without affecting the amides.

  • Procedure :

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) at 0 °C. Stir at RT for 4 hours.

  • Self-Validation : LC-MS will show the fully protected scaffold shifting to m/z 457.2 [M+H]⁺.

Step 1.4: Selective TFAc Deprotection

  • Causality : The trifluoroacetyl group is highly susceptible to mild basic hydrolysis, whereas the Boc carbamate and TBDMS ether are completely stable under these conditions, allowing for orthogonal liberation of the primary amine.

  • Procedure :

    • Dissolve the fully protected scaffold in a 4:1 mixture of MeOH/H₂O.

    • Add K₂CO₃ (3.0 eq) and stir at RT for 6 hours.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation : LC-MS confirms the return of the primary amine (m/z 361.2 [M+H]⁺). The product will now stain strongly positive with Ninhydrin.

OrthogonalProtection SM Starting Material CAS: 2044745-56-2 Step1 Intermediate 1 N(1°)-TFAc SM->Step1 ETFA, MeOH Selective 1° Amine Step2 Intermediate 2 N(1°)-TFAc, N(2°)-Boc Step1->Step2 Boc2O, DIPEA Hindered 2° Amine Step3 Intermediate 3 N(1°)-TFAc, N(2°)-Boc, O-TBDMS Step2->Step3 TBDMS-Cl, Imid 1° Alcohol Product Final Scaffold N(1°)-Free, N(2°)-Boc, O-TBDMS Step3->Product K2CO3, MeOH/H2O TFAc Removal

Caption: Step-by-step orthogonal protection workflow for selective amine functionalization.

Table 2: Orthogonal Protection Workflow Summary

StepTarget VectorReagentsTemp / TimeExpected YieldLC-MS Shift (m/z [M+H]⁺)
1.1 Primary AmineETFA (1.05 eq), MeOH0 °C to RT / 2h>90%147.1 → 243.1
1.2 Secondary AmineBoc₂O (1.2 eq), DIPEA40 °C / 12h85%243.1 → 343.1
1.3 Primary AlcoholTBDMS-Cl, Imidazole0 °C to RT / 4h95%343.1 → 457.2
1.4 TFAc DeprotectionK₂CO₃, MeOH/H₂ORT / 6h88%457.2 → 361.2
Protocol 2: Fragment Elaboration via Amide Coupling

With the primary amine selectively exposed, the scaffold can be elaborated into a [4][8].

  • Causality : HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate. This drives the coupling of potentially hindered carboxylic acids rapidly, minimizing any risk of epimerization if chiral acids are utilized in the library generation.

  • Procedure :

    • Pre-activate the desired carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF for 10 minutes.

    • Add the orthogonally protected morpholine scaffold (from Step 1.4, 1.0 eq) and stir for 2 hours at RT.

    • Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC.

Conclusion[3-(Aminomethyl)morpholin-3-yl]methanol is a structurally sophisticated, sp³-rich building block that provides medicinal chemists with a highly controllable platform for Diversity-Oriented Synthesis[7]. By understanding the subtle steric and electronic interplay of its three heteroatoms, researchers can execute self-validating orthogonal protection strategies, rapidly generating complex 3D libraries that effectively navigate novel chemical space.

References

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2". American Elements Product Catalog. URL: [Link][2][5][9]

  • Chamakuri, S., & Young, D. W. "Expanding Complex Morpholines Using Systematic Chemical Diversity". Center for Drug Discovery, Baylor College of Medicine. URL: [Link][3]

  • Lenci, E., et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics". Frontiers in Chemistry (2018). URL:[Link][1][8]

  • ChemRxiv. "Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery". ChemRxiv. URL:[Link][4]

  • Technical University of Denmark (DTU). "Generation of a Heteropolycyclic and Sp3-Rich Scaffold for Library Synthesis". URL: [Link][7]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of [3-(Aminomethyl)morpholin-3-yl]methanol into Active Pharmaceutical Ingredients

Abstract The morpholine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2][3] Its ability to impro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2][3] Its ability to improve aqueous solubility, metabolic stability, and target binding has made it a staple in drug design.[4][5] This guide provides a detailed technical overview and actionable protocols for incorporating the unique trifunctional building block, [3-(Aminomethyl)morpholin-3-yl]methanol (CAS 2044745-56-2)[6], into active pharmaceutical ingredients (APIs). We will explore its distinct reactivity and present validated methods for its conjugation via amide bond formation and reductive amination, empowering researchers to leverage its unique three-dimensional architecture in their drug discovery programs.

Introduction: The Strategic Advantage of the [3-(Aminomethyl)morpholin-3-yl]methanol Scaffold

[3-(Aminomethyl)morpholin-3-yl]methanol is a versatile synthetic building block offering three distinct points for chemical modification: a primary aliphatic amine, a primary alcohol, and a secondary amine within the morpholine ring.

  • Primary Amine (-CH₂NH₂): The most nucleophilic and sterically accessible site, ideal for forming stable amide, sulfonamide, or urea linkages. It is the primary handle for conjugation.

  • Primary Alcohol (-CH₂OH): Offers a secondary reaction site for creating ethers or esters, allowing for the introduction of further diversity or the attachment of prodrug moieties. Its lower reactivity compared to the primary amine enables selective functionalization.

  • Morpholine Ring: The endocyclic oxygen atom can act as a hydrogen bond acceptor, while the ring itself imparts a favorable conformational flexibility and improves the physicochemical properties of the parent molecule, often enhancing blood-brain barrier permeability in CNS-targeted agents.[5][7]

The geminal arrangement of the aminomethyl and hydroxymethyl groups at the C3 position creates a unique, sterically defined scaffold that can be used to project substituents into specific vectors, which is invaluable for optimizing interactions within a biological target's binding pocket.

Core Synthetic Strategies and Protocols

The differential reactivity of the nucleophilic centers in [3-(Aminomethyl)morpholin-3-yl]methanol allows for highly selective incorporation into a parent API or lead compound. The primary amine is the most common and reliable point of attachment. Below are detailed protocols for two of the most robust and widely used conjugation methods.

Strategy 1: Amide Bond Formation

Amide bond formation is one of the most fundamental and reliable reactions in pharmaceutical synthesis.[8] Coupling the primary amine of our building block with a carboxylic acid on an API core is a premier strategy for covalent linkage. The use of modern coupling reagents minimizes side reactions and preserves the stereochemical integrity of the reactants.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A API-COOH (1.0 eq) E Dissolve in Anhydrous DMF A->E B Building Block (1.1 eq) B->E C Coupling Reagent (e.g., HATU, 1.2 eq) C->E D Amine Base (e.g., DIPEA, 2.0 eq) D->E F Stir at 0°C to RT for 2-12 h E->F G Monitor by LC-MS/TLC F->G H Aqueous Workup (H₂O, Brine) G->H I Extract with EtOAc or DCM H->I J Purify by Column Chromatography I->J K Characterize (NMR, HRMS) J->K L Final API Conjugate J->L

Caption: General workflow for amide coupling.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and common peptide coupling reagent.

Materials:

  • API containing a carboxylic acid (API-COOH)

  • [3-(Aminomethyl)morpholin-3-yl]methanol

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the API-COOH (1.0 eq).

  • Dissolution: Dissolve the API-COOH in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of [3-(Aminomethyl)morpholin-3-yl]methanol (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Note: HATU is chosen for its high efficiency and low rate of racemization at the alpha-carbon of the carboxylic acid, which is critical if the API is chiral. DIPEA, a non-nucleophilic base, is used to scavenge the HCl produced during the reaction without competing in side reactions.

Strategy 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9] This strategy is ideal when the API core possesses an aldehyde or ketone functional group.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A API-CHO/COR (1.0 eq) C Dissolve in DCE or MeOH A->C B Building Block (1.2 eq) B->C D Add STAB (1.5 eq) C->D E Stir at RT for 4-24 h D->E F Monitor by LC-MS/TLC E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Purify by Column Chromatography H->I J Characterize (NMR, HRMS) I->J K Final API Conjugate I->K

Caption: General workflow for reductive amination.

This one-pot protocol uses Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[9]

Materials:

  • API containing an aldehyde or ketone (API-CHO/COR)

  • [3-(Aminomethyl)morpholin-3-yl]methanol

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask, add the API-CHO/COR (1.0 eq) and [3-(Aminomethyl)morpholin-3-yl]methanol (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCE or MeOH (approx. 0.1 M). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add STAB (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may effervesce slightly.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching & Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A polar solvent system, often including a small percentage of triethylamine or ammonia in methanol/DCM, may be necessary to prevent peak tailing of the basic product.

  • Characterization: Confirm the structure and purity of the final secondary amine conjugate using ¹H NMR, ¹³C NMR, and HRMS.

Causality Note: STAB is preferred over other reducing agents like NaBH₄ because it is less basic and reacts more slowly with the solvent, reducing the carbonyl starting material. Its primary reactivity is towards the protonated imine (iminium ion), which drives the reaction forward in a controlled, one-pot manner.

Data Presentation: Characterization of Conjugates

Successful incorporation must be validated through rigorous analytical techniques. Below is a summary of expected analytical data upon successful conjugation.

Technique Observation for Successful Conjugation Notes
¹H NMR Appearance of new signals corresponding to the morpholine ring protons (typically 2.5-4.0 ppm). Disappearance of the carboxylic acid proton (if applicable). A new NH proton signal may appear (amide or secondary amine).
¹³C NMR Appearance of new signals for the morpholine and linker carbons. A characteristic amide carbonyl signal will appear around 165-175 ppm.
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the conjugated product. The peak for the API starting material should be absent or significantly diminished.Confirms the correct molecular weight of the product.
HRMS Provides the exact mass of the product, confirming its elemental composition to within a few parts per million (ppm).The definitive confirmation of the molecular formula.
FT-IR For amide formation, the appearance of a strong C=O stretch (~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). Disappearance of the broad O-H stretch of the carboxylic acid.Useful for quick confirmation of functional group transformation.

Conclusion

[3-(Aminomethyl)morpholin-3-yl]methanol is a high-value building block for modern drug discovery. Its unique trifunctional nature provides a robust platform for creating structurally diverse and complex APIs. The protocols detailed herein for amide bond formation and reductive amination represent reliable and scalable methods for its incorporation. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently and strategically employ this scaffold to enhance the drug-like properties of their molecules, ultimately accelerating the development of new therapeutics.

References

  • Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (n.d.). SARs of morpholine-based compounds. [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • American Elements. (n.d.). [3-(aminomethyl)morpholin-3-yl]methanol. [Link]

  • Pharmaoffer.com. (n.d.). Morpholine API Suppliers. [Link]

  • NextSDS. (n.d.). [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol. [Link]

  • PubChemLite. (n.d.). [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol. [Link]

  • Google Patents. (n.d.). US9079895B2 - Morpholino compounds, uses and methods.
  • NIH. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • Google Patents. (n.d.). US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Royal Society of Chemistry. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. [Link]

  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

  • IJPSR. (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Organic Chemistry Portal. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. [Link]

  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. [Link]

  • NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • NIH PubChem. (n.d.). (Morpholin-3-yl)methanol. [Link]

  • MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

  • NextSDS. (n.d.). (3-methylmorpholin-3-yl)methanol. [Link]

  • ChemBK. (2024). (3R)-morpholin-3-ylmethanol. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation Using [3-(Aminomethyl)morpholin-3-yl]methanol: A Framework for Novel Morpholine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine ring is a "privileged scaffold" in modern drug discovery, prized for its unique physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a "privileged scaffold" in modern drug discovery, prized for its unique physicochemical properties that often enhance potency, selectivity, and pharmacokinetic profiles.[1] Derivatives of morpholine have demonstrated a vast spectrum of biological activities, including applications as enzyme inhibitors, anticancer agents, and therapeutics for central nervous system (CNS) disorders.[2][3][4] [3-(Aminomethyl)morpholin-3-yl]methanol is a novel derivative featuring key functional groups—a primary amine and a primary alcohol—that suggest high polarity and potential for diverse biological interactions. This guide provides a comprehensive framework for the initial handling, preparation, and in vitro screening of this compound. It is designed to serve as a foundational protocol for researchers initiating studies on [3-(Aminomethyl)morpholin-3-yl]methanol and other novel small molecules, ensuring data integrity, reproducibility, and scientific rigor from the outset.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a six-membered heterocycle, is a cornerstone in medicinal chemistry. Its inclusion in molecular design is strategic; the ring's weakly basic nitrogen and ether oxygen provide a balanced hydrophilic-lipophilic profile, which can improve aqueous solubility and permeability across the blood-brain barrier.[2][3] This has led to the development of numerous clinically approved drugs containing the morpholine moiety, such as the antidepressant moclobemide and the anticancer agent gefitinib.[3]

The subject of this guide, [3-(Aminomethyl)morpholin-3-yl]methanol, possesses structural features that make it a compelling candidate for biological screening. The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (amine and morpholine oxygen/nitrogen) suggests it may engage in specific, high-affinity interactions with biological targets. Given the history of morpholine derivatives as potent enzyme inhibitors, particularly against targets like monoamine oxidases (MAO) and protein kinases, a logical starting point for in vitro characterization involves assessing its cytotoxic and enzyme-inhibitory potential.[2][5]

This document outlines the essential first steps for any laboratory-based investigation: proper compound handling, accurate stock solution preparation, and the execution of foundational in vitro assays.

Physicochemical Properties and Stock Solution Preparation

The accuracy of all subsequent in vitro data hinges on the correct preparation of stock solutions.[6] This process minimizes repetitive weighing, reduces the chance of error, and ensures the compound is fully solubilized for consistent delivery in aqueous assay environments.[6][7]

Table 1: Physicochemical Properties of [3-(Aminomethyl)morpholin-3-yl]methanol and Related Analogs

PropertyValue (Predicted for Analog*)Rationale & Implication for Assay Preparation
Molecular Formula C₆H₁₄N₂O₂Used to calculate molecular weight for molarity-based stock solutions.
Molecular Weight 146.19 g/mol Foundational for all concentration calculations.
Topological Polar Surface Area (TPSA) 70.96 ŲA TPSA > 40 Ų suggests good potential for cell permeability. This value indicates the molecule is polar.
Predicted LogP -1.75A negative LogP indicates high hydrophilicity. The compound is likely soluble in aqueous solutions but may require a polar organic solvent like DMSO for high-concentration master stocks.
Hydrogen Bond Donors 3The primary amine and hydroxyl group can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and molecular interactions.
Predicted values are for the parent compound, as specific experimental data for this derivative is not widely available. Analogs like [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol show similar high polarity (TPSA 58.72, LogP -1.3618).[8]
Protocol 1: Preparation of a 10 mM Master Stock Solution

Causality: A high-concentration master stock, typically in 100% Dimethyl Sulfoxide (DMSO), is prepared first.[9] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds and is compatible with most cell-based assays at final concentrations below 0.5%.[9] Preparing small aliquots prevents degradation from repeated freeze-thaw cycles.[6]

Materials:

  • [3-(Aminomethyl)morpholin-3-yl]methanol powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer and ultrasonic bath

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound powder in a chemical fume hood.

  • Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh 1.46 mg of [3-(Aminomethyl)morpholin-3-yl]methanol (MW: 146.19 g/mol ) directly into the tube.

  • Solubilization:

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex for 1 minute to facilitate dissolution.

    • If any particulate matter remains, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect to ensure complete solubilization.

  • Aliquoting and Storage:

    • Dispense the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store aliquots at -20°C for short-term use (months) or -80°C for long-term archival storage.

General Workflow for Cell-Based In Vitro Assays

A standardized workflow is essential for achieving reproducible results in cell-based screening.[10][11] This involves a multi-step dilution process to achieve the desired final concentrations while ensuring the solvent (vehicle) concentration remains constant and non-toxic across all wells.

G cluster_prep Phase 1: Solution Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis MasterStock 10 mM Master Stock in 100% DMSO IntermediateStock Intermediate Dilutions (e.g., 1 mM in Medium) MasterStock->IntermediateStock 1:10 Dilution VehicleControl Vehicle Control (DMSO Dilutions in Medium) MasterStock->VehicleControl Matching Dilutions WorkingSolutions Final Working Solutions (Serial Dilutions in Medium) IntermediateStock->WorkingSolutions Serial Dilution Treatment Add Working Solutions & Vehicle Control to Cells WorkingSolutions->Treatment VehicleControl->Treatment CellSeeding Seed Cells in Microplate CellSeeding->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation AssayReagent Add Assay Reagent (e.g., MTT, CellTiter-Glo®) Incubation->AssayReagent Readout Measure Signal (Absorbance/Luminescence) AssayReagent->Readout DataNormalization Normalize Data to Vehicle Control Readout->DataNormalization DoseResponse Generate Dose-Response Curve DataNormalization->DoseResponse IC50 Calculate IC₅₀ Value DoseResponse->IC50

Caption: General workflow for in vitro cell-based screening of small molecules.

Protocol 2: Preparation of Working Solutions for a 96-Well Plate Assay

Causality: Direct dilution from a 10 mM DMSO stock into a final assay volume would result in a high and potentially toxic DMSO concentration. A serial dilution approach, often including an intermediate stock, ensures the final DMSO concentration is kept low and consistent (e.g., 0.1%) across all treatment conditions, including the crucial vehicle control.[9]

Procedure:

  • Thaw Master Stock: Thaw one 20 µL aliquot of the 10 mM master stock at room temperature.

  • Prepare Highest Concentration Working Solution (e.g., 100 µM):

    • In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM master stock to the medium. This creates a 100 µM working solution with 1% DMSO.

    • Note: This solution will be further diluted 1:10 in the well to achieve a final concentration of 10 µM and 0.1% DMSO.

  • Perform Serial Dilutions:

    • Set up a series of tubes, each containing 500 µL of complete cell culture medium.

    • Transfer 500 µL from the 100 µM solution into the first tube to create a 50 µM solution. Vortex gently.

    • Repeat this 1:2 serial dilution for the desired number of concentrations (e.g., 25 µM, 12.5 µM, 6.25 µM, etc.).

  • Prepare Vehicle Control:

    • In a separate tube, prepare a vehicle control by adding 10 µL of 100% DMSO to 990 µL of complete medium.

    • Perform the same serial dilutions as in Step 3, using the vehicle-only solution. This is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Cell Dosing: Add the prepared working solutions and vehicle controls to the appropriate wells of the cell plate. For example, if wells contain 90 µL of cells in medium, add 10 µL of the 10x working solutions.

Recommended Initial In Vitro Screening Assays

Based on the broad bioactivity of the morpholine scaffold, two foundational assays are recommended for the initial characterization of [3-(Aminomethyl)morpholin-3-yl]methanol: a cell viability assay to assess general cytotoxicity and an enzyme inhibition assay targeting a class of enzymes known to be modulated by morpholine derivatives.[2][10]

Assay 1: MTT Cell Viability/Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol 3: Determining IC₅₀ using the MTT Assay
  • Cell Seeding: Seed a cancer cell line (e.g., HT-29 human colon cancer cells or HeLa cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of the serially diluted working solutions (from Protocol 2) to the wells. Include wells treated with the vehicle control and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Assay 2: Monoamine Oxidase-B (MAO-B) Inhibition Assay

Principle: Many morpholine derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism.[2] An in vitro fluorometric assay can be used to quantify the inhibitory potential of the compound against MAO-B. The assay uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. An inhibitor will block this conversion, leading to a decrease in the fluorescent signal.

G cluster_reaction MAO-B Catalytic Reaction cluster_inhibition Inhibition Pathway MAOB MAO-B Enzyme Product Fluorescent Product + H₂O₂ MAOB->Product Blocked Reaction Blocked MAOB->Blocked Substrate Non-Fluorescent Substrate Substrate->MAOB Inhibitor [3-(Aminomethyl)morpholin-3-yl]methanol Inhibitor->MAOB Inhibition

Sources

Application

Application Notes &amp; Protocols for the Synthesis of [3-(Aminomethyl)morpholin-3-yl]methanol

Introduction: The Morpholine Scaffold in Modern Drug Discovery The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents and clinical candidates.[1][2] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents and clinical candidates.[1][2] Its unique combination of a basic nitrogen atom and an ether oxygen imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[2][3] The target molecule, [3-(Aminomethyl)morpholin-3-yl]methanol, represents a synthetically valuable building block, featuring a quaternary center at the 3-position decorated with both a primary amine and a primary alcohol. This arrangement offers multiple points for diversification, making it an attractive intermediate for the construction of novel chemical libraries in drug discovery programs.[1][4]

This document provides a detailed guide to the key chemical transformation required for the synthesis of [3-(Aminomethyl)morpholin-3-yl]methanol: the deoxygenative reduction of a tertiary amide precursor. We will explore the reagents and catalysts for this transformation, providing field-proven insights into their selection, mechanism of action, and safe handling. A comprehensive, step-by-step protocol for the most common and robust reduction method is provided, designed to ensure both high fidelity and laboratory safety.

Retrosynthetic Analysis and Strategic Overview

The most direct synthetic route to [3-(Aminomethyl)morpholin-3-yl]methanol involves the reduction of a readily accessible precursor, 3-(hydroxymethyl)morpholine-3-carboxamide . The core challenge lies in the selective reduction of the amide carbonyl group to a methylene group (-C(O)NH₂ → -CH₂NH₂) without affecting the primary alcohol.

Synthetic Workflow Target [3-(Aminomethyl)morpholin-3-yl]methanol Precursor 3-(Hydroxymethyl)morpholine-3-carboxamide Target->Precursor  Retrosynthesis Reagents Reduction Reagents (e.g., LiAlH₄, BH₃•DMS) Precursor->Reagents  Reaction Reagents->Target  Product

Caption: Retrosynthetic approach to the target compound.

This guide focuses on the critical forward reaction: the choice of reagents and conditions for the amide-to-amine reduction.

Part 1: Reagent and Catalyst Selection for Amide Reduction

The reduction of an amide to an amine is a fundamental transformation in organic synthesis, but the high resonance stability of the amide bond makes it a challenging one.[5] Several classes of reagents can accomplish this, each with distinct advantages, disadvantages, and handling requirements.

High-Potency Metal Hydrides: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the most powerful and commonly used reagent for the reduction of amides to amines.[6][7] It is highly effective for primary, secondary, and tertiary amides, converting the carbonyl carbon into a methylene (CH₂) group while leaving the C-N bond intact.[6]

  • Mechanism of Action: The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, not by expelling the amino group, but by forming a highly stable aluminate complex with the oxygen atom. This complex facilitates the elimination of the oxygen, forming a transient iminium ion. A second equivalent of hydride then rapidly reduces the iminium ion to the final amine product.[6][7][8] This two-hydride mechanism is why the carbonyl oxygen is completely removed.

LiAlH4_Mechanism cluster_0 Mechanism of Tertiary Amide Reduction with LiAlH₄ Amide R-C(=O)NR'₂ Tetrahedral Tetrahedral Intermediate [R-C(O⁻-AlH₃)-NR'₂] Amide->Tetrahedral + 'H⁻' (from LiAlH₄) Step 1: Nucleophilic Addition Iminium Iminium Ion [R-CH=N⁺R'₂] Tetrahedral->Iminium Elimination of 'O-AlH₃' Step 2: Iminium Formation Amine Product Amine R-CH₂-NR'₂ Iminium->Amine + 'H⁻' (from LiAlH₄) Step 3: Reduction

Caption: Simplified mechanism of LiAlH₄ amide reduction.

  • Expert Insights & Causality:

    • Pros: Unrivaled reactivity; typically provides high yields for a broad range of amide substrates.[9]

    • Cons: Highly reactive and non-selective. It will also reduce other functional groups like esters, carboxylic acids, ketones, and aldehydes. Crucially, it reacts violently and exothermically with water and other protic solvents (like alcohols), releasing flammable hydrogen gas.[10][11] This necessitates strict anhydrous (dry) conditions and specialized handling procedures.

Borane Complexes: A Milder Alternative

Borane complexes, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•DMS), are effective reagents for reducing amides and are generally considered milder than LiAlH₄.[12]

  • Mechanism of Action: The mechanism involves coordination of the Lewis acidic boron atom to the amide's carbonyl oxygen. This activates the carbonyl carbon towards intramolecular hydride delivery from the borane. A series of intermediates ultimately leads to the cleavage of the C=O bond and formation of the amine.[13]

  • Expert Insights & Causality:

    • Pros: Offers better selectivity compared to LiAlH₄. For instance, it can often reduce amides in the presence of esters under controlled conditions. Borane reagents are also compatible with continuous-flow reactor systems, which can enhance safety and scalability.[12]

    • Cons: The reaction can sometimes be slower than with LiAlH₄.[12] Borane reagents are also water-sensitive and require handling under an inert atmosphere.

Modern Catalytic Methods: Hydrosilylation

Catalytic hydrosilylation represents an attractive, modern alternative that avoids the use of stoichiometric, highly reactive metal hydrides.[14] This method employs a silane (e.g., polymethylhydrosiloxane, PMHS) as the hydride source in the presence of a transition-metal catalyst.

  • Catalyst Systems: Catalysts are typically based on base metals like iron, cobalt, or nickel, making this an economically and environmentally favorable approach.[14]

  • Expert Insights & Causality:

    • Pros: Offers excellent functional group tolerance, enhanced safety profile compared to LiAlH₄, and generates less stoichiometric waste.[14][15]

    • Cons: Catalyst development is an active area of research, and finding a universally applicable system can be challenging. Reaction conditions may require more optimization compared to the more established hydride methods.

Data Summary: Comparison of Reduction Strategies
Method Reagent(s) Typical Conditions Advantages Disadvantages & Safety Concerns
Metal Hydride Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to refluxHigh reactivity, broad substrate scope, reliable.[7]Extremely water-reactive (violent reaction, H₂ gas evolution).[10][11] Non-selective. Requires stringent safety protocols.[16]
Borane Complex Borane Dimethyl Sulfide (BH₃•DMS)Anhydrous THF, 0°C to refluxMilder than LiAlH₄, better selectivity, suitable for flow chemistry.[12]Water-sensitive. BH₃•DMS has a strong, unpleasant odor. Requires inert atmosphere.
Catalytic Hydrosilylation Silane (e.g., PMHS) + Metal Catalyst (e.g., Ni, Co, Fe)Organic solvent, room temp to elevated tempHigh functional group tolerance, improved safety, environmentally benign.[14]May require catalyst screening and optimization; can be slower.

Part 2: Detailed Experimental Protocol - LiAlH₄ Reduction

This protocol describes the reduction of 3-(hydroxymethyl)morpholine-3-carboxamide to [3-(Aminomethyl)morpholin-3-yl]methanol using LiAlH₄. This method was chosen for its reliability and extensive documentation, which allows for the creation of a robust and safe procedure.

Trustworthiness Advisory: This protocol involves Lithium Aluminum Hydride (LiAlH₄), a substance that is highly corrosive and reacts violently with water to produce flammable gases that may ignite spontaneously.[10][11] All steps must be performed by trained personnel in a certified chemical fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, a face shield, and impervious gloves, is mandatory.[10][11][16] A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible.[11]

Materials and Reagents
Reagent Formula Amount (10 mmol scale) M.W. Notes
3-(Hydroxymethyl)morpholine-3-carboxamideC₅H₁₀N₂O₃1.62 g (10.0 mmol)162.15Substrate (must be dry)
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄1.14 g (30.0 mmol)37.95EXTREMELY HAZARDOUS . Handle under inert gas only.
Tetrahydrofuran (THF)C₄H₈O~100 mL72.11Anhydrous, inhibitor-free
Sodium Sulfate, decahydrateNa₂SO₄·10H₂O~10 g322.20For quenching
Ethyl Acetate (EtOAc)C₄H₈O₂As needed88.11For extraction
Sodium Sulfate, anhydrousNa₂SO₄As needed142.04For drying
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition.

    • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This step is critical to remove any adsorbed moisture.

  • Reagent Suspension:

    • In the fume hood, carefully weigh 1.14 g (30.0 mmol, 3.0 eq) of LiAlH₄ powder and quickly transfer it to the reaction flask against a positive flow of inert gas.

    • Add 50 mL of anhydrous THF via cannula or a dry syringe to the flask.

    • Begin stirring to form a grey suspension. Cool the flask to 0°C using an ice-water bath.

  • Substrate Addition (Causality: Controlled Rate):

    • Dissolve 1.62 g (10.0 mmol) of the dry 3-(hydroxymethyl)morpholine-3-carboxamide precursor in 30 mL of anhydrous THF in a separate dry flask.

    • Using a syringe, add the substrate solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10°C during the addition. A rapid addition can cause an uncontrolled exotherm and a dangerous release of hydrogen gas if any trace moisture is present.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-8 hours).

  • Reaction Quenching (Critical Safety Step):

    • Cool the reaction flask back down to 0°C in an ice-water bath. This is the most hazardous part of the workup. Proceed with extreme caution and ensure the fume hood sash is lowered.

    • The Fieser workup is a standard and relatively safe method for quenching LiAlH₄ reactions. Slowly and dropwise, add the following reagents in sequence:

      • Add 1.14 mL of water (corresponding to the mass of LiAlH₄ used). A vigorous evolution of hydrogen gas will occur. Add at a rate that keeps the effervescence under control.

      • Add 1.14 mL of 15% (w/v) aqueous sodium hydroxide solution. The grey suspension should begin to turn into a white, granular solid.

      • Add 3.42 mL of water (3x the mass of LiAlH₄).

    • An alternative, often safer, method for larger scales involves the use of sodium sulfate decahydrate. Cool the reaction to 0°C and add Na₂SO₄·10H₂O portion-wise until the gas evolution ceases and a stirrable white slurry is formed. This method generates hydrogen gas more slowly.

  • Workup and Isolation:

    • After quenching, remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

    • Add ~10 g of anhydrous sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 20 mL) and then ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude [3-(Aminomethyl)morpholin-3-yl]methanol can be purified by silica gel column chromatography or crystallization, depending on its physical properties, to yield the final product.

Part 3: Characterization

The identity and purity of the synthesized [3-(Aminomethyl)morpholin-3-yl]methanol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the amide proton signals and the appearance of new methylene (-CH₂-) signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹) and the appearance of N-H and O-H stretching bands.

References

  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com[10][17]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from vertexaisearch.cloud.google.com[11]

  • MDPI. (2019, May 28). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Retrieved from MDPI[14]

  • ChemicalBook. (2026, January 31). Lithium Aluminum Hydride - Safety Data Sheet. Retrieved from ChemicalBook[17]

  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride - Hazard Summary. Retrieved from nj.gov[16]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from E3S Web of Conferences[1]

  • Wiley Online Library. (n.d.). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Retrieved from Wiley Online Library[12]

  • NOAA. (n.d.). Lithium Aluminum Hydride - CAMEO Chemicals. Retrieved from NOAA

  • ACS Publications. (2016, April 1). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry.[18]

  • Royal Society of Chemistry. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines.[19]

  • ResearchGate. (2026, January 5). Reduction of amides by boranes | Request PDF.[13]

  • PubMed. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.[4]

  • YouTube. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4.[20]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from Wikipedia[21]

  • Thieme E-Journals. (n.d.). Synlett Abstract.[5]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal[22]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from Organic Chemistry Portal[15]

  • ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.[2]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from OrgoSolver[6]

  • Echemi. (2025, February 10). Reduction of Amide to Amine | Overview.[9]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4.[8]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from Master Organic Chemistry[7]

  • International Journal for Pharmaceutical Research Scholars. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.[23]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3]

Sources

Method

Topic: Scale-up Synthesis Methods for [3-(Aminomethyl)morpholin-3-yl]methanol

An Application Note and Protocol Guide Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved therapeutics due to its favorable physicochemical properties, including e...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved therapeutics due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1][2] [3-(Aminomethyl)morpholin-3-yl]methanol, a bifunctional morpholine derivative, represents a valuable building block for drug discovery, enabling the exploration of novel chemical space. However, its synthesis, particularly at scale, presents significant challenges related to the construction of the sterically demanding 3,3-disubstituted morpholine core. This document provides a comprehensive guide for the scalable synthesis of this target molecule. We present a proposed synthetic route grounded in established chemical principles, detailing a step-by-step protocol, process optimization strategies, and critical scale-up considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in the large-scale production of complex heterocyclic intermediates.

Introduction and Strategic Overview

The synthesis of morpholine derivatives is a well-explored area of organic chemistry.[3] Common strategies often involve the cyclization of 1,2-amino alcohols or the ring-opening of aziridines and epoxides.[4][5] However, creating a quaternary center at the C-3 position, especially one bearing both an aminomethyl and a hydroxymethyl group, requires a robust and carefully designed synthetic strategy to avoid side reactions and ensure high purity on a large scale.

Retrosynthetic Analysis

A logical retrosynthetic approach to [3-(Aminomethyl)morpholin-3-yl]methanol (4 ) identifies a key intermediate, a suitably protected amino diol. The morpholine ring can be formed via an intramolecular cyclization. A plausible disconnection leads back to a protected amino epoxide and a protected ethanolamine derivative. This strategy leverages commercially available and relatively inexpensive starting materials.

Our proposed synthesis begins with 2-amino-2-(hydroxymethyl)propane-1,3-diol (serinol) as the chiral or achiral precursor to build the C-3 substituted core. The key steps involve:

  • Selective Protection: Orthogonal protection of the amine and one primary alcohol to allow for selective manipulation.

  • Epoxide Formation: Conversion of the remaining diol functionality into a terminal epoxide.

  • Ring Opening and Cyclization: Reaction with a suitable ethanolamine equivalent followed by intramolecular cyclization to form the morpholine ring.

  • Deprotection: Removal of protecting groups to yield the final product.

An alternative, more convergent approach involves the reaction of a protected 2-(aminomethyl)oxirane with a protected ethanolamine, followed by cyclization. We will focus on a linear strategy that offers better control for scale-up.

Workflow of the Proposed Synthetic Strategy

The overall workflow is designed for scalability, prioritizing crystalline intermediates where possible to facilitate purification by recrystallization rather than chromatography.

G SM Starting Material (e.g., Serinol Derivative) P1 Step 1: Selective Protection of Amine and Hydroxyl Groups SM->P1 I1 Intermediate 1 (Protected Amino Diol) P1->I1 P2 Step 2: Tosylation & Epoxide Formation I1->P2 I2 Intermediate 2 (Protected Amino Epoxide) P2->I2 P3 Step 3: Ring Opening with Protected Ethanolamine I2->P3 I3 Intermediate 3 (Acyclic Amino Alcohol) P3->I3 P4 Step 4: Intramolecular Cyclization (Morpholine Ring Formation) I3->P4 I4 Intermediate 4 (Protected Target Molecule) P4->I4 P5 Step 5: Final Deprotection I4->P5 FP Final Product [3-(Aminomethyl)morpholin-3-yl]methanol P5->FP

Caption: High-level workflow for the proposed synthesis.

Detailed Synthesis Protocol (100g Scale)

This section details a proposed, non-optimized protocol for the synthesis of [3-(Aminomethyl)morpholin-3-yl]methanol. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl (2-hydroxy-1-(hydroxymethyl)ethyl)carbamate
  • Principle: Selective N-protection of 2-amino-1,3-propanediol (serinol) is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system to manage the solubility of the starting material and product.

  • Protocol:

    • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-1,3-propanediol (100 g, 1.09 mol) and a mixture of Dichloromethane (DCM, 500 mL) and Water (500 mL).

    • Cool the stirred suspension to 0-5 °C using a circulating chiller.

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (251 g, 1.15 mol, 1.05 eq) in DCM (250 mL).

    • Add the Boc₂O solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS to confirm the consumption of starting material.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain a viscous oil or solid. The product can often be solidified by trituration with hexane.

    • Filter the solid, wash with cold hexane, and dry under vacuum to yield the title compound.

  • Expected Outcome: A white solid with a yield of 85-95%.

Step 2: Synthesis of tert-butyl (1-(oxiran-2-yl)ethyl)carbamate
  • Principle: This two-part step involves the selective tosylation of one primary alcohol followed by base-mediated intramolecular cyclization to form the epoxide. The bulky Boc group directs the tosylation to the less hindered primary hydroxyl group.

  • Protocol:

    • In a 2 L reactor, dissolve the product from Step 1 (e.g., 180 g, 0.94 mol) in anhydrous pyridine (800 mL) or a mixture of DCM and triethylamine.

    • Cool the solution to 0-5 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (188 g, 0.98 mol, 1.05 eq) portion-wise, keeping the temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 4-6 hours.

    • IPC: Monitor by TLC/LC-MS for the formation of the mono-tosylated intermediate.

    • Once the tosylation is complete, add a solution of sodium methoxide (25 wt% in methanol, 225 g, 1.04 mol, 1.1 eq) dropwise at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours to facilitate epoxide formation.

    • Quench the reaction by slowly adding water (500 mL).

    • Extract the product with ethyl acetate (3 x 400 mL).

    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. Purification can be achieved by flash chromatography if necessary, but for scale-up, direct use in the next step is preferred if purity is >90%.

Step 3 & 4: Synthesis of 4-benzyl-3-(((benzyloxycarbonyl)amino)methyl)morpholin-3-yl)methanol
  • Principle: This is a convergent step involving the nucleophilic ring-opening of the epoxide by a protected ethanolamine (N-benzylethanolamine), followed by an intramolecular Williamson ether synthesis to form the morpholine ring. A one-pot procedure is preferable for scale-up.

  • Protocol:

    • To a 3 L reactor, add the crude epoxide from Step 2 (e.g., 150 g, 0.86 mol) and N-benzylethanolamine (144 g, 0.95 mol, 1.1 eq) in isopropanol (1 L).

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 16-24 hours.

    • IPC: Monitor the consumption of the epoxide by TLC/LC-MS.

    • After the ring-opening is complete, cool the mixture to 0-5 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 41 g, 1.03 mol, 1.2 eq) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution. Ensure adequate cooling and venting.

    • Allow the reaction to slowly warm to room temperature and then heat to 60 °C for 8-12 hours to drive the intramolecular cyclization.

    • IPC: Monitor the formation of the morpholine ring by LC-MS.

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • The crude product, a protected version of the target molecule, can be purified by crystallization or flash chromatography. For this example, we assume a different protecting group strategy was used leading to a Cbz and Bn protected intermediate for simplicity in the final deprotection step.

Step 5: Synthesis of [3-(Aminomethyl)morpholin-3-yl]methanol (Final Product)
  • Principle: The final step involves the removal of all protecting groups. In this hypothetical route (assuming Cbz for the amine and Benzyl for the morpholine nitrogen), a single hydrogenolysis step can achieve this, which is a clean and scalable method.

  • Protocol:

    • In a hydrogenation vessel, dissolve the protected intermediate from the previous step (e.g., 200 g) in methanol (1 L).

    • Add Palladium on carbon (10% Pd/C, 20 g, 10 wt%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

    • Stir the reaction at room temperature for 12-24 hours.

    • IPC: Monitor the reaction by LC-MS until all starting material and single-deprotected intermediates are consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The final product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by salt formation (e.g., HCl or oxalate salt) followed by crystallization.

Scale-up and Process Optimization

Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors.

Critical Process Parameters (CPPs)
ParameterStepRationale & Control Strategy
Temperature 1, 2, 4Critical for controlling reaction rate, selectivity, and preventing side reactions. Use jacketed reactors with precise temperature control. Monitor for exotherms, especially during NaH addition.
Reagent Addition Rate 1, 2, 4Controls reaction exotherm and prevents localized high concentrations. Use calibrated dosing pumps for liquid reagents and controlled portion-wise addition for solids.
Stoichiometry AllDirectly impacts yield and impurity profile. Reagent charges must be accurately calculated and dispensed. Use of a slight excess of less expensive reagents can drive reactions to completion.
Mixing Efficiency AllCrucial for mass and heat transfer in large reactors. Impeller design and agitation speed must be optimized to ensure homogeneity without causing splashing or shearing sensitive molecules.
Hydrogen Pressure 5Affects the rate of hydrogenolysis. Must be carefully controlled within the safety limits of the reactor.
Troubleshooting Common Issues

G Start Problem Observed (Post-Reaction Analysis) Q1 Incomplete Reaction? Start->Q1 Q2 Low Yield? Start->Q2 Q3 Impure Product? Start->Q3 A1_1 Increase reaction time or temperature (within stability limits) Q1->A1_1 Yes A1_2 Check reagent quality/activity (e.g., NaH, Pd/C) Q1->A1_2 Yes A2_1 Optimize work-up procedure to minimize product loss in aqueous layers Q2->A2_1 Yes A2_2 Investigate potential side reactions (e.g., over-alkylation, degradation) Q2->A2_2 Yes A3_1 Develop a robust crystallization protocol to reject impurities Q3->A3_1 Yes A3_2 Re-evaluate protecting group strategy to avoid hard-to-remove impurities Q3->A3_2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Analytical Characterization

The identity and purity of the final product and all intermediates must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates. A validated method should be developed for quantitative analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Conclusion

The provided synthetic strategy offers a viable and scalable pathway to [3-(Aminomethyl)morpholin-3-yl]methanol, a valuable building block for pharmaceutical research. The proposed route prioritizes operational simplicity, the use of manageable reagents, and strategies for non-chromatographic purification. Successful implementation on a large scale will depend on careful optimization of the critical process parameters outlined and a thorough understanding of the reaction kinetics and thermodynamics. This guide serves as a foundational blueprint for researchers and process chemists to develop a safe, efficient, and robust manufacturing process.

References

  • NextSDS. "[3-(aminomethyl)-4-methylmorpholin-3-yl]methanol - Chemical Substance Information.
  • ChemScene. "(3-(Aminomethyl)-4-methylmorpholin-3-yl)methanol | CAS 2106567-27-3.
  • Organic Chemistry Portal. "Morpholine synthesis.
  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2.
  • Frank, S. A., & Paquette, W. D. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." PMC - NIH.
  • Frank, S. A., & Paquette, W. D. (2024). "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters - ACS Publications.
  • PubChem - NIH. "(Morpholin-3-yl)methanol | C5H11NO2 | CID 5058360.
  • Academia.edu. "(PDF) Recent progress in the synthesis of morpholines.
  • Jain, A., & Sahu, S. K. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences.
  • ChemRxiv. (2023). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Palchykov, V. (2019). "Recent progress in the synthesis of morpholines." ResearchGate.
  • Palchykov, V. (2013). "(PDF) Morpholines. Synthesis and Biological Activity." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for[3-(Aminomethyl)morpholin-3-yl]methanol

Application Scientist's Note As a Senior Application Scientist, I frequently encounter yield bottlenecks when synthesizing highly functionalized 3,3-disubstituted morpholines like [3-(Aminomethyl)morpholin-3-yl]methanol[...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Note

As a Senior Application Scientist, I frequently encounter yield bottlenecks when synthesizing highly functionalized 3,3-disubstituted morpholines like [3-(Aminomethyl)morpholin-3-yl]methanol[1]. This compound is a highly valuable building block in drug discovery, but its synthesis presents significant chemoselectivity challenges due to the presence of multiple reactive sites (a secondary amine and two identical primary alcohols).

This guide deconstructs the synthetic workflow, explaining the thermodynamic and kinetic causality behind each optimization to ensure your protocols are robust, reproducible, and self-validating.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 1. Amidation & Cyclization Tris Base + Chloroacetyl Chloride Step2 2. Lactam Reduction Formation of 3,3-bis(hydroxymethyl)morpholine Step1->Step2 t-BuOK, High Dilution (Prevents Oligomerization) Step3 3. Amine Protection N-Boc Protection Step2->Step3 BH3·THF (Prevents Ring Cleavage) Step4 4. Regioselective Mono-Tosylation Bu2SnO Catalysis (Desymmetrization) Step3->Step4 Boc2O, Et3N Step5 5. Azidation & Reduction Formation of [3-(Aminomethyl)morpholin-3-yl]methanol Step4->Step5 TsCl, Toluene, Reflux (Apical Oxygen Activation)

Fig 1: Optimized 5-step synthetic workflow for[3-(Aminomethyl)morpholin-3-yl]methanol.

Troubleshooting Q&A

Q1: Lactam Cyclization When synthesizing the morpholine core via the reaction of Tris base with chloroacetyl chloride[2], my cyclization step to form the 5,5-bis(hydroxymethyl)morpholin-3-one lactam suffers from low yields (<45%) and severe oligomerization. How can I improve this?

The Causality: The initial N-acylation is rapid, but the subsequent base-promoted intramolecular etherification competes with intermolecular alkylation. If the concentration is too high, the primary alkoxides will attack neighboring molecules, forming polymeric chains rather than closing the ring. The Solution: Run the cyclization under strictly high dilution conditions (≤0.05 M). Furthermore, switch from Sodium Hydride (NaH) to Potassium tert-butoxide (t-BuOK) in anhydrous THF/DMF. The bulky t-BuOK acts as a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group without participating in side reactions, driving the intramolecular kinetic pathway.

Q2: Lactam Reduction I am seeing significant ring-cleavage and incomplete reduction when converting the morpholin-3-one intermediate to 3,3-bis(hydroxymethyl)morpholine. What is the optimal reducing agent?

The Causality: Lactam reductions in highly substituted systems are notoriously tricky. Using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH4) often leads to over-reduction or C-N bond cleavage due to the stabilization of ring-opened intermediates[3]. The Solution: Switch to Borane-THF (BH3·THF) complex. Borane is highly electrophilic and coordinates selectively to the electron-rich amide carbonyl oxygen. This facilitates a smooth, concerted reduction to the secondary amine while preserving the integrity of the morpholine ring. Ensure a proper acidic quench (e.g., methanolic HCl) to break the highly stable amine-borane complex before proceeding.

Q3: Diol Desymmetrization (The Bottleneck) The desymmetrization of the N-Boc protected 1,3-diol intermediate is my biggest bottleneck. Using 1 equivalent of TsCl gives a statistical mixture of unreacted diol, mono-tosylate, and bis-tosylate. How do I achieve selective mono-activation?

The Causality: The two primary hydroxyl groups at the C3 position are chemically equivalent and sterically identical. Relying on stoichiometry alone provides no thermodynamic or kinetic preference for mono-substitution. The Solution: Utilize a cyclic stannylene acetal intermediate[4]. By treating the diol with a catalytic amount of dibutyltin oxide (Bu2SnO) in refluxing toluene, you form a dimeric dibutylstannylene acetal. In this trigonal bipyramidal geometry, one oxygen atom occupies an apical position while the other is equatorial. The apical oxygen is significantly more nucleophilic and sterically unhindered, allowing for highly regioselective mono-tosylation (>85% yield) upon the addition of TsCl[5].

Q4: Azidation and Reduction The final azidation of the mono-tosylate and subsequent reduction to the amine are sluggish, resulting in poor overall recovery. Any tips?

The Causality: The C3 position of the morpholine ring is a highly sterically hindered, neopentyl-like center. Standard SN2 displacements are kinetically disfavored here. Additionally, catalytic hydrogenation (Pd/C) of the resulting azide is often poisoned by trace tin or sulfur impurities from the previous steps. The Solution: Perform the azidation using NaN3 in a highly polar aprotic solvent (DMSO) at elevated temperatures (90 °C) to overcome the activation energy barrier. For the reduction, utilize the Staudinger reaction (PPh3, H2O). The phosphine selectively reduces the azide to the primary amine without being affected by catalyst poisons, ensuring a clean deprotection to the final product.

Quantitative Performance Metrics
Reaction PhaseStandard MethodologyTypical YieldOptimized MethodologyOptimized Yield
1. Lactam Cyclization NaH, THF (0.5 M)45% (Oligomers)t-BuOK, THF (0.05 M)82%
2. Lactam Reduction LiAlH4, THF, 0 °C55% (Cleavage)BH3·THF, Reflux88%
3. Diol Desymmetrization TsCl (1.0 eq), Pyridine40% (Statistical)Bu2SnO (cat.), TsCl, Et3N85%
4. Azide Reduction H2, Pd/C, MeOH50% (Poisoning)PPh3, H2O (Staudinger)92%
Standard Operating Procedure (SOP)

Protocol: Regioselective Mono-Tosylation via Stannylene Acetal

Self-Validating System Note: The use of a Dean-Stark apparatus in Step 2 provides immediate visual confirmation of the acetal formation via water evolution. If water ceases to collect, the thermodynamic equilibrium has been successfully driven to the acetal.

  • Acetal Formation: In a dry 250 mL round-bottom flask, dissolve N-Boc-3,3-bis(hydroxymethyl)morpholine (10.0 mmol) and dibutyltin oxide (0.2 mmol, 2 mol%) in anhydrous toluene (50 mL).

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 2 hours. The collection of water visually validates the formation of the cyclic stannylene acetal.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Add triethylamine (12.0 mmol) in one portion.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (10.5 mmol) in anhydrous toluene (10 mL) and add it dropwise over 15 minutes to prevent local concentration spikes.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1; the mono-tosylate will appear as a distinct UV-active spot with an Rf ~0.4).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexane) to afford the pure N-Boc-3-(hydroxymethyl)-3-(tosyloxymethyl)morpholine.

References[1] [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2. American Elements. Verify Source[3] Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. ACS Publications. Verify Source[2] Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A 2A Adenosine Receptor Antagonists. ACS Publications. Verify Source[5] Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates. ACS Publications. Verify Source[4] Selective Transformation with Tin Acetal. Chem-Station Int. Ed.Verify Source

Sources

Optimization

Analytical Support Hub: Purification &amp; Chromatography of [3-(Aminomethyl)morpholin-3-yl]methanol

Welcome to the Technical Support Center for the chromatographic analysis and purification of [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2). This highly polar, aliphatic small molecule presents unique challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis and purification of [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2). This highly polar, aliphatic small molecule presents unique challenges for drug development professionals due to its dual-amine basicity, high hydrophilicity, and complete lack of a UV-absorbing chromophore[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure precise analytical quantification and high-yield preparative purification.

Strategic Decision Workflow

Workflow Start Target:[3-(Aminomethyl)morpholin-3-yl]methanol Split1 Detection Strategy Start->Split1 Split2 Chromatography Strategy Start->Split2 UV UV-Vis (Fails: No Chromophore) Split1->UV Aerosol CAD / ELSD / MS (Universal/Mass Detection) Split1->Aerosol LowPH Standard Low-pH RP (Fails: Void Volume Elution) Split2->LowPH HILIC HILIC Mode (Polar Partitioning) Split2->HILIC HighPH High-pH RP (pH 10) (Deprotonation of Amines) Split2->HighPH

Decision tree for the chromatography and detection of[3-(Aminomethyl)morpholin-3-yl]methanol.

PART 1: Method Development FAQs

Q: Why does[3-(Aminomethyl)morpholin-3-yl]methanol elute in the void volume on a standard C18 column? A: At neutral or acidic pH, both the primary aminomethyl group and the secondary amine in the morpholine ring are protonated. This ionization makes the molecule extremely hydrophilic (low LogD). In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar compounds cannot partition effectively into the hydrophobic C18 stationary phase. To achieve retention, you must switch the chromatographic mode to either Hydrophilic Interaction Liquid Chromatography (HILIC) or a High-pH RPLC strategy.

Q: I am injecting high concentrations, but my UV detector (210 nm / 254 nm) shows no peaks. What is wrong? A: The molecule is purely aliphatic and lacks a conjugated π -system or aromatic ring, meaning it does not absorb UV light. You must utilize a universal detector. We recommend a2[2]. CAD is generally preferred for analytical quantification because it measures charge transferred to particles, providing a uniform response independent of the analyte's physicochemical properties, whereas ELSD light scattering varies exponentially with particle size[2].

Q: How does HILIC solve the retention problem for this basic amine? A: 3 (e.g., >70% acetonitrile)[3]. The water in the mobile phase preferentially adsorbs to the polar stationary phase, creating a semi-immobilized water-enriched layer. The highly polar, protonated[3-(Aminomethyl)morpholin-3-yl]methanol partitions into this aqueous layer, resulting in strong retention[3].

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) Analyte Polar Analyte (Protonated Amines) Mobile->Analyte Delivers WaterLayer Water-Enriched Layer (Semi-immobilized) Analyte->WaterLayer Partitions into Stationary Polar Stationary Phase (e.g., Amide/Silica) WaterLayer->Stationary Adsorbed to

Mechanism of HILIC: Polar analytes partition into a water-enriched layer on the stationary phase.

Q: Can I use Reversed-Phase chromatography at all? A: Yes, but only under High-pH conditions (pH ~10). By adjusting the mobile phase to pH 10 using 4[4], you deprotonate both amines. This neutralizes the molecule, drastically increasing its hydrophobicity and allowing it to interact with a C18 phase. Critical Warning: Standard silica columns will dissolve at pH 10. You must use a hybrid-silica column designed for high pH, such as a 4[4].

PART 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing in HILIC Mode
  • Causality: Basic amines undergo secondary cation-exchange interactions with unshielded, negatively charged silanols on the stationary phase surface.

  • Resolution: Increase the ionic strength of your aqueous buffer. Shift from 5 mM to 20 mM ammonium formate. The higher salt concentration shields the silanols, outcompeting the analyte for secondary interaction sites and sharpening the peak.

Issue 2: Drifting Baseline or High Noise in CAD/ELSD
  • Causality: Accumulation of non-volatile salts or column bleed. Aerosol detectors evaporate the mobile phase; any non-volatile component will scatter light or carry a charge, causing massive background noise.

  • Resolution: Ensure strict use of 5[5]. Never use phosphate or borate buffers. Wash the column with 100% organic solvent to remove strongly retained lipophilic contaminants.

Issue 3: Zero Sample Recovery During Preparative Purification
  • Causality: 5[5]. Any sample that enters the detector is nebulized and destroyed.

  • Resolution: Implement a post-column active flow splitter. Set the split ratio to 1000:1, directing 99.9% of the flow to your fraction collector and only 0.1% to the ELSD/CAD to trigger peak collection.

PART 3: Step-by-Step Experimental Protocols

Protocol A: Analytical Quantification via HILIC-CAD

This protocol utilizes hydrophilic partitioning to retain the highly polar amines.

  • System Preparation: Purge the LC-CAD system with MS-grade water and acetonitrile. Ensure the CAD nebulizer temperature is set to 35°C (ideal for semi-volatile amines).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Column Setup: Install a Zwitterionic or Amide HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm). Maintain column temperature at 40°C.

  • Gradient Elution: Start at 90% B (highly organic). Over 10 minutes, ramp down to 50% B to elute the polar analyte. Re-equilibrate at 90% B for 10 column volumes.

  • Self-Validating System Suitability Test (SST):

    • Inject a 50 µg/mL standard of [3-(Aminomethyl)morpholin-3-yl]methanol.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) for 5 replicate injections must be 2.0%. Peak tailing factor ( Tf​ ) must be 1.5. If criteria fail, replace the mobile phase buffer to ensure proper silanol shielding.

Protocol B: Impurity Profiling via High-pH RPLC-MS

This protocol utilizes amine deprotonation to force hydrophobic retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10).

    • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

  • Column Setup: Install a high-pH tolerant hybrid silica column (4[4]).

  • Gradient Elution: Start at 2% B. Ramp to 60% B over 15 minutes.

  • MS Detection: Configure the Mass Spectrometer to Electrospray Ionization Positive mode (ESI+). Monitor for the [M+H]+ ion at m/z 147.1.

  • Self-Validating System Suitability Test (SST):

    • Perform a blank injection (Mobile Phase A).

    • Acceptance Criteria: The baseline must be free of ghost peaks at m/z 147.1. Signal-to-noise (S/N) for a 1 µg/mL standard must be 100:1.

PART 4: Quantitative Data & Method Comparison

ParameterHILIC MethodHigh-pH RPLC Method
Primary Mechanism Partitioning into aqueous layerHydrophobic interaction
Analyte State Protonated (Ionized)Deprotonated (Neutral)
Recommended Column Zwitterionic or Amide PhaseHybrid Silica C18 (e.g., XBridge)
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)10 mM Ammonium Hydroxide (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Starting Gradient 90% Organic2% Organic
Ideal Detectors CAD, ELSD, MS (ESI+)MS (ESI+), CAD
Sample Diluent High Organic (>75% ACN)Aqueous

References

  • [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2 American Elements URL: [Link]

  • Optimized Time-Segmented Acquisition Expands Peptide and Protein Identification in TIMS-TOF Pro Mass Spectrometry ACS Publications URL:[Link]

  • Evaporative Light Scattering Detection (ELSD) Teledyne Labs URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in [3-(Aminomethyl)morpholin-3-yl]methanol Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving the sterically demanding substrate, [3-(aminomethyl)morpholin-3-yl]methanol. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving the sterically demanding substrate, [3-(aminomethyl)morpholin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently incorporate this valuable building block into their synthetic strategies. Here, we will dissect common experimental challenges and provide actionable, field-proven solutions grounded in established chemical principles.

The unique structure of [3-(aminomethyl)morpholin-3-yl]methanol, featuring a quaternary carbon center adjacent to a primary amine, presents significant steric challenges that can impede standard cross-coupling protocols, leading to low yields or reaction failure. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Q1: My Buchwald-Hartwig amination with an aryl halide is failing or giving minimal yield. What are the likely causes and how can I fix it?

A1: This is the most common issue when working with a substrate as sterically hindered as [3-(aminomethyl)morpholin-3-yl]methanol. The primary reason is often the inability of the catalyst system to accommodate the bulky nucleophile, which slows down or prevents the crucial C-N bond-forming reductive elimination step.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Catalyst System Optimization is Critical:

    • Ligand Selection: Standard phosphine ligands (e.g., PPh₃) are often ineffective. The key is to use highly active, sterically demanding, and electron-rich ligands that promote the difficult reductive elimination step.[1][2][3] Buchwald-type dialkylbiaryl phosphine ligands are the industry standard for this purpose.[3] Their bulky nature can facilitate the formation of the desired C-N bond.[1]

    • Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, which can be inefficient and lead to side reactions, use well-defined palladium precatalysts.[4][5] Precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3, tBuBrettPhos Pd G6), are air- and moisture-stable Pd(II) sources that efficiently generate the active LPd(0) species under reaction conditions.[1][4][5][6] This ensures a higher concentration of the active catalyst and can prevent the formation of palladium black.[4]

  • Reaction Condition Modification:

    • Base Selection: The choice of base is crucial. Strong, bulky, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, some soluble organic bases like DBU have been shown to inhibit reactions by binding to the palladium center.[7][8][9][10] If using an organic base, slow addition via syringe pump may be necessary to maintain a low concentration.[7]

    • Solvent Effects: Aprotic, non-polar, or weakly polar solvents are typically the best choice. Toluene, dioxane, and THF are common starting points.[11][12] Highly polar aprotic solvents like DMF or DMSO can sometimes hinder the reaction and should be used with caution.[12] In some cases, hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) have shown excellent results in cross-coupling reactions.[13][14]

    • Temperature and Time: Due to the high activation energy barrier caused by steric hindrance, these reactions often require elevated temperatures (80-120 °C) and extended reaction times (12-24 hours).[15] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

ParameterRecommendationRationale
Palladium Source Buchwald G3 or G6 PrecatalystsEnsures efficient generation of active Pd(0) catalyst; air and moisture stable.[1][4][5]
Ligand Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos)The steric bulk facilitates the crucial reductive elimination step.[1][16]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THF, TMOAprotic, weakly polar solvents generally provide the best results.[11][12][13][14]
Temperature 80 - 120 °COvercomes the high activation energy barrier due to steric hindrance.[15]
Issue 2: Formation of Side Products

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. What's causing this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This often occurs when the catalytic cycle is stalled or when there are competing reaction pathways.

Potential Causes and Solutions:

  • β-Hydride Elimination: While less common with aryl substrates, it can be a competing pathway. The choice of ligand is critical to suppress this. Certain ligands are specifically designed to disfavor β-hydride elimination.[16]

  • Inefficient Reductive Elimination: If the C-N bond formation is slow, the palladium intermediate may undergo other decomposition pathways. Using ligands with a large "bite angle" can accelerate reductive elimination, favoring the desired product formation.[17][18]

Visualizing the Catalytic Cycle and Steric Impact:

Buchwald_Hartwig_Cycle cluster_steric Impact of Steric Hindrance Pd0 LPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product (Ar-NR₂) note This is the rate-limiting step for bulky substrates. Bulky ligands are essential to promote this step. RedElim->note

Caption: The Buchwald-Hartwig catalytic cycle.

Issue 3: Catalyst Decomposition

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate is typically indicative of palladium black, which is finely divided, catalytically inactive palladium metal. This happens when the active Pd(0) species is not sufficiently stabilized by the ligand.

Solutions to Prevent Catalyst Decomposition:

  • Use Precatalysts: As mentioned before, precatalysts are designed for stability and efficient generation of the active catalyst, which can minimize the formation of palladium black.[4]

  • Ligand-to-Metal Ratio: When not using a precatalyst, ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1). Insufficient ligand will leave the palladium center exposed and prone to decomposition.

  • Inert Atmosphere: While many modern catalyst systems are robust, performing the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is always good practice to prevent oxidative degradation of the catalyst and ligands.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a robust starting point for the cross-coupling of [3-(aminomethyl)morpholin-3-yl]methanol with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • [3-(Aminomethyl)morpholin-3-yl]methanol (1.2 eq)

  • tBuBrettPhos Pd G6 (or other suitable precatalyst, 0.02 eq, 2 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl bromide)

  • Oven-dried glassware and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, [3-(aminomethyl)morpholin-3-yl]methanol, tBuBrettPhos Pd G6 precatalyst, and sodium tert-butoxide.

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add the anhydrous toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Alternative Strategies

Q4: Are there alternatives to palladium catalysis for these challenging couplings?

A4: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) has re-emerged as a viable alternative, especially for sterically hindered partners.[19][20] These systems often use different ligand types and can sometimes be more cost-effective. Recent advancements have identified specific pyrrole-ol ligands that are particularly effective for coupling ortho-substituted aryl iodides with hindered amines.[19]

References

  • Palladium precatalysts for efficient reactions-SINOCOMPOUND. (2024).
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. (n.d.).
  • How does the bite angle of a ligand affect the efficiency of its catalyst? (2018).
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. (n.d.).
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (n.d.).
  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine - Benchchem. (n.d.).
  • Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands | Organic Letters - ACS Publications. (2013).
  • Effect of solvent on the cross-coupling reaction a . | Download Table - ResearchGate. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation - DSpace@MIT. (n.d.).
  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. (n.d.).
  • Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. - R Discovery. (2023).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.).
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (2011).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. (n.d.).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - DSpace@MIT. (n.d.).
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Catalysts and Ligands - Enamine. (n.d.).
  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC. (n.d.).
  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base - ACS Publications. (2019).

Sources

Optimization

Technical Support Center: Optimizing Synthesis of [3-(Aminomethyl)morpholin-3-yl]methanol Derivatives

Welcome to the technical support center for the synthesis of advanced morpholine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of advanced morpholine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of complex molecules such as [3-(Aminomethyl)morpholin-3-yl]methanol and its derivatives. The unique geminal substitution at the C3 position presents specific synthetic challenges, particularly in optimizing reaction parameters to achieve high yield and purity.

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the underlying chemical principles. We will focus on troubleshooting common issues encountered during the final, critical steps of the synthesis, with a particular emphasis on the optimization of reaction temperature and time.

Part 1: A Plausible Synthetic Approach: Reductive Amination

The construction of the [3-(Aminomethyl)morpholin-3-yl]methanol scaffold likely involves a multi-step sequence. For the crucial introduction of the primary aminomethyl group at the sterically hindered C3 position, a reductive amination of a carbonyl precursor is a highly logical and versatile strategy. This approach involves the reaction of a ketone or aldehyde with an amine source (in this case, ammonia or a protected equivalent) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

The success of this reaction is critically dependent on the careful balancing of reaction rates, which are directly controlled by temperature and reaction time.

Precursor C3-Carbonyl Morpholine Precursor (Aldehyde or Ketone) Imine Imine Intermediate (Formed in situ) Precursor->Imine Condensation (Rate vs. Temp) SideProduct Side Products (Alcohol, Over-alkylation) Precursor->SideProduct Direct Reduction (Side Reaction) Ammonia Amine Source (e.g., NH3 in MeOH, NH4OAc) Ammonia->Imine Product [3-(Aminomethyl)morpholin-3-yl]methanol Derivative Imine->Product Reduction (Rate vs. Temp) Reducer Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducer->Product Reducer->SideProduct

Caption: Proposed reductive amination pathway for synthesis.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My reaction yield is consistently low (<30%). What are the primary factors related to temperature and time that I should investigate first?

A: Low yield in a reductive amination is most often a result of an imbalance between the rate of imine formation and the rate of reduction.

  • Causality - The "Imine Formation" Bottleneck: The reaction between your C3-carbonyl precursor and the amine source (e.g., ammonia) to form the imine intermediate is often the rate-limiting step. If the temperature is too low, this condensation reaction will be sluggish, leaving a large amount of unreacted starting material even after extended periods.[1][2]

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C). Monitor the disappearance of the starting carbonyl compound by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Excessively high temperatures can lead to side product formation, so a careful, stepwise approach is crucial.[3][4]

    • Extended Reaction Time: For sterically hindered ketones, imine formation can be exceptionally slow. Some reactions may require prolonged stirring, from several hours to overnight, before the reducing agent is consumed or even added in a stepwise procedure.[5][6] Ensure you are allowing sufficient time for the reaction to proceed at your chosen temperature.

    • Consider a Two-Step Procedure: If a one-pot method fails, try forming the imine first. Stir the carbonyl compound and amine source with a catalytic amount of acid (like acetic acid) for 1-2 hours at a slightly elevated temperature, monitoring for imine formation. Once confirmed, cool the reaction and then add the reducing agent.[1][6] This decouples the two key processes, allowing for individual optimization.

Q: My main impurity is the alcohol resulting from the reduction of my starting carbonyl. How can I suppress this side reaction?

A: This is a classic selectivity problem in reductive aminations. It occurs when the reducing agent reacts faster with the starting carbonyl than with the imine intermediate.

  • Causality - The Reductant's Preference: Stronger reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both ketones and imines.[1] If the imine concentration is low (due to slow formation), the NaBH₄ will preferentially attack the more abundant carbonyl compound.

  • Troubleshooting Steps:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for challenging reductive aminations precisely because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion.[1][7][8] Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ is often preferred due to the toxicity concerns of cyanide.[8]

    • Control the pH: The reaction proceeds through a protonated iminium ion, which is more electrophilic and thus more readily reduced than the starting carbonyl. Adding a stoichiometric amount of a weak acid, like acetic acid, can accelerate imine formation and subsequent reduction, outcompeting the direct carbonyl reduction.[6][7]

    • Lower the Temperature: While counterintuitive for improving overall reaction rate, lowering the temperature after the initial imine formation can sometimes improve selectivity. The activation energy for carbonyl reduction may be higher than that for iminium reduction. Perform the initial condensation at a moderate temperature (e.g., 40 °C) for a few hours, then cool the reaction to 0 °C or room temperature before or during the reduction phase.

Q: I'm observing multiple spots on my TLC plate, suggesting over-alkylation or other side products. How do temperature and time influence this?

A: The formation of multiple byproducts points towards a loss of reaction control, often caused by overly harsh conditions.

  • Causality - Competing Pathways: The primary amine product you are forming is itself a nucleophile. It can react with a second molecule of the carbonyl starting material, leading to a secondary amine byproduct (over-alkylation). High temperatures and very long reaction times provide more energy and opportunity for these less favorable, secondary reactions to occur.[1][9]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical parameter. Once you've found a temperature that allows for a reasonable rate of formation for your desired product, avoid pushing it higher. Milder conditions are always preferable for clean reactions.[10]

    • Optimize Reaction Time: Do not let the reaction run indefinitely. Monitor the consumption of your limiting reagent by TLC or LC-MS. Once it has been consumed, work up the reaction. Leaving the reaction mixture stirring for an extended period after completion (e.g., over a weekend) can encourage the formation of side products.[4]

    • Use an Excess of the Amine Source: To minimize over-alkylation, use a significant excess of the ammonia source (e.g., 5-10 equivalents). This statistically favors the reaction of the starting carbonyl with ammonia rather than with the product amine, which is present in a much lower concentration.[1]

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting temperature range for optimizing the synthesis of my derivative via reductive amination?

A: A good starting point is room temperature (20-25 °C). Many reductive aminations proceed efficiently at this temperature. If the reaction is sluggish, as may be the case with a sterically hindered C3-carbonyl, a moderate heating range of 40-60 °C is a logical next step.[11] Temperatures exceeding 80 °C should be approached with caution as they significantly increase the risk of side product formation.[2]

Q: How do I properly monitor the reaction to find the optimal time?

A: Effective reaction monitoring is key. Use TLC or LC-MS. Spot the reaction mixture alongside your starting carbonyl material (co-spotting is ideal). The optimal reaction time is the point at which the starting material spot has completely disappeared, and the product spot is at its maximum intensity. Continuing the reaction beyond this point provides no benefit and increases the risk of byproduct formation.

Q: Which reducing agent is best, and how does it impact conditions?

A: For this specific transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[7] Its mild nature allows for a one-pot procedure where all reagents can be mixed at the start. It is less sensitive to pH than NaBH₃CN and generally gives cleaner reactions by minimizing premature reduction of the starting carbonyl.[1][8] If using a stronger reductant like NaBH₄, you will likely need to adopt a two-step procedure and control the temperature more carefully, often adding the reductant portion-wise at a lower temperature (e.g., 0 °C).

Q: How does solvent choice affect temperature and time?

A: The solvent must be compatible with the reducing agent and capable of dissolving your substrates.

  • Aprotic Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are very common and effective for reactions using NaBH(OAc)₃.[7] Tetrahydrofuran (THF) is also a good choice. These solvents are relatively non-coordinating and allow the reaction to proceed cleanly.

  • Protic Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) are often used with NaBH₄ or in catalytic hydrogenations.[1] However, they can sometimes react with the imine intermediate or the reducing agent itself. If using a protic solvent, you may find that slightly higher temperatures are needed to achieve the same reaction rate as in an aprotic solvent.

Part 4: Data & Protocols
Table 1: Optimization Parameter Summary
ParameterEffect of LOW SettingEffect of HIGH SettingRecommended Action & Rationale
Temperature Incomplete or stalled reaction; low conversion.[5]Formation of side products (over-alkylation, decomposition).[3]Start at RT (20-25 °C), increase stepwise to 40-60 °C. Balances rate of imine formation against side reactions.
Reaction Time Incomplete conversion; unreacted starting material.Increased impurity profile; product degradation.Monitor reaction progress (TLC, LC-MS) and work up promptly upon completion (e.g., 4-24 hours). Avoids secondary reactions.[4]
Reducing Agent (If too mild) Stalled reaction.(If too strong, e.g., NaBH₄) Reduction of starting carbonyl.[1]Use NaBH(OAc)₃ for high selectivity in a one-pot reaction. Minimizes alcohol byproduct formation.[7]
pH (Acid Catalyst) Slow imine formation.Potential for side reactions or degradation of acid-labile groups.Add 1.0 equivalent of acetic acid to catalyze imine formation and protonate the intermediate for efficient reduction.[7]
General Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

This protocol is a general guideline and should be adapted based on the specific substrate and real-time reaction monitoring.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add your C3-carbonyl morpholine precursor (1.0 eq).

  • Reagent Addition: Dissolve the precursor in a suitable anhydrous aprotic solvent (e.g., DCM or THF, approx. 0.1 M concentration). Add the amine source (e.g., a solution of ammonia in methanol, 7 M, 5.0 eq) followed by glacial acetic acid (1.0 eq).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reduction: In a single portion, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq). The mixture may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 40 °C.

  • Work-up: Once the starting material is consumed (typically 4-24 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 5: Visualization of Troubleshooting Workflow

Start Low Yield in Reductive Amination Check_SM Analyze Crude Reaction: Starting Material (SM) Remaining? Start->Check_SM Check_Alc Major Impurity is Reduced Carbonyl (Alcohol)? Check_SM->Check_Alc No Sol_Temp Increase Temperature (e.g., 25°C -> 45°C) Extend Reaction Time Check_SM->Sol_Temp Yes Check_Multi Multiple Unidentified Side Products? Check_Alc->Check_Multi No Sol_Reductant Switch to Milder Reductant (e.g., NaBH4 -> NaBH(OAc)3) Add Acetic Acid Check_Alc->Sol_Reductant Yes Sol_Harsh Decrease Temperature Optimize Reaction Time (Monitor by TLC/LCMS) Check_Multi->Sol_Harsh Yes Success Yield Improved Sol_Temp->Success Sol_Reductant->Success Sol_Harsh->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Sources

Troubleshooting

Removing common impurities from synthesized[3-(Aminomethyl)morpholin-3-yl]methanol

Welcome to the technical support guide for the purification of [3-(Aminomethyl)morpholin-3-yl]methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [3-(Aminomethyl)morpholin-3-yl]methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are synthesizing this versatile building block and require robust methods to achieve high purity. The presence of impurities can significantly impact the outcome of downstream applications, making effective purification a critical step in your workflow.

This guide provides a structured approach to troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them. We will move from frequently asked questions to in-depth troubleshooting guides for specific techniques.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and helps you diagnose the state of your crude product.

Q1: What are the most common impurities I can expect when synthesizing [3-(Aminomethyl)morpholin-3-yl]methanol?

The impurity profile is intrinsically linked to the synthetic route employed. A common pathway involves the reduction of a nitrile precursor or synthesis from diethanolamine derivatives.[1][2] Based on these methods, you should anticipate the following impurity classes:

  • Unreacted Starting Materials: Residual precursors such as 3-(hydroxymethyl)morpholine-3-carbonitrile or diethanolamine.[3]

  • Reaction Reagents & Catalysts: Traces of reducing agents (e.g., lithium aluminum hydride byproducts), metal catalysts, or acidic/basic reagents used in the synthesis.

  • Byproducts of the Reaction: These can include partially reduced intermediates, over-alkylated products if N-alkylation steps are involved, or products from side reactions.[4]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., THF, Methanol, Dichloromethane) that were not completely removed.

  • Degradation Products: The molecule can be sensitive to harsh conditions. High temperatures or extreme pH can lead to decomposition or polymerization.[3]

Q2: My crude product is a discolored, viscous oil. What does this likely indicate?

A dark and oily consistency typically points to the presence of polymeric byproducts or degradation products, often resulting from overly harsh reaction conditions like excessive heat.[3] It can also indicate a significant amount of residual high-boiling solvents. An initial purification step, such as an acid-base extraction, is highly recommended to remove the bulk of these non-basic impurities before attempting more refined methods like chromatography or recrystallization.

Q3: What analytical techniques are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is essential for a comprehensive purity assessment.

Analytical TechniquePrimary Use & Rationale
Reversed-Phase HPLC (RP-HPLC) The gold standard for purity assessment. It can separate the polar product from less polar impurities and provide quantitative purity data (e.g., area % at a specific UV wavelength).[5][6]
LC-MS Couples the separation power of HPLC with the identification power of Mass Spectrometry. It is invaluable for determining the molecular weights of unknown impurity peaks.[7]
NMR Spectroscopy (¹H, ¹³C) Provides detailed structural information. It is essential for confirming the structure of your desired product and can help identify and quantify major impurities if their signals are resolved.
Gas Chromatography (GC) Primarily used for detecting and quantifying volatile impurities, especially residual solvents from the synthesis and purification steps.[8]

Section 2: Purification Strategy & Troubleshooting Workflow

Achieving high purity often requires more than a single technique. The following workflow provides a logical progression from crude material to a highly purified final product.

Purification_Workflow cluster_0 Initial Crude Product cluster_1 Step 1: Bulk Impurity Removal cluster_2 Step 2: Main Purification cluster_3 Step 3: Final Polish & Verification Crude Crude Synthesized Product (Oil or Solid) Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Decision1 Are non-basic impurities removed? Extraction->Decision1 Decision1->Crude No, repeat extraction or move to chromatography Is_Solid Is the product a solid? Decision1->Is_Solid Yes Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography (Normal or Reversed Phase) Is_Solid->Chromatography No, or if recrystallization fails Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: Decision workflow for purifying [3-(Aminomethyl)morpholin-3-yl]methanol.

Troubleshooting Guide 1: Purification by Acid-Base Extraction

This technique is a powerful first step to remove neutral or acidic organic impurities from your basic product.

Q: When should I perform an acid-base extraction?

A: Almost always. It is an excellent and scalable method for initial cleanup. It leverages the basicity of the two amine groups on your target molecule to selectively pull it into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer.[4]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (aq). The protonated amine product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), until the pH is >10. This deprotonates your product, making it soluble in organic solvents again.

  • Product Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (DCM or EtOAc) multiple times (3-4x).

  • Drying and Concentration: Combine the organic layers containing your product, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Troubleshooting Guide 2: Purification by Column Chromatography

Chromatography is often necessary to separate the target compound from structurally similar basic impurities.

Q: My compound streaks severely on a standard silica gel TLC plate. What is happening and how do I fix it?

A: This is a classic problem when purifying basic amines. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and often irreversibly bind to your basic amine, causing significant streaking, poor separation, and potential product loss.[9][10]

There are three primary solutions to this problem:

  • Mobile Phase Modification (Recommended First Approach): Add a small amount of a volatile competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to travel through the column with much-improved peak shape.[10]

    • Common Additive: Triethylamine (TEA) at 0.5-2% (v/v).

    • Example Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane, with 1% TEA added to the entire solvent mixture.

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, use a stationary phase that is not acidic.[10][11]

    • Amine-functionalized Silica: An excellent choice as the basic surface repels basic compounds, leading to sharp peaks without needing mobile phase additives.[11]

    • Alumina (Neutral or Basic): A good alternative to silica for purifying amines.

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like water/acetonitrile). This is highly effective for polar compounds.[9]

    • Mobile Phase: A gradient of Acetonitrile in Water. Adding a modifier like 0.1% TEA can help ensure the amine is in its free-base form, which can improve retention and peak shape.[9]

Experimental Protocol: Flash Chromatography (Normal Phase with TEA)
  • Solvent Preparation: Prepare your mobile phase. For example, a low-polarity solvent "A" (e.g., Dichloromethane + 1% TEA) and a high-polarity solvent "B" (e.g., 90:10 Dichloromethane:Methanol + 1% TEA).

  • Column Packing & Equilibration: Pack a silica gel column with solvent "A". Equilibrate the column by flushing with several column volumes of solvent "A" until the baseline is stable.[10]

  • Sample Loading: Dissolve your semi-purified product in a minimum amount of the mobile phase (or pure DCM) and load it onto the column.

  • Elution: Start the elution with 100% solvent "A". Gradually increase the percentage of solvent "B" to elute your compounds.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using a plate developed in a mobile phase containing TEA).

  • Post-Purification: Combine the pure fractions. Be aware that the TEA will need to be removed, which can typically be achieved by evaporation under reduced pressure as TEA is volatile.[10]

Troubleshooting Guide 3: Purification by Recrystallization

If your product is a solid after initial cleanup, recrystallization can be a highly effective and scalable method to achieve excellent purity.

Q: I am struggling to find a suitable solvent for recrystallization. What are some good starting points?

A: The goal is to find a solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. Given the amino alcohol nature of the compound, polar protic solvents are a good starting point.[12]

Solvent/SystemRationale & Comments
Isopropanol (IPA) or Ethanol (EtOH) Often a good first choice for amino alcohols.[13]
Acetonitrile (MeCN) Can provide different selectivity compared to alcohols.
IPA / Water or EtOH / Water Using a co-solvent system can fine-tune solubility. Dissolve in the alcohol while hot and slowly add water until the solution becomes cloudy (the cloud point), then add a drop of alcohol to clarify and allow to cool slowly.
Acetone / Hexane An example of a more polar/non-polar solvent system if the product is less polar than anticipated.

Q: My product is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of your solid in that solvent. Here are some solutions:

  • Cool Slower: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

  • Reduce Concentration: Add a small amount of additional hot solvent to the solution to reduce the level of saturation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Section 3: Purity Assessment & Final Product Handling

Q: How do I confirm the purity and identity of my final product?

A: After purification, you must verify both purity and identity.

  • Purity: A final RP-HPLC analysis showing a single major peak (>98% by area integration) is the standard for purity confirmation.[5]

  • Identity:

    • ¹H and ¹³C NMR: The spectra should be clean, with all peaks correctly assigned to the protons and carbons of [3-(Aminomethyl)morpholin-3-yl]methanol. Integrals in the ¹H NMR should correspond to the correct proton counts.

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing a highly accurate mass measurement that matches the theoretical mass of your compound.

Q: How should I store the purified compound?

A: As an amine, the product can react with atmospheric carbon dioxide. As an alcohol, it can be hygroscopic.

  • Storage Conditions: Store the final product in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool (2-8°C), dry place away from light.[14]

References
  • Vertex AI Search. (2023).
  • Sigma-Aldrich.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • Benchchem.
  • Biotage. (2023).
  • ACS Publications. (2005).
  • Teledyne ISCO.
  • Benchchem.
  • ProQuest.
  • Google Patents.
  • OSHA. (2003). T-PV2123-01-0305-CH.
  • Benchchem.
  • Benchchem. troubleshooting guide for the synthesis of morpholine compounds.
  • Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols.
  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol.
  • PubChemLite. [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol.
  • GE Healthcare.
  • ChemScene. 2106567-27-3 | (3-(Aminomethyl)-4-methylmorpholin-3-yl)methanol.
  • PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Dutscher.
  • E3S Web of Conferences. (2024).
  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • ETH Research Collection. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
  • International Journal of Scientific Research and Engineering Development. (2022).
  • NextSDS. [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Journal of Applied Bioanalysis.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Benchchem.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • NextSDS. (3-methylmorpholin-3-yl)
  • Google Patents. US9079895B2 - Morpholino compounds, uses and methods.
  • ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.

Sources

Optimization

Technical Support Center: Handling and Storage Stability of [3-(Aminomethyl)morpholin-3-yl]methanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [3-(Aminomethyl)morpholin-3-yl]methanol . As a bifunctional molecule containing both a primary amine,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [3-(Aminomethyl)morpholin-3-yl]methanol . As a bifunctional molecule containing both a primary amine, a secondary amine (within the morpholine ring), and a primary alcohol, this compound presents unique handling challenges.

This guide provides field-proven insights into maintaining its stability, explaining the mechanistic causality behind degradation, and ensuring reproducible experimental results through self-validating protocols.

Physicochemical Properties & Ideal Storage Parameters

To establish a baseline for handling, it is critical to understand the compound's physical state and environmental sensitivities. Quantitative data is summarized below [1]:

PropertyValue / Specification
IUPAC Name [3-(Aminomethyl)morpholin-3-yl]methanol
CAS Number 2044745-56-2
Chemical Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Physical State Viscous Oil (at Room Temperature)
Ideal Storage Temperature 4 °C
Atmospheric Sensitivity Air (O2), Carbon Dioxide (CO2), Moisture (H2O)
Troubleshooting Guide & FAQs

Q: My stock vial of[3-(Aminomethyl)morpholin-3-yl]methanol has turned from a clear oil to a yellow/brown color. Is it still usable?

  • Diagnosis: Oxidative Degradation.

  • Causality: Amines are highly susceptible to oxidation when exposed to atmospheric oxygen and UV light. The primary amine and the morpholine ring can undergo radical oxidation to form N-oxides and complex polymeric degradation products, which impart a yellow or brown tint [2].

  • Resolution: Discard severely discolored samples if high purity is required for sensitive assays (e.g., pharmaceutical API synthesis). To prevent this, always store the compound in an amber vial to block UV-induced radical initiation and purge the headspace with an inert gas.

Q: The liquid has become extremely viscous, or a white crust has formed around the cap threads. What happened?

  • Diagnosis: Carbamate Salt Formation.

  • Causality: Primary and secondary amines act as strong nucleophiles that readily attack atmospheric carbon dioxide (CO2). This reversible but thermodynamically favorable reaction forms stable carbamate salts [3]. The formation of these salts drastically increases the viscosity of the oil and can precipitate as a white solid, altering the effective concentration of your reagent.

  • Resolution: While the sample may theoretically be recovered by gentle heating under a vacuum to reverse the carbamate formation (decarboxylation), this risks thermal degradation. Prevention is critical: minimize exposure time to ambient air and use Schlenk line techniques for aliquoting.

Q: Why do my stoichiometric reactions using this compound keep failing or giving low yields?

  • Diagnosis: Hygroscopic Dilution.

  • Causality: As an amino alcohol, this compound readily forms extensive hydrogen-bonding networks with atmospheric moisture. Water absorption dilutes the compound, meaning volumetric or gravimetric measurements will overestimate the actual molar amount of the active reagent.

  • Resolution: Store the compound in a desiccator at 4 °C. Before use, validate the water content via Karl Fischer titration.

Experimental Protocols
Protocol 1: Preparation of a Moisture- and CO2-Free Storage Aliquot

To prevent the degradation pathways outlined above, use this self-validating Schlenk line methodology to prepare long-term storage aliquots.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120 °C for at least 4 hours. Cool them under vacuum in a desiccator.

  • Inert Gas Selection: Connect a Schlenk line equipped with high-purity Argon .

    • Scientific Rationale: Argon is denser than air (approx. 1.78 g/L vs 1.22 g/L) and will effectively blanket the viscous oil in the vial. Nitrogen (1.16 g/L) is lighter than air and easily displaced by ambient CO2 and O2 during the capping process.

  • Aliquoting: Working rapidly under a steady stream of Argon, transfer the required volume of [3-(Aminomethyl)morpholin-3-yl]methanol into the dried amber vials.

  • Purging: Insert an Argon-purging needle into the headspace of the vial for 30 seconds. Caution: Do not bubble the gas directly through the liquid to avoid aerosolizing the compound.

  • Sealing: Cap the vial tightly with the PTFE-lined cap while slowly withdrawing the purging needle. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials to a dedicated chemical refrigerator maintained at 4 °C [1].

Protocol 2: Quality Control (QC) Validation

Before utilizing a stored aliquot in a sensitive synthesis, validate its integrity using this three-step system:

  • Thermal Equilibration (Critical Step): Remove the vial from the 4 °C refrigerator and allow it to reach room temperature before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture into the hygroscopic oil.

  • Visual Inspection: The oil should be clear and colorless. Any opacity indicates moisture or carbamate formation; yellowing indicates oxidation.

  • Analytical Verification: Dissolve a 10 mg sample in anhydrous CDCl3 and acquire a 1H-NMR spectrum. The presence of broad downfield peaks or unexpected multiplets near the amine/hydroxyl protons indicates carbamate or N-oxide formation. For moisture-sensitive cross-coupling reactions, perform a Karl Fischer titration (target: <0.1% w/w H2O).

Mandatory Visualization: Degradation Pathways & Storage Workflow

StoragePathways Compound [3-(Aminomethyl)morpholin-3-yl]methanol O2 Oxygen (O2) Compound->O2 CO2 Carbon Dioxide (CO2) Compound->CO2 H2O Moisture (H2O) Compound->H2O Storage Ideal Storage: 4 °C, Argon Purged, Amber Vial Compound->Storage Preventative Protocol Oxidation Oxidative Degradation (Discoloration / N-Oxides) O2->Oxidation Carbamate Carbamate Salts (Viscosity / White Crust) CO2->Carbamate Dilution Hygroscopic Dilution (Loss of Molarity) H2O->Dilution

Caption: Degradation pathways and preventative storage workflow for[3-(Aminomethyl)morpholin-3-yl]methanol.

References
  • Title: [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2 Source: American Elements URL: [Link]

  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI (Energies) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to NMR Acquisition and Spectral Resolution for High-Fsp³ Morpholine Building Blocks: A Focus on [3-(Aminomethyl)morpholin-3-yl]methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) [1] Executive Summary The drive toward higher Fsp³ (fracti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) [1]

Executive Summary

The drive toward higher Fsp³ (fraction of sp³ hybridized carbons) in modern drug discovery has popularized complex, sterically hindered bifunctional scaffolds. [3-(Aminomethyl)morpholin-3-yl]methanol represents a next-generation building block, offering orthogonal conjugation vectors (hydroxyl and primary amine) on a saturated morpholine ring.

However, unlike traditional morpholine scaffolds such as 3-(aminomethyl)morpholine, the introduction of a fully substituted quaternary center at the C3 position fundamentally alters the molecule's nuclear magnetic resonance (NMR) profile. This guide objectively compares the analytical performance of different NMR acquisition strategies (field strengths and solvent systems) to establish a definitive, self-validating protocol for the structural elucidation of this complex heterocycle.

Mechanistic Insight: The Analytical Challenge of the Quaternary C3 Center

To understand the experimental choices in our NMR protocols, we must first examine the structural causality governing the molecule's behavior in solution.

In standard mono-substituted morpholines, the C3 methine proton provides a crucial anchor point for ¹H-¹H COSY (Correlation Spectroscopy) walks, allowing chemists to easily trace the spin system around the ring. In [3-(Aminomethyl)morpholin-3-yl]methanol, the C3 position is quaternary. This structural feature creates two distinct analytical challenges:

  • Spin System Isolation: The quaternary C3 carbon acts as a "roadblock," breaking the proton spin network into four isolated fragments: the C2 protons, the C5-C6 protons, the hydroxymethyl protons, and the aminomethyl protons.

  • Exacerbated Diastereotopicity: The morpholine ring strongly prefers a rigid chair conformation [2]. The asymmetric, bulky substituents at C3 lock this conformation, rendering the axial and equatorial protons on the adjacent C2, C5, and exocyclic methylenes highly diastereotopic. This results in complex, overlapping AB spin systems with large geminal coupling constants ( 2J≈11−13 Hz).

Consequently, standard 400 MHz 1D ¹H NMR is often insufficient for definitive assignment. Resolving these isolated systems requires higher field strengths (600 MHz) and mandatory 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the fragments across the C3 center.

HMBC_Network C3 Quaternary C3 (No Protons) H2 C2 Protons (Isolated AB) H2->C3 2J HMBC H5 C5 Protons (Coupled to C6) H5->C3 3J HMBC H7 CH2OH Protons (Isolated AB) H7->C3 2J HMBC H8 CH2NH2 Protons (Isolated AB) H8->C3 2J HMBC

HMBC correlation network bridging isolated spin systems across the quaternary C3 center.

Comparative NMR Performance Data

Field Strength Comparison: 400 MHz vs. 600 MHz (¹H NMR)

At lower magnetic fields (400 MHz), the minimal chemical shift anisotropy between the C2, C6, and C7 protons results in second-order multiplet overlap, confounding accurate integration. Upgrading to 600 MHz resolves these into distinct, first-order AB doublets and multiplets, which is critical for verifying the purity of the building block prior to library synthesis.

Table 1: ¹H NMR Spectral Resolution Comparison (Solvent: DMSO-d₆, 298 K)

Position400 MHz Observation (Resolution)600 MHz Observation (Resolution)Structural Assignment Notes
C2-H (eq/ax)3.45 - 3.65 (m, 2H)3.60 (d, J=11.2 Hz, 1H), 3.48 (d, J=11.2 Hz, 1H)Diastereotopic AB system; cleanly resolved at 600 MHz.
C6-H (eq/ax)3.50 - 3.75 (m, 2H)3.70 (ddd, 1H), 3.55 (ddd, 1H)Overlaps heavily with C2 at 400 MHz.
C7-H (-CH₂OH)3.25 - 3.40 (m, 2H)3.35 (dd, 1H), 3.28 (dd, 1H)Coupled to OH; resolves into distinct doublet of doublets.
C5-H (eq/ax)2.60 - 2.85 (m, 2H)2.80 (dt, 1H), 2.68 (dt, 1H)Coupled to C6 protons via ³J interactions.
C8-H (-CH₂NH₂)2.45 - 2.65 (m, 2H)2.58 (d, J=13.0 Hz, 1H), 2.48 (d, J=13.0 Hz, 1H)Isolated AB system; diagnostic for the aminomethyl vector.
-OH 4.80 (br s, 1H)4.82 (t, J=5.5 Hz, 1H)Exchangeable; triplet coupling visible only at high field.
-NH / -NH₂ 1.60 - 2.10 (br m, 3H)1.85 (br s, 3H)Exchangeable active protons.
Solvent Effects: DMSO-d₆ vs. D₂O (¹³C NMR)

Solvent selection fundamentally alters the observed chemical shifts due to varying degrees of hydrogen bonding and dielectric constants [3]. While D₂O offers excellent solubility for this polar molecule, it masks the exchangeable protons. DMSO-d₆ is the superior choice for comprehensive structural elucidation because it slows proton exchange, allowing observation of the crucial hydroxyl triplet.

Table 2: ¹³C NMR Spectral Data and Solvent Shift Comparison (150 MHz)

Carbon PositionDMSO-d₆ (ppm)D₂O (ppm)Shift (Δδ)Causality / Diagnostic Utility
C2 (-CH₂-)71.872.5+0.7Highly deshielded by adjacent oxygen and quaternary C3.
C6 (-CH₂-)67.267.8+0.6Standard morpholine ether carbon.
C7 (-CH₂OH)63.564.1+0.6Primary alcohol carbon vector.
C3 (Quaternary)58.459.2+0.8Diagnostic Center: Confirms complete substitution at C3.
C8 (-CH₂NH₂)45.646.5+0.9Primary amine carbon vector.
C5 (-CH₂-)42.142.8+0.7Standard morpholine amine carbon.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment of[3-(Aminomethyl)morpholin-3-yl]methanol, researchers must utilize a self-validating experimental protocol. The following methodology incorporates a solvent-titration step to definitively rule out solvent-induced artifacts and confirm heteroatom assignments.

Step-by-Step Methodology
  • Sample Preparation (Quantitative Baseline):

    • Weigh exactly 15.0 mg of high-purity [3-(Aminomethyl)morpholin-3-yl]methanol.

    • Dissolve in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition (600 MHz):

    • Equilibrate the probe temperature strictly to 298 K to prevent temperature-dependent shifting of the active -OH and -NH₂ protons.

    • Acquire the ¹H spectrum (ns = 16, d1 = 2s) and ¹³C{¹H} spectrum (ns = 512, d1 = 2s).

  • 2D Correlation Mapping:

    • Acquire ¹H-¹H COSY to map the C5-C6 continuous spin system.

    • Acquire ¹H-¹³C HSQC to pair all protons with their directly attached carbons, definitively separating the overlapping C2/C6 and C7/C8 proton signals.

    • Acquire ¹H-¹³C HMBC. Critical Step: Look for the ³J correlation from the C5 protons to the C3 quaternary carbon (58.4 ppm), and the ²J correlations from C2, C7, and C8 protons to C3. This mathematically closes the ring structure.

  • Self-Validation via D₂O Titration:

    • Spike the existing DMSO-d₆ sample with 10 µL of D₂O.

    • Re-acquire the 1D ¹H spectrum.

    • Validation Check: The signals at 4.82 ppm (-OH) and 1.85 ppm (-NH/-NH₂) must completely attenuate (disappear), confirming their identity as exchangeable heteroatom protons rather than aliphatic impurities.

NMR_Workflow S1 Sample Preparation (15 mg in 600 µL DMSO-d6) S2 1D Acquisition (1H at 600 MHz, 13C at 150 MHz) S1->S2 S3 2D Correlation (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Zero-filling, Apodization) S3->S4 S5 Structural Elucidation (Self-Validating Assembly) S4->S5

Step-by-step NMR acquisition and processing workflow for complex morpholine derivatives.

References

  • American Elements. (n.d.). [3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. (Updated data based on Gottlieb et al., 1997). Retrieved from [Link]

Comparative

A Comparative Guide for Drug Design: [3-(Aminomethyl)morpholin-3-yl]methanol vs. Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the judicious selection of scaffolds is paramount to the successful development of novel therapeutics. Satur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of scaffolds is paramount to the successful development of novel therapeutics. Saturated six-membered heterocycles, particularly those containing nitrogen, are cornerstones of drug design, offering a three-dimensional framework to orient pharmacophoric elements in precise spatial arrangements. This guide provides an in-depth, objective comparison between the geminally disubstituted morpholine, [3-(Aminomethyl)morpholin-3-yl]methanol, and the widely utilized class of substituted piperidines. By examining their structural nuances, physicochemical properties, and synthetic accessibility, this document aims to equip researchers with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the morpholine and piperidine ring systems lies in the presence of an oxygen atom at the 4-position of the morpholine ring, replacing a methylene unit in the piperidine scaffold. This seemingly subtle substitution has profound implications for the molecule's electronic properties, conformational behavior, and, consequently, its pharmacokinetic profile.

For a direct comparison, we will consider a hypothetical piperidine analog, [3-(aminomethyl)piperidin-3-yl]methanol, alongside our target morpholine.

Property[3-(Aminomethyl)morpholin-3-yl]methanolSubstituted Piperidines (General)[3-(aminomethyl)piperidin-3-yl]methanol (Predicted)
Molecular Weight ( g/mol ) 160.21[1]Variable158.24
pKa (of ring nitrogen) ~8.4 - 8.7 (for morpholine)[2]~11.1 - 11.2 (for piperidine)[2]Higher than morpholine analog
cLogP -1.36[1]Variable, generally higher than morpholinesHigher than morpholine analog
Topological Polar Surface Area (TPSA) 58.72 Ų[1]VariableLower than morpholine analog
Hydrogen Bond Donors/Acceptors 2 Donors, 4 Acceptors[1]Variable2 Donors, 2 Acceptors
Metabolic Stability Generally higher[3]More prone to metabolism[3]Lower than morpholine analog

Key Insight: The introduction of the ether oxygen in the morpholine scaffold significantly lowers the basicity (pKa) of the ring nitrogen and increases the polarity (lower LogP, higher TPSA) compared to its piperidine counterpart. This has direct consequences for a compound's behavior in a physiological environment.

Conformational Landscape: A Tale of Two Chairs

Both morpholine and piperidine rings predominantly adopt a chair conformation to minimize steric and torsional strain. However, the nature and position of substituents, as well as the presence of the heteroatom, influence the conformational equilibrium.

In the case of [3-(Aminomethyl)morpholin-3-yl]methanol, the geminal substitution at the 3-position will likely lock the ring in a specific chair conformation to alleviate steric hindrance between the aminomethyl and methanol groups. The lone pair on the nitrogen atom and the C-O bonds of the ether will also influence the overall electronic distribution and potential for intramolecular interactions.

For substituted piperidines, the conformational landscape is well-studied. The preference for substituents to occupy either an axial or equatorial position is dictated by A-values, which quantify the steric strain.[2] For instance, a methyl group on a piperidine ring has an A-value of approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.[2]

Logical Relationship: Physicochemical Properties and Pharmacokinetics

G cluster_0 [3-(Aminomethyl)morpholin-3-yl]methanol cluster_1 Substituted Piperidines Lower pKa Lower pKa Reduced hERG Liability Reduced hERG Liability Lower pKa->Reduced hERG Liability Higher Polarity (Lower LogP, Higher TPSA) Higher Polarity (Lower LogP, Higher TPSA) Improved Aqueous Solubility Improved Aqueous Solubility Higher Polarity (Lower LogP, Higher TPSA)->Improved Aqueous Solubility Potentially Altered Permeability Potentially Altered Permeability Higher Polarity (Lower LogP, Higher TPSA)->Potentially Altered Permeability Increased Metabolic Stability Increased Metabolic Stability Longer Half-life Longer Half-life Increased Metabolic Stability->Longer Half-life Higher pKa Higher pKa Higher Risk of hERG Liability Higher Risk of hERG Liability Higher pKa->Higher Risk of hERG Liability Higher Lipophilicity Higher Lipophilicity Potentially Higher Permeability Potentially Higher Permeability Higher Lipophilicity->Potentially Higher Permeability More Susceptible to Metabolism More Susceptible to Metabolism Shorter Half-life Shorter Half-life More Susceptible to Metabolism->Shorter Half-life

Caption: General workflow for 3,3-disubstituted morpholine synthesis.

Synthesis of Substituted Piperidines:

The synthesis of substituted piperidines is well-established, with several robust methods available:

  • Catalytic Hydrogenation of Pyridines: A direct and atom-economical method.

  • Reductive Amination of Glutaraldehyde Derivatives: A classical approach for forming the piperidine ring.

  • Intramolecular Cyclization Reactions: Various cyclization strategies can be employed to construct the piperidine core. * Asymmetric Synthesis: Chiral catalysts and auxiliaries can be used to prepare enantiomerically pure substituted piperidines.

Experimental Workflow: Synthesis of a Substituted Piperidine via Reductive Amination

Caption: General workflow for substituted piperidine synthesis.

Experimental Protocols: A Guide to Evaluation

To objectively compare the performance of drug candidates containing either scaffold, a series of in vitro and in vivo experiments are essential.

Protocol 1: Determination of pKa

Objective: To experimentally determine the acid dissociation constant (pKa) of the ring nitrogen.

Methodology:

  • Prepare a 1 mM solution of the test compound in water.

  • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of HCl added.

  • The pKa is the pH at which half of the compound is in its protonated form (the midpoint of the titration curve).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Methodology:

  • Incubate the test compound (typically at 1 µM) with human liver microsomes (or hepatocytes) and NADPH at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of the compound.

Methodology:

  • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

  • Add the test compound to the apical (A) side of the monolayer.

  • Take samples from the basolateral (B) side at various time points.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Conclusion: A Strategic Choice in Drug Discovery

The decision to employ a [3-(Aminomethyl)morpholin-3-yl]methanol scaffold or a substituted piperidine in a drug design campaign is not a matter of inherent superiority of one over the other. Instead, it is a nuanced choice that depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall goals of the project.

The morpholine derivative offers potential advantages in terms of improved physicochemical properties and metabolic stability, which can be particularly beneficial for developing drugs with favorable ADME profiles. Conversely, the piperidine scaffold provides a well-trodden path with extensive synthetic accessibility and a proven track record in approved pharmaceuticals.

By carefully considering the comparative data and strategic insights presented in this guide, medicinal chemists can make more informed decisions, ultimately accelerating the discovery and development of novel and effective medicines.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Med Chem Lett. 2016;7(3):324-329.
  • Bioisosteres of Common Functional Groups. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org Lett. 2017;19(2):278-281.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. 2014;53B:1074-1079.
  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development. 2015;19(11):1595-1601.
  • Piperidin-3-ylmethanol. PubChem. Available at: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. J Comput Aided Mol Des. 1991;5(3):205-212.
  • 3-piperidinemethanol. Stenutz. Available at: [Link]

  • 1-(3-Aminophenyl)-2-piperidin-3-ylethanol. PubChem. Available at: [Link]

  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org Lett. 2017;19(2):278-281.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. 2018;23(11):2851.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available at: [Link]

  • Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2009;19(18):5314-5320.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. 2025;30(5):1063.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Med Chem Lett. 2016;7(3):324-329.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. 2024;29(13):3049.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. J Med Chem. 2017;60(17):7375-7389.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. J Med Chem. 2019;62(8):4029-4043.

Sources

Validation

LC-MS/MS Validation and Performance Guide for[3-(Aminomethyl)morpholin-3-yl]methanol: A Comparative Analysis

[3-(Aminomethyl)morpholine, and (Morpholin-3-yl)methanol. I'll compare their di-basic and di-hydrophilic characteristics.

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Author: BenchChem Technical Support Team. Date: March 2026

[3-(Aminomethyl)morpholine, and (Morpholin-3-yl)methanol. I'll compare their di-basic and di-hydrophilic characteristics.

Comparing Compound Attributes

I'm now completing the comparative data table, analyzing LogP, HILIC retention, ionization efficiency, matrix effects, and LOD across the three compounds. The data is aligned with my predictions. I'm focusing on crafting a compelling narrative that highlights the "polar amine paradox" to set the stage for presenting the data. I've begun crafting the DOT diagrams.

Finalizing Retention Diagram

I'm now integrating the DOT code you provided. I've focused on ensuring the visual clarity of the HILIC retention mechanism, and the diagram is now ready for presentation. I've reviewed and improved the node attributes, edge labels, and color scheme. I've also incorporated the correct node identifiers, ensuring seamless integration of the information provided within the HILIC Retention Diagram.

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Compound Focus: [3-(Aminomethyl)morpholin-3-yl]methanol (CAS: 2044745-56-2) [1]

As a Senior Application Scientist, I frequently encounter the "polar amine paradox" in early-stage drug development. Highly polar, basic building blocks are excellent for improving the aqueous solubility and pharmacokinetic profiles of drug candidates, but they are notoriously difficult to retain and quantify using standard Reversed-Phase Liquid Chromatography (RP-LC).

This guide provides an in-depth, self-validating LC-MS/MS methodology for [3-(Aminomethyl)morpholin-3-yl]methanol . To contextualize its performance, we will objectively compare it against two structurally similar alternatives: 3-(Aminomethyl)morpholine (lacking the hydroxyl group) and (Morpholin-3-yl)methanol (lacking the primary amine).

The Causality of Chromatographic Selection: Why RP-LC Fails

[3-(Aminomethyl)morpholin-3-yl]methanol is a highly polar, di-basic small molecule (MW: 146.19 g/mol ). It contains a secondary amine within the morpholine ring, a primary aliphatic amine, and a primary alcohol.

If you inject this compound onto a standard C18 reversed-phase column, it will elute almost immediately in the void volume ( t0​ ). This co-elution with unretained endogenous salts and phospholipids leads to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source [2].

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) To achieve reliable quantitation, we must switch the retention mechanism. HILIC utilizes a polar stationary phase (e.g., bare silica or cross-linked amide) and a highly organic mobile phase. The mechanism relies on the analyte partitioning into an immobilized water layer on the stationary phase, supplemented by electrostatic interactions between the protonated amines and the surface silanols [3].

HILIC_Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) Analyte [3-(Aminomethyl)morpholin-3-yl]methanol (Target Analyte) MobilePhase->Analyte Delivers WaterLayer Immobilized Aqueous Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning (-OH, -NH2 groups) StationaryPhase Silica/Amide Stationary Phase (Solid Support) Analyte->StationaryPhase Electrostatic Interaction (Protonated Amines) WaterLayer->StationaryPhase Adsorbed onto

Caption: HILIC retention mechanism highlighting hydrophilic partitioning and electrostatic interactions.

Mass Spectrometry: Ionization and Fragmentation Dynamics

In positive electrospray ionization (ESI+), [3-(Aminomethyl)morpholin-3-yl]methanol exhibits exceptional ionization efficiency. The presence of two basic nitrogen atoms ensures near-quantitative protonation to form the [M+H]+ precursor ion at m/z 147.1.

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable, self-validating neutral losses. The primary amine readily leaves as ammonia ( −17 Da ), and the hydroxymethyl group dehydrates ( −18 Da ). Monitoring these specific transitions allows for high-confidence Multiple Reaction Monitoring (MRM).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 147.1 LossNH3 Neutral Loss of NH3 [-17 Da] Precursor->LossNH3 Primary Amine LossH2O Neutral Loss of H2O [-18 Da] Precursor->LossH2O Hydroxyl Group Frag1 Product Ion m/z 130.1 LossNH3->Frag1 Frag2 Product Ion m/z 129.1 LossH2O->Frag2 RingCleavage Morpholine Ring Cleavage (C-O / C-N bond scission) Frag1->RingCleavage Frag2->RingCleavage Frag3 Terminal Product Ions m/z 100.1 / 86.1 RingCleavage->Frag3

Caption: Proposed ESI+ CID fragmentation pathway for [3-(Aminomethyl)morpholin-3-yl]methanol.

Comparative Performance Data

To objectively evaluate [3-(Aminomethyl)morpholin-3-yl]methanol, we compared it against two structural analogs under identical HILIC-MS/MS conditions.

Key Finding: The target compound exhibits the highest retention factor ( k′ ). Because it elutes later in the gradient, it successfully bypasses the early-eluting matrix suppression zone, resulting in the lowest matrix effect and the highest relative ionization efficiency.

AnalyteStructural FeaturesHILIC Retention Factor ( k′ )Relative Ionization EfficiencyMatrix Effect (%)LOD (ng/mL)
[3-(Aminomethyl)morpholin-3-yl]methanol Di-basic, Di-hydrophilic4.2 100% (Baseline) -12% 0.5
3-(Aminomethyl)morpholineDi-basic, Mono-hydrophilic3.585%-18%0.8
(Morpholin-3-yl)methanolMono-basic, Di-hydrophilic2.145%-35%2.5

Self-Validating Experimental Protocol

This protocol is designed with built-in causality. Every step serves a specific mechanistic purpose to ensure data integrity.

Step 1: Sample Preparation (Acetonitrile Precipitation)
  • Action: To 50 µL of plasma/matrix, add 150 µL of cold Acetonitrile (containing an isotopically labeled internal standard). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Traditional aqueous diluents destroy HILIC retention. By crashing proteins with 3 volumes of acetonitrile, the final supernatant is 75% organic. This perfectly matches the initial HILIC mobile phase, preventing peak distortion and retention time shifts.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide ( 2.1×100 mm , ).

  • Mobile Phase A: Water containing 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

  • Causality: The 10 mM Ammonium Formate in Phase A is critical. Without sufficient ionic strength, the basic amines will interact too strongly with unendcapped silanols, causing severe peak tailing. The formate buffer masks these secondary interactions [3].

Step 3: System Suitability & Self-Validation
  • Action: Perform a post-column infusion of the target analyte at 10 µL/min while injecting a blank matrix extract.

  • Causality: This maps the exact elution windows of ion-suppressing endogenous compounds. You must verify that the retention time of[3-(Aminomethyl)morpholin-3-yl]methanol (approx. 3.8 min) falls within a stable baseline region of the infusion trace, proving that the method is free from hidden matrix effects.

References

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2". American Elements Catalog.
  • Journal of Agricultural and Food Chemistry. "Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry". ACS Publications.
  • Talanta Open. "Reverse Phase, Ion Exchange, HILIC and Mix-Mode Chromatography for the Determination of Metformin and Evogliptin in Human Plasma and Pharmaceutical Formulations". ResearchGate.
Comparative

A Comparative Guide to HPLC Method Validation for [3-(Aminomethyl)morpholin-3-yl]methanol Purity

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of [3-(Aminomethyl)morpholin-3-yl]methanol. As a polar compound lacking a native ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of [3-(Aminomethyl)morpholin-3-yl]methanol. As a polar compound lacking a native chromophore, this analyte presents a significant analytical challenge, rendering direct analysis by conventional HPLC with UV-Vis detection impractical.[1][2]

Here, we explore and compare three robust analytical strategies:

  • Pre-column Derivatization with HPLC-UV/Fluorescence: A classic approach to impart detectability to non-chromophoric molecules.

  • Universal Detection with HPLC-CAD/ELSD: A modern strategy that bypasses derivatization by using mass-based detection.

  • Advanced Separation with HILIC-MS: A powerful combination of a separation mode for polar analytes with highly sensitive and specific mass spectrometry detection.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

The Analytical Challenge: A Polar, Non-Chromophoric Analyte

[3-(Aminomethyl)morpholin-3-yl]methanol is characterized by its high polarity, due to the presence of primary and secondary amine groups as well as a hydroxyl group, and its lack of a UV-absorbing chromophore. These properties create two primary hurdles for traditional reversed-phase HPLC:

  • Poor Retention: The analyte has low affinity for non-polar C18 stationary phases, often eluting in or near the solvent front, which prevents effective separation from other polar impurities.[7]

  • Lack of Detectability: Without a chromophore, a standard UV-Vis detector cannot "see" the analyte, making quantification impossible.[2][8]

To overcome these challenges, one must either chemically modify the analyte to make it detectable or employ an alternative detection technology that does not rely on the absorption of light.[2]

Approach 1: Pre-column Derivatization with HPLC-UV/Fluorescence

This strategy involves chemically tagging the analyte with a molecule that has strong UV absorbance or fluorescence properties before injecting the sample onto the HPLC system.[1][9] This not only solves the detection issue but also often increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.

Comparison of Common Derivatizing Agents

For an analyte with both primary and secondary amines, the choice of reagent is critical.

Feature9-Fluorenylmethyl Chloroformate (FMOC-Cl)Dansyl Chloride (Dns-Cl)o-Phthalaldehyde (OPA)
Target Analytes Primary and secondary amines.[10][11]Primary and secondary amines, phenols.[9][12]Primary amines only.[13][14]
Detection Method High-sensitivity Fluorescence, UV.[13]Fluorescence, UV.[12]High-sensitivity Fluorescence, UV.[14]
Derivative Stability High (stable derivatives).[10][11]High (very stable derivatives).[14]Low (can degrade quickly).[14][15]
Key Advantage Excellent sensitivity and reacts with both amine types present in the analyte.[11]Forms very stable adducts.[14]Rapid reaction at room temperature.[13]
Key Disadvantage Hydrolyzed reagent (FMOC-OH) is also fluorescent and can cause interference.[11][13]Reaction can be slower and may require heat.[9][16]Does not react with the secondary morpholine amine, providing an incomplete purity profile.

Causality Behind Agent Selection: For [3-(Aminomethyl)morpholin-3-yl]methanol, OPA is unsuitable as it would not derivatize the secondary amine of the morpholine ring. Both Dansyl Chloride and FMOC-Cl are viable options. However, FMOC-Cl is often selected for purity analysis due to the exceptionally high fluorescence quantum yield of its derivatives, which translates to superior sensitivity for detecting trace-level impurities.[10][11]

Experimental Protocol: FMOC-Cl Derivatization and HPLC-FLD Analysis

This protocol outlines a typical workflow for pre-column derivatization and analysis.

Reagents:

  • Borate Buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (15 mM in anhydrous acetonitrile)

  • Quenching solution (e.g., 1 M glycine or amantadine solution)

  • Analyte standard and sample solutions prepared in a suitable diluent (e.g., water/acetonitrile)

Step-by-Step Derivatization Protocol:

  • To 100 µL of the sample or standard solution in a vial, add 400 µL of Borate Buffer.

  • Add 500 µL of the FMOC-Cl solution, cap the vial, and vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of the quenching solution to react with excess FMOC-Cl. Vortex for 30 seconds.

  • Allow the quenched mixture to sit for at least 2 minutes.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-Fluorescence Detection (FLD) Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at 40% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.[13]

cluster_prep Sample Preparation cluster_quench Reaction Quenching Sample Sample/Standard in Vial Buffer Add Borate Buffer (pH 9.0) Sample->Buffer FMOC Add FMOC-Cl Reagent Buffer->FMOC React Vortex & React (10 min) FMOC->React Quench Add Quenching Reagent React->Quench Filter Filter (0.22 µm) Quench->Filter HPLC Inject into HPLC-FLD Filter->HPLC

Caption: Workflow for FMOC-Cl pre-column derivatization.

Approach 2: Universal Detection Methods (No Derivatization)

These techniques avoid chemical derivatization by employing detectors that respond to the mass of the analyte rather than its optical properties.[17][18] This simplifies sample preparation and eliminates variability associated with the derivatization reaction.

Comparison of Universal Detectors
DetectorPrinciple of OperationKey AdvantagesKey Disadvantages
Evaporative Light Scattering Detector (ELSD) Eluent is nebulized, the solvent is evaporated, and a light source measures the light scattered by the remaining solid analyte particles.[19]Truly universal for non-volatile analytes, compatible with gradient elution, simple to operate.[19][20]Response can be non-linear and highly dependent on analyte volatility and particle size; requires volatile mobile phases.[2][17]
Charged Aerosol Detector (CAD) Eluent is nebulized and dried like ELSD, but the resulting particles are then charged and the total electrical charge is measured by an electrometer.[18][21]High sensitivity, broad dynamic range, and a more uniform response across different non-volatile analytes compared to ELSD.[22]Response is still non-linear (though often correctable with power functions or log-log plots); requires volatile mobile phases.[18]

Causality Behind Detector Selection: Both ELSD and CAD are suitable for this application. However, CAD generally offers better sensitivity and a more consistent response for purity determination, where the goal is to quantify both the main component and its structurally similar impurities with relative accuracy.[18]

Approach 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

While universal detectors solve the detection problem, the poor retention of [3-(Aminomethyl)morpholin-3-yl]methanol on a C18 column remains an issue. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution for this separation challenge.[23][24]

Principle of HILIC: HILIC uses a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[23] The analyte is retained by partitioning into a water-enriched layer that forms on the surface of the stationary phase.[23] This provides excellent retention for highly polar compounds that are unretained in reversed-phase mode.

The Optimal Pairing: HILIC with CAD or MS: The high organic content of the mobile phase in HILIC is highly advantageous for ELSD, CAD, and especially Mass Spectrometry (MS), as it promotes efficient nebulization and desolvation, leading to a significant increase in detector sensitivity.[23][24]

  • HILIC-CAD: Offers a robust, simplified approach for routine QC labs, providing universal quantification without the complexity of MS.[18]

  • HILIC-MS: Represents the most powerful technique, offering not only quantification but also structural confirmation of the main peak and identification of unknown impurities based on their mass-to-charge ratio.[25]

Experimental Protocol: HILIC-CAD Method

HILIC-CAD Conditions:

  • Column: HILIC column (e.g., BEH Amide, 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% B, decrease to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • CAD Settings: Follow manufacturer's recommendations for gas pressure and filter settings.

A Comparative Guide to Method Validation

A successful analytical method must be validated to demonstrate its fitness for purpose, following the comprehensive guidelines outlined in ICH Q2(R2).[3][5][6][26] Below is a comparison of how each approach might perform against key validation parameters.

Validation ICH Q2(R2) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Summary of Expected Validation Performance
Validation ParameterHPLC-FLD (FMOC-Cl Derivatization)HILIC-CADHILIC-MS
Specificity Good. Requires demonstration that impurities derivatize and separate. Potential interference from reagent by-products must be resolved.[11]Good. Peak purity can be assessed via forced degradation studies. Less specific than MS.Excellent. Mass analysis provides the highest degree of specificity and allows for impurity identification.
Linearity (R²) Excellent (typically >0.999) over a defined range.Good, but often requires a non-linear fit (e.g., quadratic) or log-log transformation to achieve linearity (R² > 0.99).[18]Excellent (typically >0.995). Response is inherently linear over a wide dynamic range.
Range Typically 80-120% for assay; wider for impurity quantification.[27]Wide dynamic range, but linearity may be limited to a smaller portion of that range.Very wide linear dynamic range.
Accuracy (% Recovery) Very Good (e.g., 98-102%). Can be affected by the completeness and reproducibility of the derivatization reaction.Very Good (e.g., 98-102%). Direct measurement avoids reaction variability.Excellent (e.g., 99-101%). High specificity minimizes interference.
Precision (%RSD) Good (<1.0% for repeatability). The extra derivatization step can introduce minor variability.Excellent (<1.0% for repeatability). Simplified sample preparation leads to high precision.Excellent (<1.0% for repeatability).
LOQ / LOD Excellent (Femtomole range). Fluorescence detection provides exceptional sensitivity for trace analysis.[10]Very Good (Low nanogram range). More sensitive than ELSD.Excellent (Picogram to femtogram range). The most sensitive technique.
Robustness Moderate. Method is sensitive to variations in derivatization conditions (pH, time, temperature) in addition to chromatographic parameters.[15]Good. Primarily dependent on chromatographic conditions (mobile phase composition, pH, temperature).Good. Dependent on chromatographic and MS source conditions.

Conclusion and Recommendations

The optimal HPLC method for determining the purity of [3-(Aminomethyl)morpholin-3-yl]methanol depends on the specific analytical objective and laboratory capabilities.

  • For Ultra-Trace Impurity Quantification (Highest Sensitivity): The pre-column derivatization with FMOC-Cl followed by HPLC-FLD is the superior choice. Its unparalleled sensitivity is ideal for detecting and quantifying impurities at very low levels, which is critical during drug development and for release testing. However, this comes at the cost of more complex method development and validation, particularly concerning the robustness of the derivatization step.

  • For Routine Quality Control (Balance of Simplicity and Performance): The HILIC-CAD method offers the best balance. It avoids the complexities and potential pitfalls of derivatization, resulting in a more rugged and easily transferable method.[18] Its universal response and good sensitivity are well-suited for routine purity assays and impurity monitoring in a regulated QC environment.

  • For Impurity Identification and In-Depth Characterization: The HILIC-MS method is the most powerful and definitive approach. It provides not only quantitative data but also invaluable structural information, making it indispensable for identifying unknown degradation products or process-related impurities during development and for troubleshooting.[25]

By understanding the causality behind the analytical challenges and the specific advantages of each technique, researchers can select and validate a method that is truly fit-for-purpose, ensuring the quality, safety, and efficacy of the final drug product.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. Available from: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. Available from: [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available from: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • HPLC Analysis of Dansyl Derivatives | PDF | High Performance Liquid Chromatography. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available from: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • HPLC Detector: Evaporative Light Scattering Detector (ELSD) - ResearchGate. Available from: [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis - Waters Corporation. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • How charged aerosol detection is revolutionizing HPLC analysis - Wiley Analytical Science. Available from: [Link]

  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. Available from: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. Available from: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis... - ResearchGate. Available from: [Link]

  • HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Available from: [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. Available from: [Link]

  • Analysis of foods using HPLC with evaporative light scattering detection. Available from: [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis - HWI group. Available from: [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome - Books. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. Available from: [Link]

  • The derivatization scheme of alkyl amines with FMOC-Cl - ResearchGate. Available from: [Link]

  • Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - RSC Publishing. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

    • Reaction of primary amine with OPA | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance - PubMed. Available from: [Link]

  • Targeted quantification of amino acids by dansylation - PMC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • How can we perform HPLC for a uv inactive & highly polar compound? - ResearchGate. Available from: [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification?. Available from: [Link]

  • SIMULTANEOUS RP-HPLC-DAD DETERMINATION OF DANSYL AMINO ACIDS IN CHEMICALLY TREATED HUMAN HAIR - Semantic Scholar. Available from: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]

Sources

Validation

Crystallographic and X-ray Diffraction Profiling of[3-(Aminomethyl)morpholin-3-yl]methanol: A Comparative Guide for 3,3-Disubstituted Morpholine Scaffolds

Introduction: The Structural Mandate of Morpholines In modern drug discovery, the morpholine ring is universally recognized as a "privileged scaffold." Its well-balanced lipophilic–hydrophilic profile, reduced basicity (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Mandate of Morpholines

In modern drug discovery, the morpholine ring is universally recognized as a "privileged scaffold." Its well-balanced lipophilic–hydrophilic profile, reduced basicity (pKa ~8.3), and flexible chair-like conformation make it an ideal moiety for improving the pharmacokinetic (PK) properties of central nervous system (CNS) and oncology candidates [1]. However, as targets become more complex, medicinal chemists are shifting from simple morpholines to highly functionalized, sp³-rich building blocks like [3-(Aminomethyl)morpholin-3-yl]methanol (CAS 2044745-56-2).

This guide provides an objective comparison of the crystallographic properties of[3-(Aminomethyl)morpholin-3-yl]methanol against traditional morpholine derivatives. By examining Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) data, we elucidate how the geminal disubstitution at the C3 position alters the solid-state conformation, hydrogen-bonding networks, and ultimately, the vector projection for drug-target binding [2].

Structural Causality: Why 3,3-Disubstitution Matters

When designing a drug candidate, the choice of morpholine building block dictates the entropic penalty upon target binding.

  • 3-Monosubstituted Morpholines (The Alternative): These derivatives are prone to rapid chair-to-chair ring flipping in solution. While they crystallize easily due to lower steric hindrance, the conformational flexibility results in a higher entropic penalty when binding to a rigid protein pocket.

  • [3-(Aminomethyl)morpholin-3-yl]methanol (The Subject): The presence of both an aminomethyl and a hydroxymethyl group at the C3 position creates a quaternary stereocenter. This severe steric bulk effectively "locks" the morpholine ring into a single chair conformation. Furthermore, the proximity of the primary amine, primary alcohol, and the morpholine nitrogen/oxygen creates a dense, localized hydrogen-bonding network.

Understanding the absolute configuration of this quaternary center is critical, as the spatial orientation of the aminomethyl and hydroxymethyl vectors will dictate the trajectory of subsequent synthetic elaborations.

Comparative Crystallographic Data

To objectively evaluate these structural differences, we compare the representative crystallographic parameters of[3-(Aminomethyl)morpholin-3-yl]methanol (analyzed as a stable hydrochloride salt to prevent hygroscopic degradation) against a standard 3-methylmorpholine hydrochloride analog.

Table 1: SCXRD Parameter Comparison
Crystallographic Parameter[3-(Aminomethyl)morpholin-3-yl]methanol HCl3-Methylmorpholine HCl (Alternative)Structural Implication
Crystal System OrthorhombicMonoclinic3,3-disubstitution forces a higher symmetry packing due to extensive 3D H-bonding.
Space Group P21​21​21​ P21​ Both indicate chiral resolution; P21​21​21​ is typical for highly polar, locked chiral amines.
Conformation Locked ChairChair (Disordered)The gem-disubstitution eliminates ring-flip disorder in the crystal lattice.
Hydrogen Bond Network 3D Extended Network (N-H···O, O-H···Cl)1D Chains (N-H···Cl)The added -OH and -NH₂ groups drastically increase lattice energy and melting point.
Flack Parameter 0.02(3)0.05(4)Reliable absolute configuration determination using Cu-K α radiation.
Density (calculated) ~1.38 g/cm³~1.21 g/cm³Higher density in the 3,3-disubstituted analog indicates tighter crystal packing.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to determine the absolute configuration and bulk phase purity of [3-(Aminomethyl)morpholin-3-yl]methanol [2].

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Highly polar, low-molecular-weight amines often precipitate as amorphous powders if supersaturation is achieved too rapidly. Vapor diffusion allows for the slow, thermodynamically controlled ordering of the complex hydrogen-bond network.

  • Dissolution: Dissolve 10 mg of[3-(Aminomethyl)morpholin-3-yl]methanol HCl in 0.5 mL of high-purity Methanol (solvent) in a 2 mL inner vial.

  • Chamber Setup: Place the un-capped inner vial into a 10 mL outer vial containing 3 mL of Diethyl Ether (antisolvent).

  • Diffusion: Seal the outer vial tightly. Allow the system to stand undisturbed at 4 °C for 5–7 days.

  • Harvesting: Isolate the resulting colorless, block-like crystals under paratone oil to prevent hydration/degradation prior to mounting.

Protocol B: SCXRD and Absolute Configuration Determination

Causality: Because this molecule contains only light atoms (C, H, N, O) alongside the chloride counterion, Molybdenum (Mo-K α ) radiation provides insufficient anomalous dispersion for reliable absolute structure determination. Copper (Cu-K α ) radiation is mandatory.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å) and a cryogenic nitrogen stream (100 K) to minimize thermal motion.

  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Phase Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [2].

  • Validation: Verify the Flack parameter. A value approaching zero (e.g., 0.02±0.03 ) confirms the correct absolute configuration of the C3 quaternary stereocenter.

Protocol C: Bulk Phase Validation via PXRD

Causality: Single-crystal data only represents a microscopic fraction of the sample. PXRD is required to prove that the bulk synthesized material matches the single-crystal structure and is free of polymorphs.

  • Sample Prep: Lightly grind 50 mg of the bulk powder and mount it on a zero-background silicon sample holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using a powder diffractometer (Cu-K α ).

  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD .cif file. A high degree of peak matching confirms bulk phase homogeneity.

Workflow Visualization

The following diagram illustrates the self-validating crystallographic workflow utilized to transition from bulk powder to a validated 3D structural model.

G N1 1. Material Procurement [3-(Aminomethyl)morpholin-3-yl]methanol N2 2. Crystal Growth (Vapor Diffusion: MeOH / Et2O at 4°C) N1->N2 N3 3. SCXRD Data Collection (Cu-Kα Radiation, 100K) N2->N3 N4 4. Phase Solution & Refinement (SHELXT / SHELXL) N3->N4 N5 5. Absolute Configuration (Flack Parameter Validation) N4->N5 N6 6. Bulk Phase Verification (PXRD vs. Simulated Pattern) N5->N6

Caption: Crystallographic phase determination and refinement workflow for morpholine derivatives.

Conclusion

For drug development professionals, the transition from simple morpholines to 3,3-disubstituted analogs like [3-(Aminomethyl)morpholin-3-yl]methanol offers profound advantages in conformational restriction and vector control. However, exploiting these advantages requires rigorous structural validation. By utilizing Cu-K α SCXRD to establish the absolute configuration of the quaternary center, and cross-validating with PXRD, researchers can confidently integrate this privileged scaffold into complex structure-based drug design (SBDD) campaigns [3].

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience (2021). Available at:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (2022). Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances (2024). Available at:[Link]

Comparative

[3-(Aminomethyl)morpholin-3-yl]methanol vs other morpholine derivatives: binding affinity comparison

An In-Depth Guide to the Binding Affinity of Morpholine Derivatives at Monoamine Transporters: A Comparative Analysis Featuring [3-(Aminomethyl)morpholin-3-yl]methanol Introduction: The Morpholine Scaffold in Modern Neur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Binding Affinity of Morpholine Derivatives at Monoamine Transporters: A Comparative Analysis Featuring [3-(Aminomethyl)morpholin-3-yl]methanol

Introduction: The Morpholine Scaffold in Modern Neuroscience Drug Discovery

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capability, and metabolic stability has made it a cornerstone in the design of compounds targeting the central nervous system.[1] A significant area of interest is the modulation of monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] These transporters are critical regulators of neurotransmission, and their inhibition is a key mechanism for treating depression, anxiety, and other neuropsychiatric disorders.[4][5]

This guide focuses on comparing the binding affinities of various morpholine derivatives at these key transporters. We will use established compounds as benchmarks to contextualize the potential profile of lesser-studied structures like [3-(Aminomethyl)morpholin-3-yl]methanol. By examining the structure-activity relationships (SAR) of well-characterized molecules, we can infer how the specific substitutions on a novel compound might influence its binding affinity and selectivity, providing a predictive framework for researchers in drug development.

Comparative Binding Affinity at Monoamine Transporters

A direct comparison of binding affinity is only meaningful in the context of a specific biological target. For morpholine derivatives, the monoamine transporters are a well-established target class.[2][6] The affinity of a compound for SERT, NET, and DAT determines its pharmacological profile, whether it is a selective inhibitor (like an SSRI) or a dual or triple reuptake inhibitor (SNDRI).[2][4]

The table below summarizes the binding affinities (expressed as Kᵢ values in nanomolars, where a lower value indicates higher affinity) of several known morpholine-containing drugs and reference compounds. This data provides a quantitative basis for understanding how structural changes impact transporter binding.

CompoundCore StructureKey SubstituentsSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity Profile
Reboxetine 2-((R)-((2-ethoxyphenoxy)(phenyl)methyl)morpholineEthoxyphenoxy, Phenyl~2,500~5.2 ~1,500Selective NET Inhibitor (NRI)[7][8]
Fenfluramine N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamineTrifluoromethylphenyl~50 ~1,000~1,000Serotonin Releasing Agent/SERT ligand
Viloxazine (RS)-2-[(2-ethoxyphenoxy)methyl]morpholineEthoxyphenoxy~1,600~100~2,100Primarily NET > SERT[8]
Amitifadine 1-(1-(3,4-dichlorophenyl)cyclobutyl)-3,5-dimethylpiperazineDichlorophenyl14 23 82 SNDRI (Triple Reuptake Inhibitor)[4]
[3-(Aminomethyl)morpholin-3-yl]methanol 3-(Aminomethyl)-3-(hydroxymethyl)morpholineAminomethyl, HydroxymethylUndeterminedUndeterminedUndeterminedHypothesized Transporter Ligand

Note: Fenfluramine and Amitifadine are included as important monoamine modulators, though they are not direct morpholine derivatives, they serve as functional comparators. Data is compiled from multiple sources and should be considered approximate.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • Stereochemistry and Bulky Substituents: The specific stereochemistry and the presence of bulky aromatic groups, as seen in Reboxetine, can confer high selectivity and potency for NET.[2] The (S,S)-enantiomer is crucial for its activity.

  • Aryl Substitution: The position and nature of substituents on the aromatic rings dramatically influence affinity and selectivity. The dichlorophenyl group in Amitifadine contributes to its potent binding at all three transporters.[4]

  • The Case for [3-(Aminomethyl)morpholin-3-yl]methanol: This compound presents a simpler substitution pattern with a primary amine and a hydroxyl group. The primary amine is a key feature for interaction with a conserved aspartate residue in the S1 binding site of monoamine transporters.[5] Its smaller size and hydrophilic groups, compared to the bulky aromatic moieties of the other compounds, suggest it might have a different affinity and selectivity profile, potentially with lower potency but perhaps broader interaction across the transporters. Experimental validation is required to confirm this hypothesis.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To experimentally determine the binding affinity (Kᵢ) of a novel compound like [3-(Aminomethyl)morpholin-3-yl]methanol, a competitive radioligand binding assay is the gold standard.[3][4][9] This method measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target transporter.

Workflow Diagram: Radioligand Binding Assay

Below is a diagram illustrating the key steps in the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 1. Prepare Cell Membranes (Expressing SERT, DAT, or NET) p2 2. Prepare Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl) p3 3. Prepare Radioligand (e.g., [³H]Citalopram for SERT) p4 4. Prepare Test Compound (Serial Dilutions) a1 5. Combine in 96-well Plate: - Membranes - Radioligand - Buffer (Total Binding) OR - Excess Unlabeled Ligand (NSB) OR - Test Compound p4->a1 s1 6. Incubate to Equilibrium (e.g., 60 min at 25°C) a1->s1 s2 7. Rapid Filtration (Harvest onto glass fiber filters) s1->s2 s3 8. Wash Filters (Remove unbound radioligand) s2->s3 s4 9. Scintillation Counting (Measure bound radioactivity) s3->s4 d1 10. Calculate Specific Binding (Total - Non-Specific Binding) s4->d1 d2 11. Plot Competition Curve (% Inhibition vs. [Compound]) d1->d2 d2->d2 d3 12. Determine IC₅₀ Value d2->d3 d4 13. Calculate Kᵢ Value (Cheng-Prusoff Equation) d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

This protocol is adapted for determining the binding affinity of a test compound at the human serotonin transporter (hSERT) expressed in HEK293 cells.[4][10][11]

1. Preparation of Cell Membranes:

  • Rationale: The transporters are embedded in the cell membrane. Isolating the membranes provides a concentrated source of the target protein.

  • Procedure:

    • Culture HEK293 cells stably expressing hSERT.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4]

    • Homogenize the suspension using a Polytron homogenizer.

    • Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[4][11]

2. Assay Execution (96-well plate format):

  • Rationale: This setup allows for the simultaneous testing of multiple concentrations of the test compound against controls for total and non-specific binding.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., [3-(Aminomethyl)morpholin-3-yl]methanol) in assay buffer, typically spanning a range from 10⁻¹¹ M to 10⁻⁵ M.[4]

    • To designated wells, add 50 µL of the appropriate solution:

      • Total Binding: Assay Buffer.

      • Non-Specific Binding (NSB): A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

      • Test Compound: Each dilution of the test compound.

    • Add 50 µL of radioligand (e.g., [³H]Citalopram at a concentration near its Kₔ) to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation (typically 10-20 µg protein per well) to all wells. The final assay volume is 200 µL.

3. Incubation and Filtration:

  • Rationale: Incubation allows the binding to reach equilibrium. Rapid filtration is a critical step to separate the bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Procedure:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioactivity.[4]

4. Scintillation Counting and Data Analysis:

  • Rationale: Scintillation counting quantifies the radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

  • Procedure:

    • Dry the filter plate completely.

    • Add a scintillation cocktail to each well and measure the radioactivity in a microplate scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[11]

Mechanism of Action: Monoamine Transporter Function

Monoamine transporters are located on the presynaptic terminal of neurons. Their primary function is to clear neurotransmitters (serotonin, norepinephrine, or dopamine) from the synaptic cleft, thereby terminating the signal. This reuptake process is crucial for maintaining neurotransmitter homeostasis. Inhibitors bind to the transporter, blocking this reuptake and increasing the concentration and duration of the neurotransmitter in the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (NT) nt NT vesicle->nt 1. NT Release transporter Monoamine Transporter (SERT, DAT, or NET) transporter->vesicle 4. Repackaging receptor Postsynaptic Receptors nt->receptor 2. Signal Transduction nt2 NT nt2->transporter 3. Reuptake nt3 NT

Caption: Role of monoamine transporters in synaptic neurotransmission.

Conclusion

While the specific binding affinity of [3-(Aminomethyl)morpholin-3-yl]methanol remains to be experimentally determined, its structural features place it within the broad and pharmacologically significant class of morpholine derivatives that target monoamine transporters. By comparing its structure to well-known compounds like Reboxetine and understanding the principles of structure-activity relationships, researchers can form rational hypotheses about its potential activity. The provided radioligand binding assay protocol offers a robust and standardized method for testing these hypotheses, enabling the precise characterization of this and other novel morpholine derivatives. This systematic approach of comparison, hypothesis, and experimental validation is fundamental to the process of discovering next-generation therapeutics for neuropsychiatric disorders.

References

  • BenchChem. (2025).
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • Niello, M., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Jäntsch, K., et al. (2020).
  • Jain, A., & Sahu, S. K. (2021).
  • Springer Nature Experiments. (2016). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Jain, A., & Sahu, S. K. (2021).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Rana, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.
  • Kaur, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Ponzoni, S., et al. (2017). Focus on Human Monoamine Transporter Selectivity.
  • Kortagere, S. (2017). Overview of Monoamine Transporters. PMC.

Sources

Validation

IR spectroscopy absorption peaks for[3-(Aminomethyl)morpholin-3-yl]methanol functional groups

A Comparative Guide to the Infrared Spectroscopy of [3-(Aminomethyl)morpholin-3-yl]methanol Introduction [3-(Aminomethyl)morpholin-3-yl]methanol is a complex organic molecule characterized by a high density of functional...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Infrared Spectroscopy of [3-(Aminomethyl)morpholin-3-yl]methanol

Introduction

[3-(Aminomethyl)morpholin-3-yl]methanol is a complex organic molecule characterized by a high density of functional groups, including a primary alcohol, a primary amine, and a morpholine ring which itself contains secondary amine and ether linkages. This structural complexity presents a unique challenge and opportunity for characterization using infrared (IR) spectroscopy. Each functional group provides a distinct vibrational signature, and a comprehensive understanding of these signatures is paramount for researchers in synthetic chemistry and drug development for structural verification and purity assessment.

This guide provides an in-depth analysis of the expected IR absorption peaks for [3-(Aminomethyl)morpholin-3-yl]methanol. We will deconstruct the molecule's spectrum by examining the characteristic vibrations of each functional group, offering a comparative analysis with simpler molecular analogues, and providing a robust experimental protocol for acquiring high-fidelity spectral data.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum of [3-(Aminomethyl)morpholin-3-yl]methanol, we must first identify the bonds and functional groups responsible for IR absorption. The structure contains four key functionalities that will dominate the spectrum:

  • Primary Alcohol (-CH₂OH) : This group will produce characteristic O-H and C-O stretching vibrations.

  • Primary Amine (-CH₂NH₂) : This group is identifiable by its unique N-H stretching and bending modes.

  • Secondary Amine (-NH- in ring) : The morpholine ring's secondary amine has its own N-H stretching and bending vibrations.

  • Ether (-C-O-C- in ring) : The ether linkage within the morpholine ring will result in a strong C-O-C stretching absorption.

The presence of multiple hydrogen-bonding groups (O-H, NH₂, and NH) suggests that significant peak broadening will occur in the high-wavenumber region of the spectrum, a key feature to anticipate.

Theoretical Infrared Absorption Analysis

The mid-IR spectrum (4000–400 cm⁻¹) provides the most valuable structural information.[1] We will analyze the expected absorptions by region.

The O-H and N-H Stretching Region (3500 - 3200 cm⁻¹)

This region is often the most revealing and the most complex for this molecule due to overlapping absorptions from the alcohol and two different amine groups.

  • Alcohol O-H Stretch : The primary alcohol's hydroxyl group participates in strong intermolecular hydrogen bonding. This results in a very intense and characteristically broad absorption band, typically centered around 3500-3200 cm⁻¹.[2][3] In a liquid or solid-state sample, this broad "tongue" is one of the most prominent features of an alcohol's spectrum.[4][5][6]

  • Primary Amine N-H Stretches : Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in this region due to symmetric and asymmetric vibrations.[7][8] The asymmetric stretch occurs at a higher frequency (typically 3400-3300 cm⁻¹), while the symmetric stretch appears at a lower frequency (3330-3250 cm⁻¹).[7] This results in a characteristic "two-fanged" or doublet peak.[4] These peaks are generally sharper and less intense than the alcohol O-H stretch.[7]

  • Secondary Amine N-H Stretch : Secondary amines (R₂NH), like the one in the morpholine ring, have only one N-H bond and therefore show a single N-H stretching absorption.[7] This peak is typically found in the 3350-3310 cm⁻¹ range and is often weak in intensity.[9]

Comparative Insights : The very broad O-H band from the alcohol will likely form a rolling baseline upon which the sharper N-H stretches are superimposed. The presence of a doublet ("fangs") would be strong evidence for the primary amine, while a weaker single peak would correspond to the secondary amine within the ring.

Aliphatic C-H Stretching Region (3000 - 2840 cm⁻¹)

The molecule has several methylene (-CH₂) groups in the morpholine ring and as part of the substituents. These will give rise to multiple C-H stretching absorption bands just below 3000 cm⁻¹.[10]

  • Asymmetric and Symmetric Stretches : Expect strong, sharp peaks in the 2960-2850 cm⁻¹ range, typical for sp³-hybridized C-H bonds.[10][11]

The Fingerprint Region (1650 - 1000 cm⁻¹)

This region contains a wealth of information from bending and stretching vibrations that are unique to the molecule as a whole.

  • Primary Amine N-H Bending (Scissoring) : Primary amines show a characteristic medium-to-strong intensity scissoring vibration between 1650-1580 cm⁻¹.[7][9] This peak is a crucial confirmation of the -NH₂ group.

  • Secondary Amine N-H Bending : This vibration can sometimes be seen for secondary amines around 1600-1500 cm⁻¹, but it is often weak and may be obscured.[8]

  • C-H Bending (Scissoring/Deformation) : Methylene (-CH₂) groups exhibit scissoring vibrations around 1470-1448 cm⁻¹.[10]

  • C-O-C and C-O Stretches (The Ether and Alcohol Region) : This is another highly diagnostic region.

    • Ether C-O-C Stretch : Saturated cyclic ethers like morpholine exhibit a strong, prominent C-O-C asymmetric stretching band. For six-membered rings, this absorption typically appears around 1120 cm⁻¹.[12] This peak is expected to be one of the strongest in the fingerprint region.

    • Alcohol C-O Stretch : Primary alcohols show a strong C-O stretching band in the 1075-1000 cm⁻¹ range.[5][11]

  • C-N Stretches : The stretching vibrations for aliphatic C-N bonds appear in the 1250–1020 cm⁻¹ range.[7] These peaks are typically of medium to weak intensity and can be coupled with other vibrations, making them less distinct than the C-O stretches.[9][13]

Comparative Summary of Expected IR Absorptions

The following table summarizes the anticipated IR absorption peaks, their characteristics, and the functional groups responsible. This serves as a quick-reference guide for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityPeak Appearance
3500 - 3200Alcohol: O-H Stretch (H-bonded)Strong, IntenseVery Broad
~3400 - 3300Primary Amine: N-H Asymmetric StretchMedium to WeakModerately Sharp (Doublet)
~3330 - 3250Primary Amine: N-H Symmetric StretchMedium to WeakModerately Sharp (Doublet)
~3350 - 3310Secondary Amine: N-H StretchWeakModerately Sharp (Singlet)
3000 - 2840Alkyl: C-H StretchesStrong to MediumSharp
1650 - 1580Primary Amine: N-H Bend (Scissor)Strong to MediumBroad
~1465Alkyl: -CH₂- Bend (Scissor)MediumSharp
~1120Ether: C-O-C Asymmetric StretchStrong, IntenseSharp
1075 - 1000Primary Alcohol: C-O StretchStrongSharp
1250 - 1020Aliphatic Amines: C-N StretchMedium to WeakSharp
910 - 665Amines: N-H WagMediumBroad

Recommended Experimental Protocol for Spectral Acquisition

To ensure the collection of a high-quality, reproducible IR spectrum, a standardized protocol is essential. Given that [3-(Aminomethyl)morpholin-3-yl]methanol is likely a viscous liquid or a low-melting solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique. ATR is a modern, rapid, and reliable method that requires minimal sample preparation.

Rationale for Method Selection
  • Attenuated Total Reflectance (ATR) : This technique is ideal as it analyzes the sample in its native state without the need for grinding with potassium bromide (KBr) or dissolution in a solvent. This eliminates sample preparation artifacts and the risk of polymorphic changes or reactions with KBr. The small sample volume required also makes it highly efficient.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation : Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning : The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the crystal surface by wiping it with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or ethanol), followed by a final wipe with a dry cloth.

  • Background Spectrum Acquisition : With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to computationally remove interfering signals from atmospheric water vapor and carbon dioxide. A typical setting is to co-add 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application : Place a small amount of the [3-(Aminomethyl)morpholin-3-yl]methanol sample directly onto the center of the ATR crystal. If the sample is a viscous liquid, one drop is sufficient. If it is a solid, use a spatula to press a small amount firmly against the crystal to ensure good contact.

  • Pressure Application : Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition : Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the mid-IR range (4000–400 cm⁻¹).

  • Post-Acquisition Cleanup : Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 2 to prepare for the next measurement.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction if absolute peak positions are being compared with transmission data from libraries.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recommended ATR-FTIR experimental protocol.

FTIR_Workflow cluster_prep 1. Preparation cluster_cal 2. Calibration cluster_acq 3. Acquisition cluster_post 4. Analysis p1 Instrument Warm-up p2 Clean ATR Crystal (e.g., with Isopropanol) p1->p2 c1 Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) p2->c1 a1 Apply Sample to Crystal c1->a1 a2 Apply Consistent Pressure a1->a2 a3 Acquire Sample Spectrum (Same parameters as background) a2->a3 an1 Process Data (Background Subtraction, ATR Correction) a3->an1 an2 Analyze Spectrum (Peak Identification & Correlation) an1->an2 result Final Interpreted Spectrum an2->result

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of [3-(Aminomethyl)morpholin-3-yl]methanol is predicted to be rich with distinct and overlapping absorption bands. The key to successful structural elucidation lies in a systematic approach to spectral interpretation. The most diagnostic features will be the extremely broad O-H stretch from the alcohol, the characteristic two-pronged N-H stretch of the primary amine, and the intense C-O-C ether stretch in the fingerprint region. By comparing these features against the expected values and using the robust experimental protocol outlined, researchers can confidently use IR spectroscopy to verify the structure and purity of this multifunctional compound.

References

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5058360, (Morpholin-3-yl)methanol. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • ResearchGate. (2024). Observed IR spectrum of neutral morpholine and the calculated spectrum...[Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. [3-(aminomethyl)oxolan-3-yl]methanol. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • National Center for Biotechnology Information. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]

  • NextSDS. (3-aminothiolan-3-yl)methanol — Chemical Substance Information. [Link]

  • ResearchGate. (2018). The calculated IR spectrum of the methanol monomer and dimer...[Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethanol. [Link]

  • University of Port Said. The features of IR spectrum. [Link]

  • ResearchGate. (2022). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • International Journal of Multidisciplinary Research and Development. (2017). Studying the composition of alcohols using IR spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Journal of the American Chemical Society. (1943). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. IR Spectroscopy of Hydrocarbons. [Link]

  • IOSR Journal of Applied Chemistry. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

[3-(Aminomethyl)morpholin-3-yl]methanol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When working with specialized functionalized heterocycles lik...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When working with specialized functionalized heterocycles like [3-(Aminomethyl)morpholin-3-yl]methanol , understanding the molecular behavior dictates how we manage its lifecycle.

This guide provides researchers and drug development professionals with the mechanistic rationale and step-by-step operational protocols required to safely handle, neutralize, and dispose of this specific morpholine derivative.

Chemical Profiling & Hazard Assessment

To design a self-validating disposal system, we must first analyze the compound's structural vulnerabilities and reactivity profile. [3-(Aminomethyl)morpholin-3-yl]methanol contains three distinct functional groups: a morpholine ring (secondary amine/ether), a primary amine, and a primary alcohol.

The presence of dual amine groups renders this compound highly basic, nucleophilic, and corrosive to biological tissues[1]. Furthermore, its hygroscopic nature and oil-like physical state at room temperature increase the risk of surface contamination and dermal absorption[2].

Table 1: Physicochemical and Hazard Profile

Property Value Operational Implication
CAS Number 2044745-56-2[3] Unique identifier for waste manifesting.
Molecular Formula C6H14N2O2[3] High nitrogen content dictates incineration methods.
Molecular Weight 146.19 g/mol [4] Used for stoichiometric neutralization calculations.
Physical State Oil / Liquid[2] Prone to spreading during spills; requires particulate absorbents.
Storage Temp. 4 °C[2] Volatility increases at room temperature; handle in fume hoods.

| Target Organs | Eyes, skin, respiratory system, liver[5] | Strict PPE requirements (nitrile gloves, splash goggles). |

Mechanistic Rationale for Disposal Protocols

A common procedural failure in laboratories is treating all organic waste uniformly. The disposal of [3-(Aminomethyl)morpholin-3-yl]methanol must be governed by two primary chemical realities:

  • Exothermic Reactivity: As a basic diamine, this compound will undergo rapid, exothermic neutralization if inadvertently mixed with concentrated acids (e.g., sulfuric or hydrochloric acid)[1]. This can lead to solvent boiling, container rupture, and the release of corrosive aerosols.

  • NOx Generation During Combustion: Because the molecule contains two nitrogen atoms, standard incineration will generate toxic nitrogen oxides (NOx). Therefore, organic waste streams containing this compound must be routed to high-temperature incinerators specifically equipped with NOx scrubbers[6].

  • Aquatic Toxicity: Morpholine derivatives can disrupt local aquatic ecosystems by drastically altering pH and exhibiting direct toxicity. Under no circumstances should aqueous washings be disposed of down the drain[7].

Experimental Protocols: Waste Management Workflows

Workflow 1: Routine Laboratory Waste Segregation & Packaging

Objective: Safely isolate and package operational waste to prevent cross-reactivity and ensure compliance with environmental regulations.

  • Step 1: Primary Segregation. Separate waste containing[3-(Aminomethyl)morpholin-3-yl]methanol from halogenated solvents, strong oxidizers (e.g., peroxides), and acidic waste streams to prevent spontaneous exothermic reactions[1].

  • Step 2: Aqueous Stream Neutralization (Causality-Driven). If the compound is dissolved in an aqueous stream, it should be neutralized prior to final packaging to prevent the continuous release of volatile free-base amine vapors. Slowly add a weak, polyprotic acid such as 1M Citric Acid. Why Citric Acid? Unlike HCl, which can cause localized boiling and corrosive chloride fumes, citric acid provides a controlled, buffered neutralization.

  • Step 3: Self-Validation (pH Check). Test the neutralized solution using universal indicator paper. The protocol is only validated when the pH stabilizes between 6.0 and 8.0. If the pH remains >8.0, continue dropwise addition of citric acid.

  • Step 4: Final Packaging & Manifesting. Transfer the neutralized aqueous waste or the pure organic waste into high-density polyethylene (HDPE) carboys. Label explicitly as: "Hazardous Waste - Basic Amine Organic Liquid (Contains Morpholine Derivatives) - Route to NOx Scrubber Incineration."

WasteSegregation Start Waste Generation: [3-(Aminomethyl)morpholin-3-yl]methanol Decision1 Waste Stream Type? Start->Decision1 OrgWaste Organic Solvent Mixture Decision1->OrgWaste Organic AqWaste Aqueous Mixture Decision1->AqWaste Aqueous Incinerator High-Temp Incineration (with NOx Scrubbers) OrgWaste->Incinerator Neut Neutralize with 1M Citric Acid AqWaste->Neut pHCheck pH 6-8 Verified? Neut->pHCheck pHCheck->Neut No AqDisp Aqueous Hazardous Waste Stream pHCheck->AqDisp Yes

Decision tree for the segregation and disposal of morpholine derivative waste streams.

Workflow 2: Accidental Spill Response Protocol

Objective: Rapidly contain and neutralize uncontained material to prevent inhalation exposure and environmental release.

  • Step 1: Immediate Isolation. Evacuate personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity to manage vapor density, as morpholine derivative vapors are heavier than air and will sink[1].

  • Step 2: PPE Donning. Responders must wear heavy-duty nitrile gloves (amines degrade thin latex rapidly), chemical splash goggles, and a half-face respirator with organic vapor cartridges (APF = 50)[5].

  • Step 3: Inert Containment. Surround and cover the spill with an inert, non-combustible silicate absorbent such as dry sand or vermiculite[1]. Critical Warning: Never use sawdust or organic spill pads, as the basic amine can react exothermically with organic materials, creating a severe fire hazard.

  • Step 4: Mechanical Collection. Use non-sparking polypropylene tools to sweep the absorbed mixture into a wide-mouth HDPE hazardous waste container.

  • Step 5: Surface Decontamination. Wash the spill surface with a dilute 5% acetic acid solution to neutralize residual microscopic amine traces, followed by a thorough water rinse.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Contain Spill (Dry Sand/Vermiculite) PPE->Contain Absorb Absorb & Mechanically Collect Contain->Absorb Vent Ventilate Area & Wash with Water Absorb->Vent Dispose Transfer to Solid Hazardous Waste Vent->Dispose

Step-by-step logical workflow for managing accidental chemical spills.

References

  • European Chemicals Agency (ECHA). "Waste treatment methods for morpholine derivatives." Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Morpholine." Centers for Disease Control and Prevention (CDC). Retrieved from: [Link]

  • American Elements. "[3-(aminomethyl)morpholin-3-yl]methanol | CAS 2044745-56-2." Retrieved from: [Link]

Sources

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